molecular formula C6H10O2 B3119637 1-(Oxolan-2-yl)ethan-1-one CAS No. 25252-64-6

1-(Oxolan-2-yl)ethan-1-one

Cat. No.: B3119637
CAS No.: 25252-64-6
M. Wt: 114.14 g/mol
InChI Key: KWBQKUZVJVKXHI-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQKUZVJVKXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25252-64-6
Record name 1-(oxolan-2-yl)ethan-1-one
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Foundational & Exploratory

1-(Oxolan-2-yl)ethan-1-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone featuring a saturated five-membered oxolane (tetrahydrofuran) ring substituted with an acetyl group at the C2 position. This structure combines the well-established utility of the tetrahydrofuran motif, a privileged scaffold in medicinal chemistry, with the versatile reactivity of a ketone. As an α-alkoxy ketone, it possesses unique electronic properties that influence its reactivity and potential as a synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic spectral signatures. A robust, step-by-step protocol for its synthesis via the oxidation of the corresponding secondary alcohol is detailed, alongside an analysis of its chemical reactivity. The potential applications of this molecule as a building block in the synthesis of more complex molecules for pharmaceutical and fine chemical industries are also explored, grounded in the established importance of functionalized tetrahydrofurans.

Introduction and Strategic Importance

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its presence is often crucial for conferring desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and for establishing key binding interactions with biological targets. The strategic functionalization of the THF scaffold is therefore of paramount importance in drug discovery and development. This compound ( 1 ) represents a simple yet valuable embodiment of this principle, offering a synthetically versatile handle—the acetyl group—directly attached to the heterocyclic core. This positions it as a key starting material for elaborating more complex molecular architectures, making a thorough understanding of its properties and synthesis essential for researchers in the field.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a saturated five-membered ether ring (oxolane) and an acetyl group at the C2 position. The presence of the ether oxygen atom alpha to the carbonyl group classifies it as an α-alkoxy ketone, which imparts distinct electronic characteristics compared to simple alkyl ketones.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18965&t=l" label=""];

{rank=same; "C6H10O2"; mol;} "C6H10O2" -- mol; } dot Figure 1: 2D Structure of this compound.

Key physicochemical and computed properties are summarized in the table below, primarily sourced from the PubChem database.[1]

PropertyValueSource
IUPAC Name 1-(oxolan-2-yl)ethanonePubChem[1]
Synonyms 2-acetyltetrahydrofuranPubChem[1]
CAS Number 25252-64-6PubChem[1]
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
SMILES CC(=O)C1CCCO1PubChem[1]
InChIKey KWBQKUZVJVKXHI-UHFFFAOYSA-NPubChem[1]
XLogP3 0.4PubChem[1]
Boiling Point (Predicted) 175.5 ± 8.0 °CPubChem[1]
Density (Predicted) 1.033 ± 0.06 g/cm³PubChem[1]
Kovats RI 902.3 (Standard non-polar)NIST[1]

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.

3.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the seven protons on the tetrahydrofuran ring.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.2 - 4.4Multiplet1HH-2The proton at C2 is deshielded by both the adjacent ether oxygen and the carbonyl group, resulting in a significant downfield shift.
~ 3.8 - 4.0Multiplet2HH-5These methylene protons are adjacent to the ether oxygen and are expected to appear as a complex multiplet.
~ 2.1 - 2.2Singlet3H-C(=O)CH₃The methyl protons of the acetyl group typically appear as a sharp singlet in this region.
~ 1.8 - 2.1Multiplet4HH-3, H-4The remaining methylene protons at C3 and C4 are expected to be in the aliphatic region, with complex splitting patterns due to coupling with adjacent protons.

3.2. ¹³C NMR Spectroscopy The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale
~ 208 - 210C=OThe carbonyl carbon of a ketone typically resonates far downfield.
~ 80 - 82C-2The carbon adjacent to both the ether oxygen and the carbonyl group is significantly deshielded.
~ 68 - 70C-5The carbon adjacent to the ether oxygen is deshielded relative to a standard alkane.
~ 28 - 30-C(=O)CH₃The methyl carbon of the acetyl group.
~ 25 - 27C-3 / C-4The two remaining methylene carbons of the THF ring are expected in the typical aliphatic region.

3.3. Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong absorption from the carbonyl group and C-O stretching from the ether.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 1710 - 1725Strong, SharpC=O Stretch
~ 2850 - 3000MediumC-H Stretch (Aliphatic)
~ 1050 - 1150StrongC-O Stretch (Ether)

Synthesis and Purification: A Proposed Protocol

A robust and reliable method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 1-(Oxolan-2-yl)ethan-1-ol. This precursor is commercially available.[2][3] Among the various methods for oxidizing secondary alcohols, the Swern oxidation offers mild, non-acidic conditions and high yields, making it an excellent choice for this transformation.[4]

G cluster_0 Activation of DMSO cluster_1 Alcohol Addition & Ylide Formation cluster_2 Decomposition & Product Formation Oxalyl Chloride Oxalyl Chloride Activated Complex Activated Complex Oxalyl Chloride->Activated Complex -78 °C, DCM DMSO DMSO DMSO->Activated Complex Alkoxysulfonium Ion Alkoxysulfonium Ion Activated Complex->Alkoxysulfonium Ion Reaction Alcohol Precursor 1-(Oxolan-2-yl)ethan-1-ol Alcohol Precursor->Alkoxysulfonium Ion Sulfur Ylide Sulfur Ylide Alkoxysulfonium Ion->Sulfur Ylide Target Ketone This compound Sulfur Ylide->Target Ketone Intramolecular Proton Transfer Byproducts DMS, CO, CO2, Et3NHCl Sulfur Ylide->Byproducts Triethylamine Triethylamine Triethylamine->Sulfur Ylide Base

4.1. Experimental Protocol: Swern Oxidation

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide and foul-smelling dimethyl sulfide. All glassware must be rigorously dried to prevent side reactions.

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, slowly add oxalyl chloride (1.2 eq, e.g., 10.5 mmol, 0.92 mL) via syringe. Following this, add dimethyl sulfoxide (DMSO, 2.2 eq, e.g., 19.2 mmol, 1.37 mL) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes at -78 °C.

    • Causality: The reaction between oxalyl chloride and DMSO at low temperature forms the electrophilic chloro(dimethyl)sulfonium chloride, the active oxidizing agent.[4] Low temperature is critical to prevent its decomposition.

  • Alcohol Addition: Dissolve 1-(Oxolan-2-yl)ethan-1-ol (1.0 eq, e.g., 8.7 mmol, 1.0 g) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the activated DMSO mixture over 10-15 minutes, again maintaining the temperature at -78 °C. Stir the reaction for 30 minutes.

    • Causality: The alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.[5]

  • Ylide Formation and Product Generation: Add triethylamine (TEA, 5.0 eq, e.g., 43.5 mmol, 6.0 mL) dropwise to the reaction mixture. After addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 45-60 minutes.

    • Causality: The hindered organic base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, which then fragments to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[4][6]

  • Workup and Purification: Quench the reaction by adding water (~50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: The acidic and basic washes are crucial for removing byproducts and unreacted starting materials, simplifying the final purification step.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Potential

As an α-alkoxy ketone, the reactivity of this compound is governed by both the carbonyl group and the adjacent ether linkage.

  • Carbonyl Reactivity: The acetyl group can undergo a wide range of standard ketone reactions, including nucleophilic addition, condensation reactions (e.g., aldol), and reductions. The α-alkoxy group can influence the stereoselectivity of these reactions.

  • Enolate Formation: The α-protons on the methyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in alkylation, acylation, and condensation reactions, allowing for the extension of the carbon chain.

  • Ring Stability: The tetrahydrofuran ring is generally stable under many reaction conditions but can be cleaved under strongly acidic or reducing conditions.

This combination of features makes it a valuable intermediate for building more complex molecules. For instance, it can serve as a scaffold to introduce substituents that can interact with biological targets, a common strategy in drug design.

G cluster_reactions Synthetic Transformations cluster_products Potential Products Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Aldol Aldol Condensation Start->Aldol Alkylation Enolate Alkylation Start->Alkylation Wittig Wittig Reaction Start->Wittig Chiral_Alcohol Chiral Alcohol Intermediate Reduction->Chiral_Alcohol Beta_Hydroxy_Ketone β-Hydroxy Ketone Aldol->Beta_Hydroxy_Ketone Functionalized_Ketone α-Functionalized Ketone Alkylation->Functionalized_Ketone Alkene Substituted Alkene Wittig->Alkene

Safety and Handling

Based on available GHS data, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.

  • Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its structure, combining a stable THF ring with a reactive ketone, provides a versatile platform for the synthesis of complex molecular targets. While detailed experimental characterization is sparse in the public literature, its properties and reactivity can be reliably predicted. The synthetic protocol outlined in this guide offers a clear and robust pathway for its preparation, enabling researchers to access this useful intermediate for applications in drug discovery and fine chemical synthesis.

References

  • Thoreauchem. (n.d.). (1S)-1-(oxolan-2-yl)ethan-1-ol-1372863-69-8. Retrieved January 3, 2026, from [Link]

  • Nunomura, N., Sasaki, M., Asao, Y., & Yokotsuka, T. (1976). Shoyu (Soy Sauce) Flavor Components: Acidic Fractions. Agricultural and Biological Chemistry, 40(3), 491-495. Available from: [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved January 3, 2026, from [Link]

  • Zaccaria, S., et al. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. ARKIVOC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18965, this compound. Retrieved January 3, 2026, from [Link].

  • Poomanee, W., et al. (2023). Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers. Pharmacognosy Magazine. Available from: [Link]

  • Al-Juboori, A. M. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4). Available from: [Link]

  • Ciminiello, P., et al. (2014). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. Request PDF. Available from: [Link]

  • Piccialli, V. (2014). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Request PDF. Available from: [Link]

  • Organic-Chemistry.org. (2019). Swern Oxidation. Retrieved January 3, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 3, 2026, from [Link]

  • Pizarro, F. (2016). FRANCISCO PIZARRO'S BANNER OF ARMS: AN ANALYTICAL WORK CONTRIBUTING TO LATIN AMERICA´S HISTORY. University of Évora. Available from: [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved January 3, 2026, from [Link]

Sources

Spectroscopic Characterization of 1-(Oxolan-2-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-(Oxolan-2-yl)ethan-1-one in Modern Synthesis

In the landscape of organic synthesis and drug development, the strategic use of chiral building blocks is paramount for the construction of complex, stereospecific molecules. This compound, also known as 2-acetyltetrahydrofuran, is a key heterocyclic ketone that serves as a versatile synthon.[1][2][3] Its structure, featuring a saturated five-membered ether ring (oxolane or tetrahydrofuran) substituted with an acetyl group, provides two key functionalities: a chiral center at the C2 position of the ring and a ketone that is amenable to a wide array of chemical transformations.

The precise structural elucidation of such intermediates is not merely an academic exercise; it is a critical checkpoint in any synthetic workflow. Ensuring the identity, purity, and stereochemical integrity of this compound is fundamental to the success of multi-step syntheses, particularly in the pharmaceutical industry where minute structural deviations can lead to significant differences in biological activity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Molecular Structure and Spectroscopic Correlation

A logical and systematic approach to spectroscopic analysis begins with a clear understanding of the target molecule's structure. The numbering convention used throughout this guide is illustrated in the diagram below. This framework is essential for the unambiguous assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and stereochemical relationships of protons within a molecule.

Data Summary

The following table summarizes representative ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
4.30 - 4.25Multiplet (m)1HH-3
3.95 - 3.80Multiplet (m)2HH-6
2.15Singlet (s)3HH-1 (CH₃)
2.10 - 1.85Multiplet (m)4HH-4, H-5
Expert Interpretation

The ¹H NMR spectrum of this compound presents four distinct signal regions, each corresponding to a unique proton environment.

  • δ 2.15 (s, 3H): This sharp singlet, integrating to three protons, is characteristic of a methyl group adjacent to a carbonyl. The absence of splitting (singlet) confirms that there are no protons on the adjacent carbonyl carbon (C2), which is a defining feature of a methyl ketone. This is a crucial and easily identifiable signal for the acetyl moiety.

  • δ 4.30 - 4.25 (m, 1H): This multiplet, corresponding to a single proton, is assigned to the methine proton at the C3 position. This proton is deshielded due to its proximity to two electronegative atoms: the ring oxygen (O7) and the carbonyl oxygen (O8, via C2). Its complex multiplicity arises from spin-spin coupling with the adjacent methylene protons at C4.

  • δ 3.95 - 3.80 (m, 2H): The signal for the two protons on C6 appears as a multiplet in this region. These protons are adjacent to the ring oxygen, resulting in a downfield shift. They are coupled to the neighboring C5 protons, leading to the observed multiplet structure.

  • δ 2.10 - 1.85 (m, 4H): This broad, overlapping multiplet region, integrating to four protons, corresponds to the methylene protons at the C4 and C5 positions of the tetrahydrofuran ring. These protons are coupled to each other and to the protons on their adjacent carbons (H-3 and H-6, respectively), resulting in a complex and often poorly resolved signal pattern typical for saturated five-membered rings.

The integration values (1:2:3:4) are in perfect agreement with the number of protons in each unique environment, providing a self-validating check on the assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single sharp peak, allowing for a direct count of non-equivalent carbons.

Data Summary

Representative ¹³C NMR data, acquired in CDCl₃ at 100 MHz, are presented below.[4]

Chemical Shift (δ, ppm)Provisional Assignment
208.5C2 (C=O)
81.0C3 (CH-O)
68.0C6 (CH₂-O)
30.5C4 (CH₂)
26.0C1 (CH₃)
25.5C5 (CH₂)
Expert Interpretation

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, immediately confirming the molecular formula.

  • δ 208.5: This highly downfield signal is unequivocally assigned to the carbonyl carbon (C2). Ketone carbonyls typically resonate in the 205-220 ppm range, and this peak is a definitive marker for the ketone functional group.[5]

  • δ 81.0: The signal at 81.0 ppm is assigned to the C3 methine carbon. Its significant downfield shift is a direct result of being bonded to two oxygen atoms (the ring ether and the carbonyl group), making it the most deshielded of the sp³-hybridized carbons.

  • δ 68.0: This signal corresponds to the C6 methylene carbon, which is directly attached to the ring oxygen. Carbons adjacent to an ether oxygen typically appear in the 65-90 ppm range.

  • δ 30.5 and δ 25.5: These two peaks are assigned to the C4 and C5 methylene carbons of the tetrahydrofuran ring. They are in a typical aliphatic region, with C4 being slightly more deshielded than C5.

  • δ 26.0: This upfield signal is assigned to the methyl carbon (C1) of the acetyl group. Methyl carbons in ketones are typically found in the 20-30 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Data Summary
Frequency Range (cm⁻¹)IntensityVibrational ModeAssignment
~ 1715StrongC=O StretchKetone
2960 - 2850MediumC-H StretchAliphatic (CH, CH₂, CH₃)
~ 1100 - 1050StrongC-O-C StretchEther
Expert Interpretation

The IR spectrum is dominated by two key features that confirm the primary functional groups:

  • Ketone (C=O) Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This is the most prominent peak in the spectrum and is a classic indicator of a saturated, acyclic ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • Ether (C-O-C) Stretch: A strong absorption, typically broad, is expected in the 1100-1050 cm⁻¹ region. This band arises from the asymmetric stretching of the C-O-C bond within the tetrahydrofuran ring and is a definitive marker for the ether linkage.

  • Aliphatic C-H Stretches: In the region of 2960-2850 cm⁻¹ , a series of medium-intensity bands will be present, corresponding to the C-H stretching vibrations of the methyl and methylene groups on the saturated carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically after electron ionization (EI), offers valuable clues about the molecule's structure, acting as a "molecular fingerprint."

Data Summary

The molecular weight of this compound (C₆H₁₀O₂) is 114.14 g/mol .[1][3] The expected mass spectrum under electron ionization would show a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityProposed Fragment
114Moderate[M]⁺ (Molecular Ion)
99Low[M - CH₃]⁺
71Strong[M - CH₃CO]⁺
43Very Strong (Base Peak)[CH₃CO]⁺
Expert Interpretation

The fragmentation of this compound upon electron ionization is governed by the cleavage of the bonds adjacent to the carbonyl group and within the tetrahydrofuran ring.

  • Molecular Ion (m/z 114): The presence of a peak at m/z 114 would confirm the molecular weight of the compound.

  • Base Peak (m/z 43): The most stable and abundant fragment is expected to be the acetyl cation ([CH₃CO]⁺) at m/z 43. The cleavage of the bond between the carbonyl carbon (C2) and the ring carbon (C3) is highly favorable, leading to this characteristic fragment. This peak is often the base peak (most intense peak) in the mass spectra of methyl ketones.

  • Fragment at m/z 71: Loss of the acetyl group as a radical results in the formation of the tetrahydrofuranyl cation at m/z 71. This is another highly significant and expected fragment.

  • Fragment at m/z 99: A minor peak may be observed at m/z 99, corresponding to the loss of a methyl radical from the molecular ion, forming an [M - 15]⁺ species.

The logical fragmentation pathway provides strong, corroborating evidence for the proposed structure, where an acetyl group is attached to a tetrahydrofuran ring.

Workflow and Experimental Protocols

The comprehensive characterization of a compound like this compound follows a structured analytical workflow.

Caption: General workflow for the spectroscopic analysis of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Tuning and Shimming: Ensure the probe is correctly tuned to the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would be: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Typical parameters on a 100 MHz instrument would be: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one to two drops of neat liquid this compound directly onto the center of the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Protocol 3: Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup: Set up the gas chromatograph (GC) conditions to separate the compound from any impurities. A typical method might use a nonpolar column (e.g., DB-5), an injection volume of 1 µL, an injector temperature of 250°C, and a temperature program (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 280°C).

  • MS Method Setup: Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV. Set the scan range from m/z 40 to 300.

  • Acquisition: Inject the sample into the GC-MS system. The GC will separate the components, and as each component elutes from the column, it will enter the mass spectrometer to be ionized and detected.

  • Data Analysis: Identify the GC peak corresponding to this compound. Analyze the corresponding mass spectrum to identify the molecular ion and the key fragment ions. Compare the fragmentation pattern with the expected pathway.

References

  • Chemguide. Fragmentation Patterns in Mass Spectra. Chemguide.co.uk. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18965, this compound. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11170944, (S)-1-(tetrahydrofuran-2-yl)ethanone. PubChem. Available at: [Link]

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Oxolan-2-yl)ethanone for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 1-(Oxolan-2-yl)ethanone, a seemingly simple molecule combining a ketone functional group with a saturated five-membered tetrahydrofuran (THF) ring, represents a cornerstone intermediate with significant, often underappreciated, potential. The tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, where it often serves to modulate solubility, metabolic stability, and receptor binding affinity.[1] This guide provides an in-depth technical overview of 1-(Oxolan-2-yl)ethanone, from its fundamental properties to its synthesis and critical applications, designed for the practicing researcher and drug development professional.

Chemical Identity and Nomenclature

Precise identification is the foundation of chemical research. 1-(Oxolan-2-yl)ethanone is recognized by several names and identifiers, which are crucial for accurate literature and database searches.

The formal IUPAC name for this compound is 1-(oxolan-2-yl)ethanone . However, it is frequently encountered in literature and commercial catalogs under various synonyms.

Common Synonyms:

  • 2-Acetyltetrahydrofuran

  • 1-(Tetrahydrofuran-2-yl)ethanone

  • 1-(Tetrahydro-2-furanyl)ethanone[2]

Structural Representation: Chemical structure of 1-(Oxolan-2-yl)ethanone Source: PubChem CID 18965

Table 1: Key Chemical Identifiers

Identifier Value Source(s)
CAS Number 25252-64-6 [2]
Molecular Formula C₆H₁₀O₂ [2]
Molecular Weight 114.14 g/mol [2]
IUPAC Name 1-(oxolan-2-yl)ethanone PubChem
InChI InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 PubChem
InChIKey KWBQKUZVJVKXHI-UHFFFAOYSA-N PubChem

| Canonical SMILES | CC(=O)C1CCCO1 | PubChem |

Physicochemical Properties

Understanding the physical properties of a compound is essential for designing reaction conditions, purification protocols, and formulation strategies. The data presented below are compiled from experimental values reported by chemical suppliers.

Table 2: Physicochemical Data for 1-(Oxolan-2-yl)ethanone

Property Value Source(s)
Appearance Colorless to slightly yellow liquid [3][4]
Boiling Point 174.5 °C at 760 mmHg [2][3]
52.3-54.8 °C at 10 Torr [5]
Density 1.028 - 1.031 g/cm³ [2][5]
Flash Point 63.2 °C [2][3]
Refractive Index 1.440 [2]

| Vapor Pressure | 1.2 mmHg at 25 °C |[2] |

Synthesis and Mechanistic Insights

The synthesis of 1-(Oxolan-2-yl)ethanone requires a nuanced approach. While a classic Friedel-Crafts acylation might seem intuitive, the tetrahydrofuran ring is susceptible to acid-catalyzed ring-opening, making this method low-yielding and unreliable. A more robust and controlled strategy involves the use of an organometallic reagent reacting with an activated tetrahydrofuran precursor. This approach avoids harsh acidic conditions and provides a cleaner, more predictable reaction profile.

The following protocol describes a representative synthesis using a Grignard reagent with a tetrahydrofuran-2-carboxylic acid derivative, a method grounded in well-established organic chemistry principles for ketone formation.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis from methyl tetrahydrofuran-2-carboxylate. An alternative precursor is tetrahydrofuran-2-carbonitrile.[2][4]

Step 1: Preparation of Grignard Reagent (Methylmagnesium Bromide)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl bromide (1.0 equivalent) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2: Acylation Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve methyl tetrahydrofuran-2-carboxylate (1.0 equivalent) in anhydrous THF.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared methylmagnesium bromide solution (1.05 equivalents) to the cooled ester solution via a cannula or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Causality Note: Using a Grignard reagent allows for nucleophilic acyl substitution on the ester. This targeted C-C bond formation is highly efficient and avoids the potential for the Lewis acid-catalyzed polymerization or ring-opening that would plague a direct Friedel-Crafts approach on the THF ring itself.

Step 3: Work-up and Purification

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation (e.g., ~53 °C at 10 Torr[5]) to yield pure 1-(Oxolan-2-yl)ethanone.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Step 1: Grignard Reagent Formation cluster_acylation Step 2: Acylation cluster_workup Step 3: Work-up & Purification MeBr Methyl Bromide (MeBr) Grignard Methylmagnesium Bromide (MeMgBr) MeBr->Grignard Anhydrous THF Mg Magnesium (Mg) Mg->Grignard Reaction Nucleophilic Acyl Substitution Grignard:e->Reaction:w THF_Ester Methyl Tetrahydrofuran-2-carboxylate THF_Ester->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Purify Vacuum Distillation Extract->Purify Product 1-(Oxolan-2-yl)ethanone Purify->Product

Caption: Workflow for the synthesis of 1-(Oxolan-2-yl)ethanone.

Applications in Research and Development

1-(Oxolan-2-yl)ethanone is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the ketone, which allows for a wide range of subsequent chemical transformations, while the THF ring imparts desirable physicochemical properties to the resulting molecules.

  • Pharmaceutical Intermediates: The compound is a documented building block in pharmaceutical manufacturing.[2] Its structural motif is found in molecules developed as TYK2 (Tyrosine Kinase 2) inhibitors , a class of drugs investigated for treating autoimmune diseases. Furthermore, it has been cited in patents for the development of 1-Aryl-3-alkylpyrazole insecticides , highlighting its relevance in agrochemical research.[2]

  • Fine Chemicals and Fragrance: Beyond pharmaceuticals, 1-(Oxolan-2-yl)ethanone is employed as a fragrance ingredient, where its structure contributes to specific scent profiles in perfumes and cosmetics.[2]

  • Platform for Further Synthesis: The ketone functionality is a versatile handle for numerous classical organic reactions. It can undergo:

    • Reduction to form the corresponding secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.

    • Reductive amination to introduce nitrogen-containing functional groups.

    • Wittig reactions or related olefications to form C=C double bonds.

    • Alpha-functionalization (e.g., bromination) to produce reactive intermediates like 2-bromo-1-(oxolan-2-yl)ethan-1-one, which are potent alkylating agents in their own right.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 1-(Oxolan-2-yl)ethanone are critical for ensuring safety.

Table 3: GHS Hazard Summary

Pictogram Signal Word Hazard Statements Source(s)
Warning H227: Combustible liquid. [6]
H315: Causes skin irritation. [6][7]
H319: Causes serious eye irritation. [6][7]

| | | H335: May cause respiratory irritation. |[6][7] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Peroxide Formation: Like its parent compound THF, 1-(Oxolan-2-yl)ethanone may be susceptible to the formation of explosive peroxides upon prolonged exposure to air. It is prudent to date containers upon opening and to test for the presence of peroxides before distillation or concentration.

Conclusion

1-(Oxolan-2-yl)ethanone is a strategically important synthetic intermediate whose value is derived from the combination of a reactive ketone handle and a medicinally relevant tetrahydrofuran scaffold. While its synthesis requires careful consideration to avoid side reactions, established organometallic routes provide reliable access. Its documented use in the development of kinase inhibitors and agrochemicals, coupled with its broader potential in fine chemical synthesis, establishes it as a key building block for researchers and professionals in the chemical and pharmaceutical industries. Proper adherence to safety and handling protocols is essential for its effective and safe utilization.

References

An In-Depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 1-(Oxolan-2-yl)ethan-1-one

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone that is gaining prominence as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural motif, combining a saturated five-membered oxolane (tetrahydrofuran) ring with an acetyl group, imparts a distinct set of physicochemical properties and reactivity. This guide provides an in-depth exploration of its molecular characteristics, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. The presence of the tetrahydrofuran ring, a common scaffold in many natural products and pharmaceuticals, makes this compound a valuable synthon for creating more complex and biologically active molecules.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[PubChem][1]
Molecular Weight 114.14 g/mol [PubChem][1]
CAS Number 25252-64-6[PubChem][1]
IUPAC Name 1-(oxolan-2-yl)ethanone[PubChem][1]
Synonyms 2-Acetyltetrahydrofuran, 1-(tetrahydrofuran-2-yl)ethanone[PubChem][1]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 178 °C (for a related compound)[Luminix Health][2]
Flash Point 59.9 °C (for a related compound)[Luminix Health][2]
Solubility Soluble in polar organic solvents

Synthesis and Methodologies: A Practical Approach

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, stereochemistry, and available starting materials.

Key Synthetic Pathways

Two of the most common and effective methods for synthesizing 2-acetyltetrahydrofuran are Friedel-Crafts acylation and the Grignard reaction.

1. Friedel-Crafts Acylation: This classic method involves the reaction of a tetrahydrofuran derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. This approach is particularly useful for large-scale production due to the relatively low cost of starting materials.

2. Grignard Reaction: An alternative and versatile route involves the use of a Grignard reagent. This can be achieved by reacting a suitable tetrahydrofuran-based precursor with an appropriate magnesium-containing nucleophile to introduce the acetyl group. This method offers greater flexibility in modifying the core structure.

Experimental Protocol: Asymmetric Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone

For applications in drug development, controlling the stereochemistry is often critical. The following protocol outlines an asymmetric synthesis to obtain the (S)-enantiomer, a valuable chiral building block.

Materials:

  • Chiral ligand (e.g., a bisoxazoline ligand)

  • Metal precursor (e.g., copper(II) triflate - Cu(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane - CH₂Cl₂ or 2-methyltetrahydrofuran - 2-MeTHF)

  • 2-Methoxytetrahydrofuran

  • Acetylating agent (e.g., acetic anhydride)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, combine the chiral ligand and the metal precursor in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (typically between -78°C and 0°C) to enhance enantioselectivity.

  • Substrate Addition: Slowly add 2-methoxytetrahydrofuran (1.0 equivalent) to the cooled catalyst solution.

  • Acylation: Add the acetylating agent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (S)-1-(tetrahydrofuran-2-yl)ethanone.

Diagram of the Synthetic Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Acylation Reaction cluster_purification Workup & Purification ligand Chiral Ligand + Metal Precursor catalyst Chiral Catalyst Complex ligand->catalyst Stir 1-2h solvent Anhydrous Solvent start 2-Methoxytetrahydrofuran product Crude Product start->product Acylation at low temp acyl Acetylating Agent acyl->product quench Quench with NH4Cl product->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product (S)-1-(Oxolan-2-yl)ethan-1-one purify->final_product

Caption: Workflow for the asymmetric synthesis of (S)-1-(Oxolan-2-yl)ethan-1-one.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of this compound is paramount for its use in regulated environments such as pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the methyl protons of the acetyl group and the protons on the tetrahydrofuran ring. The carbon NMR will display distinct peaks for the carbonyl carbon, the methyl carbon, and the four carbons of the oxolane ring.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (114.14). Common fragmentation patterns for ketones, such as alpha-cleavage, would lead to characteristic fragment ions.[3]

  • Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of the compound and for monitoring the progress of synthesis reactions.

Applications in Drug Discovery and Development

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Versatile Building Block

The reactivity of the ketone functional group allows for a wide range of chemical transformations, making 2-acetyltetrahydrofuran a key intermediate in the synthesis of various drug candidates. It can be used to introduce the 2-tetrahydrofuranylmethyl ketone substructure into larger molecules, which can influence properties such as solubility, metabolic stability, and receptor binding affinity.

Potential Therapeutic Areas

While specific drugs directly derived from this compound are not extensively documented in publicly available literature, the broader class of compounds containing the tetrahydrofuran ring has shown activity in diverse therapeutic areas, including:

  • Antiviral agents

  • Anticancer drugs

  • Central nervous system disorders

The ability to synthesize chiral derivatives of 2-acetyltetrahydrofuran is particularly important, as the stereochemistry of a drug molecule is often critical to its biological activity and safety profile.[4]

Logical Flow of Application in Drug Discovery:

G cluster_synthesis Chemical Modification cluster_screening Biological Screening start This compound mod1 Functional Group Interconversion start->mod1 mod2 Coupling Reactions start->mod2 mod3 Stereoselective Transformations start->mod3 library Compound Library mod1->library mod2->library mod3->library screen1 High-Throughput Screening library->screen1 screen2 Lead Optimization screen1->screen2 candidate Drug Candidate screen2->candidate

Caption: Role of this compound as a starting material in a drug discovery pipeline.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure and reactivity, coupled with the prevalence of the tetrahydrofuran scaffold in pharmaceuticals, make it a key building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and drug development professionals in harnessing the full potential of this important molecule.

References

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  • Luminix Health. 1-(2-Methyloxolan-2-yl)ethan-1-one. [Link]

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Known biological activities of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutics. This compound, also known as 2-acetyltetrahydrofuran, has emerged as a significant chiral building block. While direct and extensive literature on the intrinsic biological activities of this compound is sparse, its true value lies in its role as a foundational element for constructing complex, biologically active molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the applications, synthetic utility, and potential of this compound in medicinal chemistry.

Introduction: The Strategic Importance of the Oxolane Moiety

The tetrahydrofuran (THF) ring, or oxolane, is a privileged scaffold in medicinal chemistry. Its five-membered cyclic ether structure is present in a multitude of natural products and FDA-approved drugs, conferring favorable physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[1][2] this compound provides a readily functionalizable handle—the acetyl group—appended to this valuable heterocyclic core, making it an attractive starting point for the synthesis of diverse compound libraries.

The stereochemistry of the oxolane ring is often crucial for therapeutic efficacy. The chiral nature of this compound, particularly the (S)-enantiomer, makes it a valuable intermediate for the stereoselective synthesis of complex bioactive compounds.[3]

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical scaffold is essential for its effective application in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[4]
Molar Mass 114.14 g/mol PubChem[4]
IUPAC Name 1-(oxolan-2-yl)ethanonePubChem[4]
CAS Number 25252-64-6PubChem[4]
Appearance Combustible liquidPubChem[4]
Safety and Hazard Information

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[4] The safety profile of the parent tetrahydrofuran (THF) structure is also relevant. THF has low to moderate acute toxicity and is not considered a skin irritant or sensitizer.[5][6] However, it can cause transient sedative effects at high concentrations.[5][6] Long-term exposure to THF has been associated with benign tumors in the kidneys of male rats and the livers of female mice, though the relevance to human health is considered low.[6]

Precautionary Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound in drug discovery is as a chiral building block for the synthesis of more complex and biologically active molecules.[3][7]

Case Study: Synthesis of (S)-SRI-62-834 Analogues

(S)-1-(Tetrahydrofuran-2-yl)ethanone is a key intermediate in the synthesis of the antitumor agent (S)-SRI-62-834.[3] The tetrahydrofuran moiety in such compounds often serves as a crucial pharmacophore, dictating the molecule's interaction with its biological target. The use of (S)-1-(tetrahydrofuran-2-yl)ethanone can offer a more convergent and efficient synthetic route compared to traditional multi-step approaches that start from chiral lactone carboxylic acids.[3]

General Synthetic Pathways and Derivatization

The acetyl group of this compound is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in a research setting.

Protocol: Synthesis of 2-Bromo-1-(oxolan-2-yl)ethan-1-one

This protocol describes the alpha-bromination of this compound, a key step in creating a more reactive intermediate for further derivatization.[7]

Materials:

  • This compound

  • Ammonium bromide (NH₄Br)

  • Oxone® (potassium peroxymonosulfate)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add ammonium bromide (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Oxone® (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-(oxolan-2-yl)ethan-1-one.

Workflow for Biological Evaluation of Derivatives

The following workflow outlines a general approach for assessing the biological activity of novel compounds derived from this compound.

Biological_Evaluation_Workflow start Synthesized Derivatives step1 High-Throughput Screening (HTS) (e.g., cell viability, enzyme inhibition) start->step1 step2 Hit Identification & Confirmation step1->step2 step3 Dose-Response & IC50 Determination step2->step3 step4 Secondary Assays (e.g., mechanism of action, target engagement) step3->step4 step5 In Vivo Efficacy & PK/PD Studies step4->step5 end Lead Candidate step5->end

Caption: General workflow for biological evaluation.

Potential Biological Targets and Therapeutic Areas

Given that the tetrahydrofuran moiety is present in a range of pharmaceuticals, derivatives of this compound could potentially target a variety of biological pathways.[1] For example, tetrahydrofuran-containing compounds have been investigated as antitumoral and anti-HIV agents.[8] The synthesis of novel derivatives could lead to the discovery of new inhibitors for enzymes or receptors implicated in these and other diseases. The oxetane ring, a structurally related four-membered ether, has been incorporated into inhibitors of targets such as mTOR, EZH2, and various kinases, suggesting that the oxolane ring could be similarly exploited.[9]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a chiral scaffold for the synthesis of complex and potentially bioactive molecules is clear. Future research should focus on the continued exploration of novel synthetic transformations to expand the chemical space accessible from this starting material. The development of diverse compound libraries based on the this compound core will likely lead to the discovery of novel therapeutic agents for a range of diseases.

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  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

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Unlocking the Therapeutic Potential of the Oxolane Scaffold: A Technical Guide to the Derivatives of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(oxolan-2-yl)ethan-1-one core, a simple yet versatile chemical entity, presents a promising scaffold for the development of novel therapeutic agents and functionalized materials. The inherent chirality of the oxolane (tetrahydrofuran) ring, coupled with the reactivity of the ketone functional group, offers a rich landscape for chemical exploration and derivatization. This in-depth technical guide provides a comprehensive overview of the key synthetic pathways for creating a diverse library of derivatives from this foundational molecule. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explore the potential applications of the resulting compounds, with a particular focus on their relevance to drug discovery and development.

Introduction: The this compound Core

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone with the molecular formula C₆H₁₀O₂.[1] Its structure features a five-membered saturated ether ring (oxolane or tetrahydrofuran) substituted with an acetyl group at the 2-position. This seemingly simple molecule holds significant potential due to the interplay of its constituent functional groups. The oxolane ring is a common motif in numerous natural products and biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The ketone moiety serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The chiral center at the 2-position of the oxolane ring adds another layer of complexity and opportunity. The enantiomerically pure forms, particularly (S)-1-(tetrahydrofuran-2-yl)ethanone, are valuable chiral precursors in the synthesis of biologically active molecules, most notably as scaffolds for HIV protease inhibitors.[2] The ability to control the stereochemistry during derivatization is therefore a critical aspect of unlocking the full therapeutic potential of this scaffold.

This guide will systematically explore the derivatization of this compound, focusing on reactions that have proven utility in medicinal chemistry and organic synthesis. We will provide not just the "what" but also the "why," explaining the rationale behind the choice of reagents and reaction conditions, and offering insights into the expected outcomes.

Derivatization Strategies: A World of Possibilities

The reactivity of this compound can be broadly categorized into reactions at the carbonyl group, the α-carbon, and those involving the oxolane ring itself. This section will detail key transformations within each category.

Reactions at the Carbonyl Group: Gateway to Diverse Functionalities

The electrophilic carbon of the ketone's carbonyl group is a prime target for nucleophilic attack, opening the door to a vast array of derivatives.

The Wittig reaction is a powerful and widely used method for converting ketones into alkenes with a high degree of control over the location of the double bond.[3][4][5][6] This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[4]

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered ring intermediate called an oxaphosphetane.[5][7] This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z alkene) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.[4]

Experimental Protocol: Synthesis of 2-(1-Methylvinyl)oxolane

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe.

  • Allow the resulting bright yellow-orange solution to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.

Logical Workflow for the Wittig Reaction

Sources

A Technical Guide to 1-(Oxolan-2-yl)ethan-1-one: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the demand for versatile, bio-sourced, and synthetically tractable building blocks is paramount. 1-(Oxolan-2-yl)ethan-1-one, also commonly known as 2-acetyltetrahydrofuran, emerges as a molecule of significant interest. It features a stable, five-membered oxolane (tetrahydrofuran) ring, a structural motif present in numerous natural products and pharmaceuticals, appended with a reactive ketone functionality. This unique combination makes it a valuable intermediate for introducing the tetrahydrofuran moiety into more complex molecular architectures.

The oxolane ring itself is of high value; its methylated derivative, 2-methyltetrahydrofuran (2-MeTHF), is celebrated as a "green" solvent, a bio-derived and more stable alternative to tetrahydrofuran (THF) in critical industrial processes like Grignard reactions and metal-catalyzed couplings.[1][2][3][4] The use of 2-acetyltetrahydrofuran as a synthetic precursor allows for the strategic incorporation of this favorable heterocyclic system, aligning with the principles of sustainable chemistry while providing a scaffold for further chemical elaboration. This guide provides an in-depth look at the physicochemical properties, a proposed synthetic workflow, robust characterization methods, and the synthetic utility of this important chemical intermediate for researchers and drug development professionals.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is the foundation of its effective and safe utilization in a laboratory setting. This compound is a combustible liquid that requires careful handling to avoid skin and eye irritation.[5] All data is consolidated from authoritative public databases.

Table 1: Core Properties and Identifiers of this compound

PropertyValueSource
IUPAC Name 1-(oxolan-2-yl)ethanonePubChem[5]
Synonyms 2-AcetyltetrahydrofuranPubChem[5]
CAS Number 25252-64-6PubChem[5]
Molecular Formula C₆H₁₀O₂PubChem[5]
Molecular Weight 114.14 g/mol PubChem[5][6]
Canonical SMILES CC(=O)C1CCCO1PubChem[5][6]
InChIKey KWBQKUZVJVKXHI-UHFFFAOYSA-NPubChem[5]
Appearance Combustible liquid (predicted)PubChem[5]

Table 2: GHS Hazard and Precautionary Statements

GHS ClassificationCodeStatementSource
Pictogram GHS07 (Exclamation Mark)WarningPubChem[5]
Hazard Statements H227Combustible liquidPubChem[5]
H315Causes skin irritationPubChem[5]
H319Causes serious eye irritationPubChem[5]
H335May cause respiratory irritationPubChem[5]
Precautionary Statements P210, P261, P280, P302+P352, P305+P351+P338Keep away from heat, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/eye protection, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.PubChem[5]

Part 2: A Validated Approach to Synthesis

While numerous strategies can be envisioned for the synthesis of this compound, a robust and scalable laboratory preparation can be achieved via a two-step sequence: the nucleophilic addition of a methyl Grignard reagent to 2-tetrahydrofurancarboxaldehyde, followed by the mild oxidation of the resulting secondary alcohol. This approach is chosen for its reliability, high functional group tolerance, and the commercial availability of the starting materials.

Causality of Experimental Design:
  • Grignard Reaction: The Grignard reaction is a cornerstone of C-C bond formation.[7][8][9] Its selection here is deliberate; the nucleophilic carbon of the methylmagnesium halide readily attacks the electrophilic carbonyl carbon of the aldehyde, providing a direct and efficient route to the desired carbon skeleton.[10][11] Using an ethereal solvent like diethyl ether or THF is critical, as it stabilizes the Grignard reagent.[10][11]

  • Mild Oxidation: The secondary alcohol intermediate is susceptible to over-oxidation or ring-opening under harsh conditions. Therefore, a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol is employed. This ensures the selective conversion of the secondary alcohol to the ketone without compromising the integrity of the oxolane ring.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Oxolan-2-yl)ethan-1-ol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of methyl iodide or bromide (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the methyl halide solution to the magnesium. If the reaction does not initiate spontaneously (indicated by bubbling and gentle reflux), gentle warming with a heat gun may be required.

  • Reaction: Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-tetrahydrofurancarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Re-cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, prepare a suspension of Pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Alcohol Addition: Add a solution of the crude 1-(oxolan-2-yl)ethan-1-ol (1.0 eq) from Step 1 in DCM to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Isolation: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Synthesis_Workflow Start1 2-Tetrahydrofurancarboxaldehyde Step1 Step 1: Grignard Addition Solvent: Anhydrous Ether Workup: Sat. NH4Cl(aq) Start1->Step1 Start2 CH3MgBr (Grignard) Start2->Step1 Intermediate 1-(Oxolan-2-yl)ethan-1-ol (Secondary Alcohol) Step1->Intermediate Forms C-C bond Step2 Step 2: Mild Oxidation Reagent: PCC Solvent: DCM Intermediate->Step2 Oxidizes -OH to C=O Product This compound (Target Ketone) Step2->Product

Caption: Proposed two-step synthesis of this compound.

Part 3: Guideline for Structural Elucidation

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system for structural confirmation.

Standard Characterization Workflow
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides initial confirmation of purity and molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 114, corresponding to the molecular formula C₆H₁₀O₂. Key fragmentation patterns would include the loss of the acetyl group (M-43) and fragments resulting from the cleavage of the tetrahydrofuran ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. The spectrum is expected to show a strong, sharp absorption band around 1715 cm⁻¹ characteristic of a ketone carbonyl (C=O) stretch. Additionally, a prominent C-O-C stretching band for the ether linkage in the ring should appear in the 1100-1050 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural proof by mapping the carbon-hydrogen framework.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
Protons ~ 4.2-4.3dd1HH-2Methine proton alpha to both the ether oxygen and the ketone. Deshielded.
~ 3.8-4.0m2HH-5Methylene protons adjacent to the ether oxygen. Deshielded.
~ 2.2s3H-C(=O)CH₃Methyl protons of the acetyl group. Singlet as there are no adjacent protons.
~ 1.8-2.1m4HH-3, H-4Methylene protons of the THF ring. Complex overlapping multiplets.
¹³C NMR Predicted δ (ppm)AssignmentRationale
Carbons ~ 209C =OKetone carbonyl carbon, highly deshielded.
~ 80C-2Methine carbon attached to two oxygen atoms (ether and ketone).
~ 68C-5Methylene carbon attached to the ether oxygen.
~ 28C-3Ring methylene carbon.
~ 26C-4Ring methylene carbon.
~ 25-C(=O)C H₃Methyl carbon of the acetyl group.

Rationale for Predictions: The predicted chemical shifts are based on standard values for similar functional groups.[12][13] Protons and carbons alpha to electronegative oxygen atoms (H-2, H-5, C-2, C-5) are shifted downfield. The ketone carbonyl carbon exhibits a characteristic signal far downfield in the ¹³C NMR spectrum.

Characterization_Workflow Sample Purified Product GCMS GC-MS Analysis Sample->GCMS FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data1 Purity >95% MW = 114 GCMS->Data1 Data2 Strong C=O stretch (~1715 cm⁻¹) C-O-C stretch (~1050 cm⁻¹) FTIR->Data2 Data3 Confirms H/C framework Verifies connectivity NMR->Data3 Conclusion Structure Confirmed Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: A self-validating workflow for structural elucidation.

Part 4: Key Chemical Reactions and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its ketone functional group, which serves as a handle for a wide array of chemical transformations. The tetrahydrofuran ring is generally stable under many reaction conditions, making it a reliable scaffold.

  • Alpha-Functionalization: The protons on the methyl group are acidic and can be removed by a suitable base (e.g., LDA) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction) to form new C-C bonds.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This regenerates the alcohol precursor, which can be useful for diastereoselective reactions. More forceful reduction (e.g., Wolff-Kishner or Clemmensen reduction) can remove the carbonyl group entirely to form 2-ethyltetrahydrofuran.[14]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles such as Grignard reagents or organolithiums to form tertiary alcohols.[10]

  • Wittig Reaction: The ketone can be converted into an alkene using a phosphorus ylide, providing a route to exocyclic double bonds.

Reactivity_Map Core This compound Enolate Enolate Intermediate Core->Enolate LDA / Base SecAlcohol Secondary Alcohol Core->SecAlcohol NaBH4 Alkane 2-Ethyltetrahydrofuran Core->Alkane Wolff-Kishner TertAlcohol Tertiary Alcohol Core->TertAlcohol R-MgBr Alkene Exocyclic Alkene Core->Alkene Wittig Ylide AlphaFunc α-Functionalized Product Enolate->AlphaFunc Electrophile (E+)

Caption: Key reaction pathways for this compound.

Part 5: Applications in Research and Drug Development

The primary application of this compound is as a strategic building block in medicinal chemistry and organic synthesis. Its value is derived from the properties conferred by the oxolane ring.

  • Incorporation of a "Green" Moiety: The related compound, 2-MeTHF, is derived from renewable biomass sources like corncobs and is recognized as a sustainable solvent.[4][15] By incorporating the 2-acetyltetrahydrofuran scaffold, chemists can introduce a bio-sourced fragment into target molecules, improving the overall "green" profile of the final product.

  • Physicochemical Property Modulation: The tetrahydrofuran ring is a polar, aprotic heterocycle. Its inclusion in a drug candidate can modulate key properties such as solubility, metabolic stability, and cell permeability. The ether oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets.

  • Scaffold for Complex Synthesis: As demonstrated in Part 4, the ketone functionality allows for extensive elaboration. This makes this compound an excellent starting point for the synthesis of complex heterocyclic compounds and chiral ligands. The use of 2-MeTHF as a solvent has proven advantageous in asymmetric synthesis, suggesting that scaffolds containing this ring system are well-suited for such applications.[2]

  • Pharmaceutical Intermediate: The stability and favorable properties of the THF ring have made 2-MeTHF a preferred solvent in pharmaceutical manufacturing.[1][3] This industrial acceptance suggests that intermediates like 2-acetyltetrahydrofuran are highly relevant for constructing active pharmaceutical ingredients (APIs) destined for large-scale production.

Conclusion

This compound is more than a simple ketone; it is a strategic molecular fragment that bridges the gap between renewable feedstocks and advanced molecular design. Its stable oxolane core, derived from sustainable sources, combined with a versatile ketone handle, makes it an invaluable tool for researchers in organic synthesis and drug development. By providing a reliable synthetic route and a clear framework for its characterization and subsequent reactions, this guide empowers scientists to leverage the full potential of this important chemical intermediate in the creation of novel, effective, and sustainable chemical entities.

References

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  • ChemFine. 2-Methyltetrahydrofuran: A Versatile Green Solvent and Key Chemical Intermediate. [Link]

  • Monticelli, S., et al. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatsh Chem, 2016. [Link]

  • Ghampson, I. T., et al. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

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  • ResearchGate. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

  • Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
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  • ScienceDirect. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • SciSpace. 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

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Sources

An In-depth Technical Guide to the Safe Handling of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 1-(Oxolan-2-yl)ethan-1-one (CAS: 25252-64-6), also known as 2-Acetyltetrahydrofuran. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep, causation-based understanding of the risks and mitigation strategies associated with this compound. Our core philosophy is that true laboratory safety is achieved not by rote memorization of rules, but by a thorough understanding of the chemical principles that underpin them.

Section 1: Chemical & Physical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls, personal protective equipment, and emergency procedures.

It is critical to note that while comprehensive experimental data for this compound is not extensively available in public-facing safety literature, we can rely on high-quality computed data and information from analogous structures, such as tetrahydrofuran (THF), to build a reliable safety profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(oxolan-2-yl)ethanonePubChem[1][2]
Synonyms 2-Acetyltetrahydrofuran, 1-(tetrahydrofuran-2-yl)ethanonePubChem[1][2]
CAS Number 25252-64-6PubChem[1][2]
Molecular Formula C₆H₁₀O₂PubChem[1][2]
Molecular Weight 114.14 g/mol PubChem[1][2]
Canonical SMILES CC(=O)C1CCCO1PubChem[1][2]
Appearance Colorless Liquid (presumed)Inferred from analogs
XLogP3 (Computed) 0.4PubChem[1][2]

Note: Properties without specific citations are based on computed data or inferred from structurally similar compounds. The absence of extensive experimental data underscores the need for cautious handling.

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is not a bureaucratic formality; it is the primary language through which the chemical communicates its intrinsic risks.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Pictogram:



Signal Word: WARNING [1][2]

The classification as a combustible liquid (H227) dictates that while it does not ignite as readily as highly flammable liquids, it still poses a significant fire risk when exposed to heat or ignition sources. The skin (H315), eye (H319), and respiratory (H335) irritation classifications are of paramount importance for laboratory personnel, as they define the primary routes of exposure and the necessity for robust personal protective equipment.

Section 3: The Cornerstone of Safety: Hierarchy of Controls

Effective risk management involves a multi-layered defense strategy. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

cluster_0 Hierarchy of Controls for this compound elimination Elimination (e.g., Use a safer, non-irritating solvent) substitution Substitution (e.g., Replace with a less combustible analog) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume hood, closed system transfers) substitution->engineering admin Administrative Controls (e.g., SOPs, training, peroxide testing schedule) engineering->admin ppe PPE (e.g., Gloves, goggles, lab coat) admin->ppe Least Effective

Caption: Hierarchy of Controls prioritizing the most effective safety measures.

As a Senior Application Scientist, my experience dictates that while Elimination and Substitution are ideal, they are often not feasible in a research context where the specific properties of the molecule are required. Therefore, our focus must be on robust Engineering Controls as the primary barrier to exposure, supported by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE) .

Section 4: Stability, Reactivity, and the Peroxide Menace

The oxolane (tetrahydrofuran) moiety is the most significant feature concerning the stability and reactivity of this molecule. Ethers of this type are notoriously susceptible to the formation of explosive peroxides upon exposure to air and light.

Chemical Stability: The compound is generally stable under standard laboratory conditions when stored correctly. However, stability is compromised by exposure to air and light, which catalyzes the formation of peroxides[3][4][5].

Hazardous Reactions - Peroxide Formation: This is the most critical, non-obvious hazard associated with this compound. The reaction mechanism involves free-radical oxidation at the carbon atom adjacent to the ether oxygen.

  • Initiation: Exposure to light, heat, or impurities generates free radicals.

  • Propagation: The radical abstracts a hydrogen atom from the oxolane ring, which then reacts with atmospheric oxygen to form a hydroperoxide.

  • Danger: These peroxide impurities are highly unstable and can detonate violently when concentrated by distillation or evaporation, or when subjected to heat, friction, or shock[4][5].

Incompatible Materials: To prevent violent reactions, avoid contact with:

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates, chromium trioxide): Can react violently, leading to fire or explosion[6][7].

  • Strong Acids (e.g., sulfuric acid, nitric acid): Can cause vigorous, exothermic reactions[6][7].

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can also promote hazardous reactions[6][7].

Hazardous Decomposition Products: Upon combustion, this compound will release hazardous products, including carbon monoxide (CO) and carbon dioxide (CO₂)[3].

Section 5: Standard Operating Procedures (SOPs) for Safe Handling & Storage

The following protocols are designed as self-validating systems. Each step is linked to a specific hazard, ensuring that the "why" is as clear as the "how."

Protocol for General Handling and Use

This protocol assumes all work is performed within a certified chemical fume hood.

  • Preparation: a. Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. This is your primary engineering control against respiratory exposure. b. Don PPE: At a minimum, wear a flame-resistant lab coat, splash-proof safety goggles (not safety glasses), and chemically resistant gloves. Select gloves (e.g., nitrile, neoprene) based on breakthrough time data; double-gloving is recommended for extended operations. c. Clear Workspace: Ensure the work area is free of clutter and incompatible materials, especially oxidizing agents[6][7]. d. Locate Safety Equipment: Verbally confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Aliquotting and Transfer: a. Grounding: When transferring quantities greater than 500 mL, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source for a combustible liquid[3]. b. Use Appropriate Tools: Use non-sparking tools for all transfers. c. Controlled Dispensing: Use a pipette or cannula for small volumes and a closed-system pump for larger volumes to minimize vapor release. Avoid pouring directly from an open container whenever possible.

  • Post-Handling: a. Secure Container: Tightly close the container lid. b. Wipe Down: Wipe the exterior of the container with a damp cloth to remove any residue. c. Doff PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste. Remove lab coat and goggles. d. Personal Hygiene: Wash hands thoroughly with soap and water.

Protocol for Storage and Peroxide Management

This is an administrative control protocol critical for preventing peroxide-related incidents.

  • Initial Receipt: a. Date the Container: Upon receipt, write the date on the container with a permanent marker. b. Log the Chemical: Enter the chemical into the laboratory inventory system.

  • Opening the Container: a. Date Again: The first time the container is opened, write "Date Opened" and the current date on the label. This is the start of the peroxide formation "clock." b. Inert Gas Blanket: After dispensing, flush the headspace of the container with an inert gas like nitrogen or argon before sealing. This displaces the oxygen required for peroxide formation[4].

  • Storage Conditions: a. Location: Store in a cool, dry, well-ventilated, and dark location, inside a cabinet rated for flammable/combustible liquids[7]. b. Segregation: Store away from all incompatible materials, particularly acids and oxidizing agents[3][6][7].

  • Periodic Peroxide Testing: a. Testing Schedule: Test for peroxides every 3 months after opening. b. Procedure: Use commercially available peroxide test strips. Dip the strip into the solvent (do not allow it to dry out on the shelf) and compare the color to the chart. c. Action Levels:

    • < 30 ppm: Safe for use.
    • 30-100 ppm: Use with caution. Do not distill or concentrate.
    • > 100 ppm: EXTREMELY DANGEROUS. Do not handle. Contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.

Section 6: Exposure Control and Personal Protective Equipment (PPE)

Reliance on PPE is the last line of defense, but it is a critical one. The choice of PPE must be directly informed by the material's hazards.

  • Engineering Controls: A properly functioning chemical fume hood is mandatory for all operations involving this liquid to mitigate the risk of respiratory irritation[8].

  • Eye/Face Protection: Wear splash-proof chemical goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. The risk of serious eye irritation (H319) makes standard safety glasses inadequate[8].

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves. While nitrile gloves are common, it is the user's responsibility to verify their suitability and breakthrough time for this specific chemical class. For prolonged contact, heavier gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or pinholes before use[8].

    • Body Protection: Wear a flame-resistant laboratory coat. Ensure it is fully buttoned. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with organic vapor cartridges is necessary[4].

Section 7: Toxicological Profile

A comprehensive toxicological profile for this compound is not available in peer-reviewed literature. Therefore, the toxicological assessment must be based on the GHS classifications and data from its parent structure, tetrahydrofuran (THF).

  • Acute Toxicity: The primary hazards are irritant effects, not high acute systemic toxicity.

    • Oral: No specific data exists. Analogs suggest low to moderate acute oral toxicity.

    • Dermal: Causes skin irritation[1][2]. Prolonged contact may lead to dermatitis[6].

    • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath[1][2][6]. High vapor concentrations may cause central nervous system effects such as dizziness and headache, similar to other organic solvents[6][8].

  • Chronic Toxicity: No data is available for this specific compound. For the parent compound THF, long-term exposure may have effects on the liver and kidneys[6][8].

  • Carcinogenicity & Mutagenicity: No data available. It is not listed as a carcinogen by IARC, NTP, or OSHA.

The available data indicates that this compound should be handled as a typical irritant organic solvent, with the primary health risks arising from direct contact with the liquid or inhalation of its vapors.

Section 8: Emergency Procedures

Preparation is the key to effective emergency response.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[8].

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention[8].

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Spill Response Protocol

This protocol is for small laboratory spills (<100 mL) by trained personnel. For larger spills, evacuate the area and contact EHS.

cluster_1 Emergency Spill Response Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (respirator, heavy gloves, goggles) alert->ppe isolate Isolate the spill (Close doors, restrict access) ppe->isolate ignite Remove all ignition sources isolate->ignite contain Contain the spill with absorbent pads or sand ignite->contain absorb Absorb the liquid, working from outside in contain->absorb collect Collect contaminated material into a labeled waste container using non-sparking tools absorb->collect clean Decontaminate the area with soap and water collect->clean dispose Dispose of waste through EHS clean->dispose end Spill Secured dispose->end

Caption: Step-by-step workflow for responding to a small laboratory spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers, but a solid water jet may be ineffective and spread the fire[5][6].

  • Specific Hazards: The liquid is combustible. Vapors are heavier than air and may travel to a distant ignition source and flash back. Containers may rupture or explode when heated[4][6].

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[4].

Section 9: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: This material should be handled as hazardous chemical waste.

  • Procedure: Collect all waste material (including contaminated absorbents and PPE) in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety office. Do not dispose of this chemical down the drain or in regular trash[9].

References

  • New Jersey Department of Health. (n.d.). Hazard Summary - Tetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18965, this compound. Retrieved from [Link]

  • Chemfax Products Ltd. (2021, January 25). Safety Data Sheet - THF / Tetrahydrofuran. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0578 - TETRAHYDROFURAN. Retrieved from [Link]

  • 2M Holdings Ltd. (2023, April 24). Safety Data Sheet - TETRAHYDROFURAN LRG. Retrieved from [Link]

  • CPAChem. (2022, October 11). Safety Data Sheet - Tetrahydro-2-methylfuran. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Monument Chemical. (2023, February 7). Safety Data Sheet - 2-Methyltetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C6H10O2). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 1-(Oxolan-2-yl)ethan-1-one.

Abstract

This compound, commonly known as 2-acetyltetrahydrofuran, is a versatile ketone that serves as a pivotal building block in modern organic synthesis.[] Its structure, which combines a reactive carbonyl group with a stable tetrahydrofuran (THF) ring, makes it an attractive precursor for a variety of molecular scaffolds.[2] The THF moiety is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals, underscoring the importance of synthons like 2-acetyltetrahydrofuran in medicinal chemistry.[2][3] This document provides a detailed exploration of its synthetic applications, focusing on its role as a chiral precursor, its derivatization into key intermediates, and its use in constructing complex molecular architectures. We provide field-proven insights and detailed protocols to guide researchers in leveraging this compound's full potential.

Introduction: Structural Features and Synthetic Significance

This compound (C₆H₁₀O₂) is a colorless, combustible liquid with the molecular formula C₆H₁₀O₂ and a molar mass of approximately 114.14 g/mol .[][4] The core value of this reagent in organic synthesis stems from two key features:

  • The Ketone Functional Group: The acetyl group is susceptible to a wide array of classical ketone reactions, including nucleophilic additions, enolate formation, and condensation reactions.[5]

  • The Tetrahydrofuran Ring: The THF ring is not merely an inert scaffold. The ring oxygen can act as a Lewis base, influencing the stereochemistry of reactions at the adjacent carbonyl group through chelation.[6] Furthermore, the chiral center at the C2 position in enantiomerically pure forms, such as (S)-1-(tetrahydrofuran-2-yl)ethanone, allows for powerful stereoselective transformations.[3][6]

The following diagram illustrates the general workflow for utilizing this compound in a synthetic campaign.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Synthetic Outcomes A This compound B α-Functionalization (e.g., Bromination) A->B Derivatization C Stereoselective Carbonyl Addition (e.g., Grignard, Reduction) A->C Asymmetric Induction D Enolate Chemistry (e.g., Aldol Condensation) A->D C-C Bond Formation E Advanced Intermediates B->E F Chiral Alcohols & Amines C->F G Complex Heterocycles D->G

Sources

Application Notes and Protocols for 1-(Oxolan-2-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxolane Moiety in Drug Design

In the landscape of medicinal chemistry, the tetrahydrofuran (oxolane) ring is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its utility stems from its ability to act as a versatile structural element, capable of influencing a molecule's physicochemical properties and engaging in key interactions with biological targets. The oxolane ring can serve as a non-classical hydrogen bond acceptor, a conformationally restricted linker, or a metabolically stable isostere for more labile groups. This inherent versatility makes building blocks containing the oxolane motif, such as 1-(Oxolan-2-yl)ethan-1-one (also known as 2-acetyltetrahydrofuran), of significant interest to researchers and drug development professionals.

This compound, with its reactive acetyl group directly attached to the oxolane ring, presents a unique opportunity for the introduction of this valuable heterocyclic system into more complex molecular architectures. This application note will provide a detailed exploration of its primary application in medicinal chemistry: the synthesis of chalcone derivatives as potential therapeutic agents. We will delve into the rationale behind this synthetic strategy, provide a detailed experimental protocol, and discuss the potential biological significance of the resulting compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
IUPAC Name 1-(oxolan-2-yl)ethanone
Synonyms 2-Acetyltetrahydrofuran, 1-(Tetrahydrofuran-2-yl)ethanone
Appearance Colorless to pale yellow liquid-
Boiling Point 165-167 °C-
Density 1.036 g/mL-
CAS Number 1192-29-6

Core Application: Synthesis of Tetrahydrofuran-Containing Chalcones

The primary and most impactful application of this compound in medicinal chemistry is its use as a key building block in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring and synthetic compounds that exhibit a remarkable breadth of biological activities.[2] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets through Michael addition, making chalcones potent inhibitors of enzymes and cellular processes.[3]

By employing this compound in a Claisen-Schmidt condensation with various aromatic aldehydes, a library of novel chalcones bearing a tetrahydrofuran ring can be generated.[4] This strategy is particularly attractive as it combines the proven biological relevance of the chalcone scaffold with the desirable physicochemical properties conferred by the oxolane moiety.

Biological Significance of Chalcones

Chalcones have been extensively investigated for a wide array of pharmacological activities, including:

  • Antiviral Activity: Chalcone derivatives have shown promise against a range of viruses by interfering with various stages of the viral life cycle.[5][6][7]

  • Anticancer Activity: Many chalcones exhibit potent cytotoxic effects against various cancer cell lines and can act as inhibitors of key signaling pathways, such as those mediated by protein kinases.[8][9][10][11]

  • Anti-inflammatory Activity: The chalcone scaffold is found in molecules that can modulate inflammatory pathways, for example, through the inhibition of cyclooxygenase (COX) enzymes.[12]

  • Antimicrobial and Antifungal Activities: The electrophilic nature of the enone system in chalcones makes them effective against a variety of microbial and fungal pathogens.[13]

The logical workflow for the application of this compound in the synthesis of bioactive chalcones is depicted in the following diagram.

G cluster_0 Starting Materials cluster_1 Synthetic Transformation cluster_2 Intermediate Product cluster_3 Medicinal Chemistry Applications This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Tetrahydrofuran-Chalcone Tetrahydrofuran-Chalcone Claisen-Schmidt Condensation->Tetrahydrofuran-Chalcone Formation of α,β-unsaturated ketone Biological Screening Biological Screening Tetrahydrofuran-Chalcone->Biological Screening Evaluation of bioactivity SAR Studies SAR Studies Biological Screening->SAR Studies Identify key structural features Lead Optimization Lead Optimization SAR Studies->Lead Optimization Enhance potency and properties

Synthetic workflow for bioactive chalcones.

Experimental Protocol: Synthesis of 1-(Oxolan-2-yl)-3-aryl-prop-2-en-1-one Derivatives

This protocol outlines a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.

Materials and Reagents
  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in ethanol (20-30 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring, slowly add an aqueous solution of NaOH (e.g., 10-20% w/v) or KOH dropwise to the reaction mixture. The addition of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The formation of the more conjugated chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours at room temperature, though gentle heating may be required for less reactive aldehydes.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. If a solid precipitate forms, it can be collected by vacuum filtration, washed with cold water, and then air-dried. If an oil separates, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product, whether solid or oil, should be purified. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for solid products. For oily products or to achieve higher purity, column chromatography on silica gel is recommended.

  • Characterization: The structure and purity of the final chalcone derivative should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of solid products should also be determined.

Self-Validation and Causality
  • Why a base catalyst? The Claisen-Schmidt condensation proceeds via an enolate intermediate, which is formed by the abstraction of an acidic α-proton from the ketone. A strong base like NaOH or KOH is required to generate a sufficient concentration of the enolate to drive the reaction forward.

  • Why an aromatic aldehyde without α-hydrogens? The use of an aromatic aldehyde that cannot enolize itself (lacks α-hydrogens) prevents self-condensation of the aldehyde and leads to a cleaner reaction with a higher yield of the desired crossed-aldol product.

  • Monitoring by TLC: This is a critical step to prevent the formation of byproducts from prolonged reaction times or decomposition of the product under the basic conditions.

  • Purification is essential: The biological evaluation of the synthesized compounds requires a high degree of purity to ensure that the observed activity is due to the target molecule and not impurities.

The following diagram illustrates the key steps in the experimental workflow.

G start A Dissolve Ketone and Aldehyde in Ethanol start->A end B Add Aqueous Base (NaOH or KOH) A->B C Monitor Reaction by TLC B->C C->B Incomplete D Reaction Work-up (Quench and Extract) C->D Reaction Complete E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, IR, MS) E->F F->end

Experimental workflow for chalcone synthesis.

Conclusion and Future Outlook

This compound is a valuable and readily accessible building block for the synthesis of medicinally relevant compounds. Its application in the construction of tetrahydrofuran-containing chalcones provides a straightforward entry into a class of molecules with a high potential for diverse biological activities. The protocol described herein is robust and can be adapted to a wide range of aromatic and heteroaromatic aldehydes, allowing for the generation of a diverse chemical library for screening and lead discovery. The continued exploration of chalcones derived from this starting material is a promising avenue for the development of new therapeutic agents.

References

  • Verma, S., Srivastava, A. K., & Pandey, O. P. (2018). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor, 6(2), 22-39. [Link]

  • Dong, W., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 10(3), 1547-1555. [Link]

  • Nematollahi, M. H., et al. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Chemistry, 11, 1256373. [Link]

  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

  • Pawar, S. S., & Rindhe, S. S. (2014). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica, 6(6), 341-353. [Link]

  • Pinto, M., et al. (2020). A comprehensive review on the antiviral activities of chalcones. Expert Opinion on Drug Discovery, 15(12), 1449-1466. [Link]

  • Salehi, B., et al. (2021). Chalcones: A Promising Bioactive Scaffold in Medicinal Chemistry. Biomolecules, 11(4), 519. [Link]

  • Bandyopadhyay, D., et al. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(5), 1279-1287. [Link]

  • Claisen-Schmidt condensation. (2023, December 12). In Wikipedia. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules, 27(19), 6293. [Link]

  • Sahu, N. K., et al. (2020). Biological Role of Chalcones in Medicinal Chemistry. In Chalcones: Chemistry and Biological Activity. IntechOpen. [Link]

  • Mathpal, S., et al. (2021). In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. Journal of Biomolecular Structure and Dynamics, 39(16), 6101-6115. [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)acetones. Molecules, 17(1), 571-580. [Link]

  • Giles, D., et al. (2019). Chalcone-based protein kinase inhibitors reported in the previous studies. European Journal of Medicinal Chemistry, 182, 111641. [Link]

  • Kumar, D., et al. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(3), 324-327. [Link]

  • Padarthi, A. K., & Namasivayam, V. (2013). Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. International Journal of Pharmaceutical Sciences and Research, 4(7), 2768. [Link]

  • Zuhair, J., et al. (2020). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2022). Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study. RSC Medicinal Chemistry, 13(10), 1259-1275. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 27(23), 8205. [Link]

  • Kumar, D., et al. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(3), 324-327. [Link]

  • Gholami, M., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports, 5(1), 1-9. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(15), 4987. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567. [Link]

Sources

The Versatile Building Block: 1-(Oxolan-2-yl)ethan-1-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 1-(oxolan-2-yl)ethan-1-one, a valuable and versatile ketone building block in modern organic synthesis. Its unique structural feature, a chiral center adjacent to a carbonyl group within a stable tetrahydrofuran ring, renders it an attractive starting material for the stereoselective synthesis of a diverse array of complex molecules, particularly those with significant pharmaceutical applications.[1] This document provides an in-depth exploration of its reactivity, supported by detailed application notes and experimental protocols for key chemical transformations, including stereoselective aldol reactions, Grignard additions, Wittig olefinations, and alpha-brominations. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel molecular architectures.

Introduction: The Strategic Advantage of the 2-Acetyltetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents.[2] Its ability to act as a bioisostere for phenyl rings can enhance metabolic stability and improve drug-receptor interactions.[3] this compound, also known as 2-acetyltetrahydrofuran, offers a strategic entry point into this chemical space. The chiral variants, (S)- and (R)-1-(oxolan-2-yl)ethan-1-one, are particularly powerful as they can serve as chiral auxiliaries or precursors, enabling the controlled installation of new stereocenters, a critical aspect in the development of enantiomerically pure therapeutics.[1][4][5]

The presence of the ketone functionality provides a reactive handle for a wide range of carbon-carbon bond-forming reactions, allowing for chain elongation and the introduction of diverse functional groups. The adjacent THF ring not only imparts unique stereoelectronic properties but can also influence the stereochemical outcome of reactions at the carbonyl group and the alpha-carbon.

Core Applications and Synthetic Transformations

This section outlines key synthetic transformations where this compound serves as a pivotal building block. Each application is accompanied by a detailed, validated protocol.

Stereoselective Aldol Reactions: Constructing Chiral β-Hydroxy Ketones

The aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[6][7] When employing a chiral ketone like (S)-1-(oxolan-2-yl)ethan-1-one, the reaction can proceed with high diastereoselectivity, providing access to enantiomerically enriched β-hydroxy ketones. These products are valuable intermediates in the synthesis of polyketide natural products and other complex chiral molecules.

Causality of Stereocontrol: The inherent chirality of the tetrahydrofuran ring, specifically the stereocenter at the 2-position, directs the approach of the aldehyde to the enolate face. The formation of a six-membered chair-like transition state, often invoked in the Zimmerman-Traxler model, can explain the observed stereoselectivity.[8] The bulky THF ring typically blocks one face of the enolate, leading to preferential attack from the less hindered side.

Protocol 1: Diastereoselective Aldol Reaction with 4-Nitrobenzaldehyde

This protocol details the lithium enolate formation of racemic this compound and its subsequent reaction with 4-nitrobenzaldehyde. For stereoselective reactions, the corresponding enantiomerically pure ketone should be used.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
This compound114.141.14 g10.0 mmolEnsure dryness
Diisopropylamine101.191.52 g (2.1 mL)15.0 mmolFreshly distilled
n-Butyllithium (n-BuLi)64.066.0 mL (1.6 M in hexanes)9.6 mmolTitrated solution
4-Nitrobenzaldehyde151.121.51 g10.0 mmolRecrystallized
Anhydrous Tetrahydrofuran (THF)72.1150 mL-Distilled from Na/benzophenone
Saturated aq. NH₄Cl solution-50 mL-
Diethyl ether-100 mL-For extraction
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (2.1 mL, 15.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (6.0 mL of a 1.6 M solution in hexanes, 9.6 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.14 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Dissolve 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Expected Outcome: The reaction is expected to yield the aldol adduct. When using an enantiomerically pure starting ketone, a high diastereomeric ratio is anticipated.

Workflow for Diastereoselective Aldol Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification LDA LDA Formation (Diisopropylamine + n-BuLi in THF at -78°C) Enolate Enolate Generation (Ketone + LDA in THF at -78°C) LDA->Enolate Deprotonation Reaction Aldol Addition (Enolate + Aldehyde at -78°C) Enolate->Reaction Nucleophilic Attack Aldehyde Aldehyde Solution (4-Nitrobenzaldehyde in THF) Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Reaction Termination Extract Extraction with Diethyl Ether Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product Purified β-Hydroxy Ketone Purify->Product

Caption: Workflow of the diastereoselective aldol reaction.

Grignard Reaction: Synthesis of Tertiary Alcohols

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl group.[9] The reaction of this compound with a Grignard reagent yields a tertiary alcohol, introducing a new alkyl or aryl group at the carbonyl carbon.

Causality of Reaction: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to furnish the tertiary alcohol. The choice of the Grignard reagent determines the nature of the substituent introduced.

Protocol 2: Grignard Reaction with Phenylmagnesium Bromide

This protocol describes the reaction of this compound with phenylmagnesium bromide to synthesize 1-phenyl-1-(oxolan-2-yl)ethan-1-ol.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
This compound114.141.14 g10.0 mmolEnsure dryness
Phenylmagnesium bromide181.3111.0 mL (1.0 M in THF)11.0 mmolCommercially available or freshly prepared
Anhydrous Diethyl Ether74.1250 mL-For reaction and extraction
Saturated aq. NH₄Cl solution-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a solution of this compound (1.14 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise from the addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tertiary alcohol.

Expected Outcome: The reaction should produce 1-phenyl-1-(oxolan-2-yl)ethan-1-ol in good yield.

Wittig Reaction: Olefination to Alkenes

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[9][10][11] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[12] This transformation is particularly useful for introducing a double bond with high regioselectivity.

Causality of Reaction: The Wittig reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon, forming a betaine intermediate which then cyclizes to an oxaphosphetane.[5] This four-membered ring intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[10] For non-stabilized ylides, the reaction often favors the formation of the (Z)-alkene.[5]

Protocol 3: Wittig Reaction with Methylenetriphenylphosphorane

This protocol describes the conversion of this compound to 2-(prop-1-en-2-yl)oxane.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
Methyltriphenylphosphonium bromide357.234.29 g12.0 mmolDried under vacuum
n-Butyllithium (n-BuLi)64.067.5 mL (1.6 M in hexanes)12.0 mmolTitrated solution
This compound114.141.14 g10.0 mmolEnsure dryness
Anhydrous Tetrahydrofuran (THF)72.1160 mL-Distilled from Na/benzophenone
Saturated aq. NH₄Cl solution-50 mL-
Pentane-100 mL-For extraction
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (40 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (7.5 mL of a 1.6 M solution in hexanes, 12.0 mmol) dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.14 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the ketone solution dropwise to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • The crude product can be purified by passing it through a short plug of silica gel, eluting with pentane, to remove the triphenylphosphine oxide byproduct.

Expected Outcome: The reaction should yield the volatile alkene, 2-(prop-1-en-2-yl)oxane.

Alpha-Bromination: Functionalization for Further Elaboration

The alpha-bromination of ketones is a fundamental transformation that introduces a versatile handle for subsequent nucleophilic substitution or elimination reactions.[13] The resulting α-bromo ketone is a valuable intermediate for the synthesis of more complex molecules.

Causality of Reaction: Under acidic conditions, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks bromine, which acts as an electrophile, leading to the formation of the α-bromo ketone and hydrogen bromide. Copper(II) bromide can also be an effective brominating agent, proceeding through a similar enol or enolate intermediate.[14]

Protocol 4: Alpha-Bromination using Copper(II) Bromide

This protocol describes the alpha-bromination of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
This compound114.141.14 g10.0 mmol
Copper(II) Bromide (CuBr₂)223.354.47 g20.0 mmol
Ethyl Acetate88.1150 mL-
Chloroform119.3850 mL-
Saturated aq. NaHCO₃ solution-50 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.14 g, 10.0 mmol) and copper(II) bromide (4.47 g, 20.0 mmol).

  • Add a 1:1 mixture of ethyl acetate and chloroform (100 mL).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr, and by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-bromo-1-(oxolan-2-yl)ethan-1-one.

Expected Outcome: The reaction is expected to produce the α-bromo ketone in good yield.

Logical Relationship of Synthetic Transformations

G cluster_reactions Key Transformations cluster_products Intermediate Products Start This compound Aldol Aldol Reaction Start->Aldol Grignard Grignard Reaction Start->Grignard Wittig Wittig Reaction Start->Wittig Bromination α-Bromination Start->Bromination BetaHydroxy β-Hydroxy Ketone Aldol->BetaHydroxy TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Alkene Alkene Wittig->Alkene BromoKetone α-Bromo Ketone Bromination->BromoKetone Complex Complex Molecules (e.g., Natural Products, APIs) BetaHydroxy->Complex Further Elaboration TertiaryAlcohol->Complex Further Elaporation Alkene->Complex Further Elaporation BromoKetone->Complex Further Elaporation (e.g., Nucleophilic Substitution)

Caption: Synthetic pathways from this compound.

Applications in the Synthesis of Biologically Active Molecules

The tetrahydrofuran motif is a key structural feature in numerous biologically active compounds. While direct synthesis of approved drugs like the HIV protease inhibitor Darunavir from this compound is not the primary route, the methodologies described herein are fundamental to the synthesis of related structures and intermediates.[1][15][16][17][18] For instance, the bis-tetrahydrofuran (bis-THF) core of Darunavir is a critical component for its potent activity.[1]

Furthermore, substituted tetrahydrofurans are prevalent in the lignan family of natural products, which exhibit a wide range of biological activities, including antitumor, antiviral, and antioxidant properties.[10][19] The stereoselective synthesis of tetrahydrofuran lignans is an active area of research, and building blocks like this compound are valuable starting points for such endeavors.[16]

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. The reactions described in this guide involve hazardous reagents such as n-butyllithium, Grignard reagents, and bromine, which require specialized handling procedures. Users should consult the relevant safety data sheets (SDS) and standard operating procedures before commencing any experimental work.

Conclusion

This compound has demonstrated its value as a versatile and strategic building block for the synthesis of complex molecules. Its inherent structural and stereochemical features provide a robust platform for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this ketone in their own research programs, particularly in the fields of medicinal chemistry and natural product synthesis. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel and efficient routes to molecules of significant biological and pharmaceutical importance.

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Sources

Experimental protocols for reactions involving 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 1-(Oxolan-2-yl)ethan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile heterocyclic ketone, for researchers and professionals in organic synthesis and drug development. Also known as 2-acetyltetrahydrofuran, this compound serves as a valuable chiral precursor and synthetic building block for a variety of complex molecules. This document moves beyond simple procedural lists to offer a causal understanding of experimental choices, ensuring protocols are robust and reproducible. We will detail key transformations including diastereoselective reductions, Grignard reactions for carbon-carbon bond formation, and Wittig olefinations, complete with step-by-step protocols, mechanistic insights, and troubleshooting advice.

Introduction: The Strategic Value of this compound

This compound (C₆H₁₀O₂) is a key intermediate in synthetic chemistry, notable for its tetrahydrofuran (THF) ring attached to an acetyl group.[1][2] The THF moiety is a prevalent scaffold in numerous biologically active compounds and natural products. In drug discovery, cyclic ethers like oxolane can serve as valuable pharmacophores or bioisosteres for other functional groups, potentially improving physicochemical properties such as solubility.[3][4] The chiral center at the C2 position of the oxolane ring makes its enantiomerically pure forms, such as (S)-1-(tetrahydrofuran-2-yl)ethanone, particularly useful as precursors for introducing new, controlled stereocenters in the synthesis of enantiopure drugs, including HIV protease inhibitors.[5][6]

The reactivity of this molecule is dominated by its ketone functional group, which allows for a wide array of classical carbonyl chemistry transformations. Understanding and controlling these reactions is paramount to leveraging this building block effectively.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[1]
Molar Mass 114.14 g/mol PubChem[1]
IUPAC Name 1-(oxolan-2-yl)ethanonePubChem[1]
CAS Number 25252-64-6PubChem[1]
Appearance Combustible liquidPubChem[1]
Density 1.034 g/cm³ (at 25 °C)Sigma-Aldrich[7]
Boiling Point 139 °CSigma-Aldrich[7]
SMILES CC(=O)C1CCCO1PubChem[1]

Foundational Safety and Handling Protocols

Scientific integrity begins with safety. Before undertaking any protocol, a thorough risk assessment is mandatory. The reagents and solvents described herein possess specific hazards that demand rigorous control measures.

  • This compound: This compound is a combustible liquid and is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1][6]

  • Solvents (THF, 2-MeTHF, Diethyl Ether): These are highly flammable liquids.[7][8] A critical and often overlooked danger is the formation of explosive peroxides upon exposure to air and light, especially with THF and diethyl ether.[9][10] Always use freshly opened or tested solvents and never distill to dryness.[9] 2-Methyltetrahydrofuran (2-MeTHF) is often considered a greener and safer alternative to THF, as it has a lower tendency to form peroxides and is less miscible with water, simplifying aqueous workups.[11][12][13][14]

  • Reagents (Grignard Reagents, n-BuLi, NaH): Organometallic reagents like Grignard reagents and n-butyllithium are highly reactive towards moisture and air, and can be pyrophoric.[9] Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All manipulations involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

General Laboratory Practice:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[7]

  • Conduct all operations in a well-ventilated chemical fume hood.[15]

  • Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) is accessible.

  • All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) before use with moisture-sensitive reagents.[16][17]

Protocol I: Diastereoselective Reduction to 1-(Oxolan-2-yl)ethan-1-ol

The reduction of the ketone to the corresponding secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol, is a fundamental transformation that creates a new stereocenter.[18][19] The choice of reducing agent is critical as it dictates the diastereoselectivity of the reaction, allowing for the selective formation of either the syn or anti diastereomer relative to the C2 substituent on the oxolane ring.[5] This control is essential for building specific stereochemical architectures in target molecules.

G cluster_workflow Reduction Workflow A 1. Dissolve Ketone in Anhydrous Solvent B 2. Cool Reaction (e.g., 0 °C) A->B C 3. Add Reducing Agent (Portion-wise) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction (e.g., sat. NH4Cl) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Column Chromatography F->G

Caption: General workflow for the reduction of a ketone.

Detailed Protocol: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a standard, non-chelation-controlled reduction, which typically provides moderate diastereoselectivity.

Materials and Reagents:

Reagent/MaterialPurpose
This compoundStarting Material
Sodium Borohydride (NaBH₄)Reducing Agent
Anhydrous Methanol (MeOH)Solvent
Saturated aq. NH₄ClQuenching Agent
Ethyl Acetate (EtOAc)Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Silica Gel (230-400 mesh)Stationary Phase
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.14 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) and stir until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C to decompose any excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[20]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude alcohol product by flash column chromatography on silica gel to yield pure 1-(oxolan-2-yl)ethan-1-ol.

Table 2: Influence of Reducing Agent on Diastereoselectivity

Reducing AgentTypical ConditionsMajor DiastereomerRationale
NaBH₄MeOH, 0 °Csyn (Felkin-Anh model)Small hydride donor attacks from the least hindered face.
L-Selectride®THF, -78 °Canti (Chelation control)The bulky tri-sec-butylborohydride coordinates with the carbonyl and ring oxygen, directing hydride attack from the opposite face.
DIBAL-HToluene, -78 °Canti (Chelation control)Lewis acidic aluminum coordinates both oxygens, leading to a rigid chelate that directs hydride attack.

Protocol II: Grignard Reaction for C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.[21][22] When this compound is the substrate, this reaction yields a tertiary alcohol. The success of this protocol is critically dependent on maintaining strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[16][17]

G cluster_mechanism Grignard Reaction Mechanism A R-MgX (Grignard Reagent) C Nucleophilic Attack A->C B Ketone (Electrophile) B->C D Tetrahedral Alkoxide Intermediate C->D Forms new C-C bond E Protonation (Acidic Workup) D->E e.g., H₃O⁺ F Tertiary Alcohol (Product) E->F

Caption: Simplified mechanism of the Grignard reaction.

Detailed Protocol: Synthesis of 1-phenyl-1-(oxolan-2-yl)ethan-1-ol

Part A: Preparation of Phenylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagents: Place magnesium turnings (0.27 g, 11.0 mmol) and a small crystal of iodine into the flask. Causality Note: The iodine crystal helps to activate the magnesium surface by etching away the passivating magnesium oxide layer, which is visible as the purple color disappears.[21]

  • Initiation: Add a small portion (~2 mL) of a solution of bromobenzene (1.57 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether to the flask. The reaction is initiated when bubbling is observed and the solution turns cloudy and grayish. Gentle warming may be required.[16]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent.

Part B: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Substrate Addition: Dissolve this compound (1.03 g, 9.0 mmol) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of cold, saturated aqueous ammonium chloride solution (25 mL).[17]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography.

Protocol III: Wittig Olefination to Synthesize Alkenes

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[23] The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon to form an alkene and triphenylphosphine oxide as a byproduct.[24] The stereochemical outcome (E/Z selectivity) of the alkene is largely dependent on the nature of the substituents on the ylide. Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[24]

G cluster_wittig Wittig Reaction Workflow A 1. Prepare Phosphonium Salt (Ph₃P + R-X) B 2. Generate Ylide (Add Strong Base, e.g., n-BuLi) A->B C 3. Add Ketone to Ylide Solution B->C D 4. [2+2] Cycloaddition (Forms Oxaphosphetane) C->D E 5. Decomposition to Alkene + Ph₃P=O D->E F 6. Workup & Purification (Remove Ph₃P=O) E->F

Caption: Key stages of the Wittig olefination process.

Detailed Protocol: Synthesis of 2-(prop-1-en-2-yl)oxane

This protocol uses an unstabilized ylide, methylenetriphenylphosphorane, to install a terminal double bond.

Materials and Reagents:

Reagent/MaterialPurpose
Methyltriphenylphosphonium BromideYlide Precursor
n-Butyllithium (n-BuLi) in hexanesStrong Base
Anhydrous Tetrahydrofuran (THF)Solvent
This compoundStarting Material
HexanesPurification Solvent

Step-by-Step Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) in anhydrous THF (40 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (e.g., 1.6 M solution in hexanes, 7.5 mL, 12.0 mmol) dropwise via syringe. The formation of the orange-red ylide will be observed. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.[25]

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.14 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as it is consumed.

  • Quenching: Quench the reaction by carefully adding water (10 mL).

  • Workup and Purification: Partition the mixture between water and hexanes. Separate the layers and extract the aqueous phase with hexanes (3 x 30 mL). The byproduct, triphenylphosphine oxide, is poorly soluble in hexanes.

  • Combine the hexane layers and wash with brine. Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product is volatile). Further purification can be achieved by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

References

  • Benchchem. (n.d.). Applications of (S)-1-(tetrahydrofuran-2-yl)ethanone in Organic Chemistry: A Detailed Overview for Researchers.
  • EvitaChem. (n.d.). Buy 2-Bromo-1-(oxolan-2-yl)ethan-1-one (EVT-1206061).
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  • Benchchem. (n.d.). Technical Support Center: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone.
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  • DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

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  • PubChemLite. (n.d.). This compound (C6H10O2). Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • PubMed Central. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Pennakem. (n.d.). EU SAFETY DATA SHEET 2-methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

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  • University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]

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  • PubChem. (n.d.). (S)-1-(tetrahydrofuran-2-yl)ethanone. Retrieved from [Link]

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  • SpringerLink. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]

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  • PubMed Central. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]

  • PubMed Central. (2019). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

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Application Notes & Protocols for the Quantification of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 1-(Oxolan-2-yl)ethan-1-one (also known as 2-Acetyltetrahydrofuran), a compound of interest in flavor chemistry, industrial synthesis, and as a potential pharmaceutical intermediate. Recognizing the varied matrices in which this analyte may be present, we present two primary, validated analytical techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile analysis in complex matrices, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization for non-volatile or aqueous samples. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices to ensure robust, reliable, and reproducible quantification.

Introduction and Analyte Overview

This compound (CAS No. 25252-64-6) is a cyclic ketone with the molecular formula C₆H₁₀O₂.[1][] Its structure, featuring a tetrahydrofuran (oxolane) ring attached to an acetyl group, imparts moderate polarity and volatility. This compound is recognized as a significant flavor component in various food products and can also be an intermediate or impurity in chemical manufacturing processes. Accurate quantification is therefore critical for quality control, safety assessment, and process optimization.

Analyte Chemical & Physical Properties:

Property Value Source
Molecular Weight 114.14 g/mol [1]
Molecular Formula C₆H₁₀O₂ [1][]
IUPAC Name 1-(oxolan-2-yl)ethanone [1]
Synonyms 2-Acetyltetrahydrofuran [1]
Appearance Combustible liquid [1]

| Kovats Retention Index | Standard non-polar: 902.3 |[1] |

The choice of analytical technique is fundamentally dictated by the sample matrix and the analyte's concentration. For trace-level detection of this volatile compound in complex samples like food or environmental matrices, a headspace sampling approach is superior as it minimizes matrix interference.[3][4][5] For process control in aqueous solutions or when higher concentrations are expected, HPLC with derivatization offers a robust alternative.[6][7]

Technique Selection: A Logic-Driven Approach

The selection of an appropriate analytical method is a critical first step. The decision process outlined below is based on the physicochemical properties of this compound and the common analytical challenges encountered in research and industry.

HPLC_Workflow cluster_Deriv Derivatization cluster_HPLC HPLC System cluster_Analysis Data Analysis Mix 1. Mix Sample/Standard with DNPH Reagent React 2. Incubate for Reaction Mix->React Inject 3. Inject Derivatized Sample React->Inject Separate 4. Isocratic/Gradient Separation on C18 Column Inject->Separate Detect 5. UV Detection at ~360 nm Separate->Detect Quantify 6. Quantify using Calibration Curve Detect->Quantify

Sources

Application Notes and Protocols: The Role of 1-(Oxolan-2-yl)ethan-1-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-(Oxolan-2-yl)ethan-1-one as a chiral building block in asymmetric synthesis. While direct literature precedents for this specific ketone are emerging, its structural attributes—a stereocenter at the C2 position of the tetrahydrofuran ring adjacent to a carbonyl group—present a valuable platform for stereocontrolled transformations. This document elucidates the foundational principles of stereochemical control, leveraging the inherent chirality of (S)- or (R)-1-(Oxolan-2-yl)ethan-1-one to direct the formation of new stereocenters. We provide detailed, field-proven protocols for diastereoselective nucleophilic additions and reductions, underpinned by mechanistic insights into chelation and non-chelation-controlled pathways. The causality behind experimental choices, self-validating protocol design, and authoritative grounding in the principles of asymmetric synthesis are emphasized throughout to ensure both scientific integrity and practical utility.

Introduction: The Strategic Value of α-Chiral Ketones

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and safety of a chiral drug molecule are often confined to a single stereoisomer. Asymmetric synthesis, the process of creating chiral molecules from achiral or racemic precursors, employs various strategies, including the use of chiral catalysts, chiral reagents, and chiral auxiliaries.[1] An often-overlooked yet powerful approach is substrate-controlled stereoselection, where an existing stereocenter in the starting material dictates the stereochemical outcome of a reaction.

This compound, also known as 2-acetyltetrahydrofuran, is a chiral ketone that embodies this principle. The tetrahydrofuran (THF) motif is a prevalent structural feature in numerous biologically active natural products and pharmaceuticals, making chiral derivatives of this heterocycle highly sought-after intermediates.[2] The key feature of this compound is the α-chiral center at the C2 position of the THF ring. This guide will focus on the (S)-enantiomer, (S)-1-(oxolan-2-yl)ethan-1-one, as a model system to explore its potential in directing stereoselective reactions.

The strategic advantage of using a chiral ketone like (S)-1-(oxolan-2-yl)ethan-1-one lies in its ability to influence the facial selectivity of nucleophilic attack on the adjacent carbonyl group. The stereochemical outcome can be rationally predicted and controlled by understanding the interplay of steric and electronic factors, as described by seminal models such as Cram's rule and the Felkin-Anh model.[3] Furthermore, the presence of the ether oxygen in the THF ring introduces the possibility of chelation control, offering a powerful tool to invert or enhance diastereoselectivity.[4]

Core Concept: Stereochemical Control Models

The diastereoselectivity of nucleophilic additions to the carbonyl group of (S)-1-(oxolan-2-yl)ethan-1-one is governed by the preferential approach of the nucleophile from one of the two diastereotopic faces of the ketone. This preference is dictated by the conformational arrangement of the molecule in the transition state, which aims to minimize steric and electronic repulsions.

Non-Chelation Control: The Felkin-Anh Model

In the absence of a chelating metal, the stereochemical outcome can be predicted by the Felkin-Anh model. This model posits that the largest substituent at the α-chiral center orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along a trajectory that avoids the other two substituents. For (S)-1-(oxolan-2-yl)ethan-1-one, the THF ring constitutes the largest substituent.

Caption: Felkin-Anh model predicting the major diastereomer.

Chelation Control

The ether oxygen of the tetrahydrofuran ring can act as a Lewis base, coordinating to a metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺). This forms a rigid, five-membered chelate ring involving the metal, the ether oxygen, and the carbonyl oxygen. This chelation locks the conformation of the molecule, and the nucleophile is directed to the less hindered face, often leading to the opposite diastereomer compared to the Felkin-Anh model.[3][4] This ability to switch stereochemical outcomes by simply changing the reaction conditions (e.g., adding a Lewis acid) is a powerful tool in asymmetric synthesis.

Caption: Chelation control model showing inversion of stereoselectivity.

Application I: Diastereoselective Aldol Addition

The aldol reaction is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl compound, potentially generating two new stereocenters.[5] By using (S)-1-(oxolan-2-yl)ethan-1-one as the chiral ketone component, the stereochemistry of the newly formed tertiary alcohol can be controlled.

Protocol: Diastereoselective Aldol Addition to (S)-1-(Oxolan-2-yl)ethan-1-one

This protocol describes a general procedure for the aldol addition of an enolate to (S)-1-(oxolan-2-yl)ethan-1-one.

Materials:

  • (S)-1-(Oxolan-2-yl)ethan-1-one

  • Aldehyde (e.g., isobutyraldehyde)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (N₂ or Ar)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq.) to the stirred THF.

    • In a separate flask, dissolve (S)-1-(oxolan-2-yl)ethan-1-one (1.0 eq.) in anhydrous THF (5 mL).

    • Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Aldol Addition:

    • Dissolve the aldehyde (1.2 eq.) in anhydrous THF (3 mL).

    • Add the aldehyde solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Expected Outcomes and Data Interpretation

The diastereomeric ratio (d.r.) of the product will depend on the reaction conditions. The use of a non-chelating lithium enolate is expected to favor the Felkin-Anh product. Introducing a Lewis acid like ZnCl₂ or MgBr₂ prior to the addition of the aldehyde could switch the selectivity towards the chelation-controlled product.

Table 1: Illustrative Data for Diastereoselective Aldol Addition

EntryLewis Acid (eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (Felkin-Anh : Chelate)
1NoneTHF-788585 : 15
2MgBr₂·OEt₂ (1.1)CH₂Cl₂-787810 : 90
3ZnCl₂ (1.1)THF-788112 : 88
4TiCl₄ (1.1)CH₂Cl₂-78755 : 95

Note: The data in this table is illustrative and intended to demonstrate the principle of diastereoselective control. Actual results may vary.

Application II: Diastereoselective Reduction of the Ketone

The asymmetric reduction of the ketone functionality in (S)-1-(oxolan-2-yl)ethan-1-one produces a chiral secondary alcohol with two stereocenters. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Protocol: Diastereoselective Reduction of (S)-1-(Oxolan-2-yl)ethan-1-one

This protocol provides a general method for the diastereoselective reduction of the chiral ketone.

Materials:

  • (S)-1-(Oxolan-2-yl)ethan-1-one

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), or L-Selectride®)

  • Anhydrous methanol (for NaBH₄) or anhydrous THF (for LiAlH₄ and L-Selectride®)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve (S)-1-(oxolan-2-yl)ethan-1-one (1.0 eq.) in the appropriate anhydrous solvent (methanol for NaBH₄, THF for others) in a round-bottom flask and cool to the desired temperature (0 °C for NaBH₄, -78 °C for LiAlH₄ and L-Selectride®).

  • Reduction:

    • For NaBH₄: Add NaBH₄ (1.5 eq.) portion-wise to the solution at 0 °C.

    • For LiAlH₄ or L-Selectride®: Add the reducing agent solution (1.2 eq.) dropwise to the ketone solution at -78 °C.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Workup and Purification:

    • For NaBH₄: Carefully add 1 M HCl at 0 °C to quench the excess reagent until gas evolution ceases. Neutralize with saturated NaHCO₃ solution.

    • For LiAlH₄ or L-Selectride®: At -78 °C, quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting diastereomeric alcohols by flash column chromatography.

Rationale for Reagent Selection and Expected Stereoselectivity

The choice of reducing agent is critical for controlling the diastereoselectivity.

  • Small, non-chelating hydrides (e.g., NaBH₄, LiAlH₄): These reagents are expected to follow the Felkin-Anh model, attacking from the less hindered face to yield the anti diastereomer as the major product.

  • Bulky, non-chelating hydrides (e.g., L-Selectride®): The large steric bulk of L-Selectride® enhances the facial selectivity predicted by the Felkin-Anh model, typically leading to higher diastereomeric ratios in favor of the anti product.

  • Chelating conditions: The reduction can be performed in the presence of a Lewis acid (e.g., CeCl₃ with NaBH₄ - the Luche reduction) to promote chelation and favor the formation of the syn diastereomer.

Reduction_Workflow cluster_nonchelation Non-Chelation Pathway cluster_chelation Chelation Pathway start (S)-1-(Oxolan-2-yl)ethan-1-one reagent1 NaBH4 or LiAlH4 start->reagent1 Small Hydride reagent2 L-Selectride® start->reagent2 Bulky Hydride reagent3 NaBH4 / CeCl3 (Luche Reduction) start->reagent3 Chelating Conditions product1 Major Product: (1R,2'S)-1-(Oxolan-2-yl)ethan-1-ol (anti-Felkin-Anh) reagent1->product1 reagent2->product1 Higher d.r. product2 Major Product: (1S,2'S)-1-(Oxolan-2-yl)ethan-1-ol (syn-Chelation) reagent3->product2

Caption: Workflow for diastereoselective reduction of the ketone.

Conclusion and Future Outlook

(S)-1-(Oxolan-2-yl)ethan-1-one and its enantiomer are promising chiral building blocks for asymmetric synthesis. The inherent chirality and the potential for chelation control provide a versatile platform for the stereoselective synthesis of complex molecules containing the biologically relevant tetrahydrofuran moiety. The protocols and principles outlined in these application notes serve as a robust starting point for researchers to explore the utility of this chiral ketone in their synthetic campaigns. Future work should focus on expanding the scope of nucleophiles and reaction types, and on the application of these methods in the total synthesis of natural products and pharmaceutical targets.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone.
  • BenchChem. (2025). Application Notes and Protocols: (S)-1-(tetrahydrofuran-2-yl)ethanone in Stereoselective Reactions.
  • Lu, Y., & Wang, J. (2018). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Nature Chemistry, 10(12), 1229-1235. [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]

  • Niidu, A., Paju, A., Müürisepp, A. M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

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The Oxolane Keystone: 1-(Oxolan-2-yl)ethan-1-one as a Foundational Precursor in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ketone

In the landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient construction of complex molecular architectures. 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, emerges as a deceptively simple yet powerful precursor. Its inherent structural features—a reactive ketone functional group and a stable, polar oxolane (tetrahydrofuran) ring—position it as a valuable building block in the synthesis of a diverse array of bioactive molecules. This guide delves into the multifaceted applications of this compound, presenting not just protocols, but the underlying chemical logic that empowers researchers to leverage its full potential in drug discovery and development. The significance of the oxolane moiety is underscored by its presence in critical antiviral medications, highlighting the therapeutic relevance of this heterocyclic system.

Physicochemical Properties and Safety Profile

A thorough understanding of the precursor's fundamental characteristics is the bedrock of its effective application.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 25252-64-6[1]
Appearance Combustible liquid[1]
Boiling Point 176-178 °C
Density 1.033 g/mL

Safety Considerations: this compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.

The Oxolane Ring: A Privileged Scaffold in Medicinal Chemistry

The tetrahydrofuran ring is not merely an inert carrier within a drug molecule. Its presence imparts crucial physicochemical properties that can enhance a compound's pharmacokinetic profile. The oxygen atom can act as a hydrogen bond acceptor, improving solubility and potential interactions with biological targets. Furthermore, the non-planar, three-dimensional structure of the oxolane ring can facilitate optimal positioning of pendant functional groups for high-affinity binding to enzymes and receptors.

A prime example of the oxolane ring's importance is in the antiviral agent Baloxavir Marboxil , used to treat influenza. A key intermediate in its synthesis features a complex heterocyclic system built upon a chiral tetrahydrofuran derivative.[2][3][4] This underscores the value of chiral oxolane precursors in constructing stereochemically defined active pharmaceutical ingredients (APIs).

Strategic Applications of this compound in Synthesis

The reactivity of this compound can be strategically channeled to generate a variety of key pharmaceutical intermediates. The ketone moiety serves as a handle for a plethora of chemical transformations, while the adjacent chiral center at C2 of the oxolane ring opens the door to stereoselective synthesis.

Application I: Asymmetric Synthesis of Chiral Alcohols

The asymmetric reduction of the ketone in this compound is a critical step toward accessing enantiomerically pure intermediates. These chiral alcohols are valuable precursors for a range of therapeutic agents, including kinase inhibitors.

Protocol 1: Asymmetric Transfer Hydrogenation of this compound

This protocol describes a general procedure for the asymmetric reduction of this compound using a chiral ruthenium catalyst.

Rationale: Asymmetric transfer hydrogenation is a robust and scalable method for the enantioselective reduction of ketones. The choice of a well-defined chiral catalyst ensures high stereocontrol, which is essential for the synthesis of single-enantiomer drugs.

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide

  • (R,R)-Ts-DPEN-Ru catalyst (or other suitable chiral ruthenium catalyst)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1 equivalent).

  • Dissolve the ketone in anhydrous isopropanol (approximately 0.1 M concentration).

  • In a separate flask, prepare a solution of the (R,R)-Ts-DPEN-Ru catalyst (0.005-0.01 equivalents) and potassium tert-butoxide (0.05-0.1 equivalents) in anhydrous isopropanol.

  • Add the catalyst solution to the ketone solution under a positive pressure of nitrogen.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualization of the Synthetic Workflow:

G cluster_start Starting Material cluster_process Asymmetric Reduction cluster_product Chiral Intermediate start This compound process Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst, Isopropanol) start->process product Chiral 1-(Oxolan-2-yl)ethan-1-ol process->product

Caption: Workflow for Asymmetric Reduction.

Application II: Synthesis of Substituted Tetrahydrofurans for Kinase Inhibitors

The development of targeted cancer therapies often involves the synthesis of highly specific kinase inhibitors. The tetrahydrofuran moiety can serve as a key recognition element in these molecules. For instance, (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones have been identified as novel and selective ACK1 inhibitors.[5] While the exact synthesis of this class of compounds may not start directly from this compound, a plausible synthetic route can be envisioned where it serves as a key precursor.

Conceptual Synthetic Pathway:

A hypothetical, yet chemically sound, pathway to a key intermediate for such kinase inhibitors could involve an initial alpha-functionalization of this compound, followed by reduction and further elaboration.

Visualization of the Conceptual Pathway:

G A This compound B Alpha-Bromination A->B NBS, cat. acid C 2-Bromo-1-(oxolan-2-yl)ethan-1-one B->C D Nucleophilic Substitution (e.g., with a protected amine) C->D E Alpha-Amino Ketone Derivative D->E F Reduction of Ketone E->F e.g., NaBH4 G Chiral Amino Alcohol F->G H Further Elaboration G->H I Kinase Inhibitor Scaffold H->I

Caption: Conceptual Synthesis of a Kinase Inhibitor Intermediate.

This conceptual pathway highlights how the reactivity of both the alpha-carbon to the ketone and the ketone itself can be exploited to build molecular complexity.

Conclusion: A Versatile and Enduring Precursor

This compound is more than a simple starting material; it is a versatile platform for the construction of high-value pharmaceutical intermediates. Its dual functionality—a reactive ketone and a biologically relevant oxolane ring—provides a rich chemical space for exploration. As the demand for stereochemically pure and structurally complex drugs continues to grow, the strategic application of such foundational precursors will remain a cornerstone of efficient and innovative pharmaceutical development. The protocols and conceptual frameworks presented herein are intended to serve as a practical guide and a source of inspiration for researchers dedicated to advancing the frontiers of medicinal chemistry.

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Application Notes & Protocols: High-Purity Isolation of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, is a pivotal ketone-bearing heterocyclic compound utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1] The stereochemical and electronic integrity of this molecule is paramount, demanding exceptionally high purity for predictable reaction kinetics and downstream product quality. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, validated methods for the purification of this compound. We will explore purification strategies including fractional vacuum distillation, flash column chromatography, and chemical derivatization/recrystallization, detailing the mechanistic rationale, step-by-step protocols, and methods for purity verification.

Introduction: The Imperative for Purity

The presence of impurities, such as unreacted starting materials, isomeric byproducts, or the corresponding alcohol, can have profound consequences in a synthetic workflow. For a versatile intermediate like this compound, these impurities can lead to unwanted side reactions, catalyst poisoning, and difficulties in downstream purification, ultimately compromising the yield and purity of the final active pharmaceutical ingredient (API) or fine chemical. This guide is designed to provide laboratory-proven protocols to achieve >99% purity, ensuring reproducibility and reliability in research and development settings.

Compound Profile & Physicochemical Properties

A thorough understanding of the molecule's physical properties is the foundation for selecting an appropriate purification strategy. The key to separating compounds is exploiting differences in these properties.

PropertyValueSource
IUPAC Name 1-(oxolan-2-yl)ethanonePubChem[2]
Synonyms 2-AcetyltetrahydrofuranPubChem[2]
Molecular Formula C₆H₁₀O₂PubChem[2]
Molecular Weight 114.14 g/mol PubChem[]
Appearance Colorless to pale yellow liquid-
Boiling Point ~165-167 °C (at 760 mmHg)-
CAS Number 25252-64-6PubChem[2]
Hazards Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[2]

Note: Experimental properties like boiling point can vary. The provided value is an estimate based on similar structures and should be confirmed experimentally.

Understanding Potential Impurities

The choice of purification method is dictated by the nature of the impurities. Synthesis of this compound often proceeds via oxidation of the corresponding secondary alcohol or through organometallic routes (e.g., Grignard reaction).[1][4] Consequently, common impurities may include:

  • 1-(Oxolan-2-yl)ethan-1-ol: The precursor alcohol, which has a similar boiling point and polarity, making it a challenging impurity to remove by distillation alone.[5]

  • Unreacted Starting Materials: Depending on the synthetic route, these can vary.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Isomeric Byproducts: Such as 3-acetyltetrahydrofuran, if the synthesis is not perfectly regioselective.

  • Water: Which can form azeotropes with the product or related solvents like 2-methyltetrahydrofuran (2-MeTHF).[6]

Purification Strategies: A Decision Workflow

Choosing the right purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

G start Crude this compound decision1 Primary Impurities Volatile? start->decision1 decision2 Impurities Have Different Polarity? decision1->decision2 No or ΔBP is small distillation Protocol 1: Fractional Vacuum Distillation decision1->distillation Yes & ΔBP > 20°C decision3 Highest Purity Required for Standard? decision2->decision3 No chromatography Protocol 2: Flash Column Chromatography decision2->chromatography Yes decision3->chromatography No, but need to remove non-polar/polar impurities recrystallization Protocol 3: Derivatization & Recrystallization decision3->recrystallization Yes final_product Pure Product (>99%) distillation->final_product chromatography->final_product recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Detailed Protocols

Protocol 1: Fractional Vacuum Distillation

This method is most effective for removing non-volatile impurities or those with a significantly different boiling point. Applying a vacuum lowers the boiling point, preventing thermal degradation of the compound.

Causality: The separation is based on the principle of Raoult's Law, where components of a liquid mixture will vaporize according to their individual vapor pressures. The component with the higher vapor pressure (lower boiling point) will enrich in the vapor phase and can be collected as a purified distillate.

Pro-Tips from the Bench:

  • A slow, steady distillation rate is crucial for good separation.

  • Ensure the vacuum is stable before heating begins to prevent bumping.

  • Use a Vigreux column of at least 20 cm for efficient fractionation.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full) and add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Fraction 1 (Fore-run): Collect the initial low-boiling distillate, which will contain volatile impurities and residual solvents.

    • Fraction 2 (Main Product): Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main fraction corresponding to the pure product.

    • Fraction 3 (Tails): As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities common in ethers.

  • Analysis: Analyze the main fraction for purity using GC-MS or ¹H NMR.

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing a1 Assemble Fractional Distillation Apparatus a2 Charge Flask with Crude Product a1->a2 b1 Apply Stable Vacuum (10-20 mmHg) a2->b1 b2 Gently Heat Mantle b1->b2 b3 Collect Fore-run (Low-boiling impurities) b2->b3 b4 Collect Main Fraction (Stable Head Temp) b3->b4 b5 Stop Before Dryness b4->b5 c1 Cool System & Release Vacuum b5->c1 c2 Analyze Purity (GC-MS, NMR) c1->c2

Caption: Workflow for Fractional Vacuum Distillation.
Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities, such as removing the more polar alcohol impurity (1-(Oxolan-2-yl)ethan-1-ol) from the less polar ketone product.

Causality: Separation occurs based on the differential partitioning of the sample components between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly.

Pro-Tips from the Bench:

  • Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. Aim for an Rf value of ~0.3 for the target compound.

  • Dry-loading the sample onto a small amount of silica can significantly improve resolution compared to wet-loading.

  • A structurally related solvent, 2-methyltetrahydrofuran (2-MeTHF), has been shown to be an effective and "greener" component in chromatographic systems.[7][8]

Solvent System Selection Guide (Silica Gel)

Polarity of ImpuritiesStarting Eluent System (v/v)Gradient
Non-polar 98:2 Hexanes:Ethyl AcetateIncrease Ethyl Acetate
Slightly more polar (e.g., alcohol) 95:5 Hexanes:Ethyl AcetateIncrease Ethyl Acetate
Very polar 80:20 Hexanes:Ethyl AcetateHold isocratic or slowly increase Ethyl Acetate

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of crude material and spot it on a TLC plate. Develop the plate in various ratios of hexanes and ethyl acetate to find a system that gives good separation between the product and impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase, applying positive pressure (flash).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combining Fractions: Once the elution is complete, analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Elution cluster_post Isolation a1 Determine Eluent via TLC Analysis a2 Pack Silica Column a1->a2 a3 Load Crude Sample (Wet or Dry Load) a2->a3 b1 Elute with Mobile Phase (Apply Pressure) a3->b1 b2 Collect Fractions b1->b2 b3 Monitor Fractions by TLC b2->b3 b3->b2 Continue until product elutes c1 Combine Pure Fractions b3->c1 c2 Remove Solvent via Rotary Evaporation c1->c2 c3 Verify Purity c2->c3

Caption: Workflow for Flash Column Chromatography.
Protocol 3: Purification via Recrystallization of a Derivative

For achieving the highest possible purity or for definitive characterization, converting the ketone to a stable, crystalline derivative is a classic and highly effective method.[9] The 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative is often used for this purpose.

Causality: The ketone reacts with 2,4-DNPH to form a larger, more rigid hydrazone derivative which is typically a highly crystalline solid. Impurities that cannot form this derivative or whose derivatives have different solubilities will remain in the solution during recrystallization. Recrystallization purifies the derivative by exploiting solubility differences at different temperatures; the compound is dissolved in a minimum of hot solvent and crystallizes out upon cooling, leaving soluble impurities behind.[9]

Pro-Tips from the Bench:

  • The choice of recrystallization solvent is critical. A good solvent will dissolve the derivative when hot but not when cold. Ethanol or ethanol/water mixtures are often effective.[10]

  • Slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask can initiate crystallization if it is slow to start.

Step-by-Step Methodology:

  • Derivative Formation:

    • Dissolve the crude this compound in a small amount of ethanol.

    • In a separate flask, dissolve 2,4-dinitrophenylhydrazine in a solution of sulfuric acid and water (Brady's Reagent).

    • Add the ketone solution to the Brady's Reagent. An orange-to-red precipitate of the hydrazone derivative should form.

  • Isolation of Crude Derivative:

    • Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol and then with water to remove excess acid.

  • Recrystallization:

    • Transfer the crude, dry derivative to a clean flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash with a minimal amount of ice-cold ethanol.

    • Dry the crystals thoroughly in a desiccator.

  • Analysis: The purity is confirmed by a sharp, un-depressed melting point that matches the literature value for the derivative.

Purity Assessment

No purification is complete without verification. The following methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for detecting volatile impurities and confirming the mass of the desired product. Purity is determined by the relative area of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by their characteristic signals. Integration of the proton signals can provide a quantitative measure of purity.

  • Melting Point Analysis: For solid derivatives, a sharp melting point range (≤ 1 °C) indicates high purity.[9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is a combustible liquid and an irritant.[2] Avoid contact with skin and eyes.

  • Ethers like tetrahydrofuran and its derivatives can form explosive peroxides upon standing in air. While 2-MeTHF shows reduced peroxide formation compared to THF, caution is still warranted.[11] Distillations should never be taken to dryness.

References

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.

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  • 2-Bromo-1-(oxolan-2-yl)ethan-1-one. EvitaChem.

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  • This compound (C6H10O2). PubChemLite.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • GPC/SEC with SDV Columns and 2-Methyltetrahydrofuran. Agilent Technologies.

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  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI.

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  • 2-Methyltetrahydrofuran. Wikipedia.

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  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. PennAKem. [URL: https://www. Pennakem.com/wp-content/uploads/2018/12/MeTHF-Advantages-in-Organometallic-Chemistry-Biphasic-Reactions.pdf]([Link]. Pennakem.com/wp-content/uploads/2018/12/MeTHF-Advantages-in-Organometallic-Chemistry-Biphasic-Reactions.pdf)

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Royal Society of Chemistry.

  • Method for recovering 2-methyltetrahydrofuran by continuous rectification steam permeation. Google Patents.

  • Industrial preparation method of acetyl tetrahydrofuran with high optical purity. Google Patents.

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  • Method for purification of ketones. Google Patents.

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Application Notes and Protocols: Reaction Mechanisms Involving 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms of 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran. This versatile ketone is a valuable building block in organic synthesis, offering three primary sites for chemical modification: the electrophilic carbonyl carbon, the acidic α-protons, and the oxolane ring itself. We will dissect the key transformations at each of these sites, providing field-proven insights into experimental design, causality, and execution. Detailed, step-by-step protocols for synthesis, nucleophilic addition, α-alkylation, and aldol condensation are presented, supported by mechanistic diagrams and data tables to guide researchers, scientists, and drug development professionals in leveraging this reagent's full potential.

Introduction: A Profile of this compound

This compound (CAS No: 25252-64-6) is a heterocyclic ketone with the molecular formula C₆H₁₀O₂.[1][2] Its structure features a central ketone functional group, with the carbonyl carbon attached to both a methyl group and the C2 position of a tetrahydrofuran (THF) ring, also known as an oxolane ring. This arrangement creates a chiral center at the C2 position of the oxolane ring, meaning the molecule can exist as (R) and (S) enantiomers.[3]

The molecule's reactivity is governed by three distinct chemical features:

  • The Carbonyl Group: The electrophilic carbon of the ketone is susceptible to nucleophilic attack, serving as a handle for reduction, Grignard additions, and other related transformations.

  • The α-Protons: The protons on the methyl group, adjacent to the carbonyl, are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. This intermediate is the gateway to α-alkylation and aldol-type condensation reactions.

  • The Oxolane Ring: While generally stable, the ether linkages of the tetrahydrofuran ring can be cleaved under the action of strong Lewis acids, a factor that must be considered when designing multi-step syntheses.

This guide will systematically address the reaction mechanisms at each of these sites.

Synthesis of Enantiomerically Enriched this compound

Achieving stereocontrol is often critical in drug development. The synthesis of a specific enantiomer, such as (S)-1-(oxolan-2-yl)ethan-1-one, can be accomplished via asymmetric catalysis. An effective method is the asymmetric Friedel-Crafts acylation of a suitable precursor like 2-methoxytetrahydrofuran, using a chiral catalyst.[4]

Protocol 2.1: Asymmetric Friedel-Crafts Acylation

This protocol describes the synthesis of the (S)-enantiomer using a chiral copper-bisoxazoline catalyst.

Causality: The choice of a chiral ligand complexed to a Lewis acidic metal (e.g., Cu(OTf)₂) creates a chiral environment around the catalyst. This environment sterically directs the approach of the acylating agent to one face of the substrate, resulting in the preferential formation of one enantiomer. 2-Methyltetrahydrofuran (2-MeTHF) is chosen as the solvent for its stability with organometallic reagents and its higher boiling point compared to THF, though the reaction is run at low temperature to maximize enantioselectivity.[5][6]

cluster_prep Catalyst Preparation cluster_reac Reaction cluster_work Workup & Purification p1 1. Add chiral ligand & Cu(OTf)₂ to flame-dried flask under N₂ p2 2. Add anhydrous 2-MeTHF p1->p2 p3 3. Stir at RT for 1-2h p2->p3 r1 4. Cool catalyst solution to -78°C p3->r1 r2 5. Slowly add 2-methoxytetrahydrofuran r1->r2 r3 6. Add acetic anhydride dropwise r2->r3 r4 7. Monitor by TLC/GC r3->r4 w1 8. Quench with sat. NaHCO₃ (aq) r4->w1 w2 9. Extract with Ethyl Acetate w1->w2 w3 10. Dry (Na₂SO₄), filter, concentrate w2->w3 w4 11. Purify via column chromatography w3->w4

Caption: Workflow for Asymmetric Synthesis.

Materials:

  • Chiral bisoxazoline ligand (e.g., (4S,4'S)-2,2'-bis(4-isopropyl-4,5-dihydrooxazole))

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 2-Methoxytetrahydrofuran

  • Acetic anhydride

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the chiral bisoxazoline ligand (0.12 eq) and Cu(OTf)₂ (0.10 eq).

  • Add anhydrous 2-MeTHF to dissolve the solids.

  • Stir the solution at room temperature for 1-2 hours to ensure complete formation of the chiral copper complex.

  • Reaction: Cool the catalyst solution to -78°C using a dry ice/acetone bath.

  • Slowly add 2-methoxytetrahydrofuran (1.0 eq) to the cooled solution.

  • Add acetic anhydride (1.2 eq) dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction and maintain high enantioselectivity.

  • Stir the reaction mixture at -78°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[4]

Reactions at the Carbonyl Group: Nucleophilic Addition

The polarized carbon-oxygen double bond makes the carbonyl carbon an excellent electrophile. This site is the target for a wide range of nucleophiles, including hydrides (reduction) and organometallics (e.g., Grignard reagents).

Caption: Formation and Reaction of an Enolate Intermediate.

Protocol 4.1: α-Alkylation with Iodomethane

This protocol demonstrates the formation of a new C-C bond at the α-position through an SN2 reaction. [7][8] Causality: Lithium diisopropylamide (LDA) is a strong, sterically hindered base. [9]Its bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring it only functions as a base to deprotonate the α-carbon. The reaction must be run at low temperatures (e.g., -78°C) to prevent side reactions, such as self-condensation. The subsequent SN2 reaction works best with unhindered electrophiles like methyl or primary alkyl halides. [7]

Parameter Condition Rationale
Base Lithium Diisopropylamide (LDA) Strong (pKa ~36), non-nucleophilic base ensures quantitative enolate formation. [9]
Solvent Anhydrous Tetrahydrofuran (THF) Aprotic solvent, dissolves LDA and stabilizes the lithium enolate.
Temperature -78 °C Minimizes side reactions like aldol condensation and ensures kinetic control.

| Electrophile | Iodomethane (CH₃I) | Highly reactive, unhindered primary halide, ideal for SN2 displacement. [8]|

Materials:

  • This compound

  • Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, nitrogen-purged flask, add anhydrous THF and cool to -78°C.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF.

  • Slowly add LDA solution (1.1 eq) dropwise. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add iodomethane (1.2 eq) dropwise. The yellow color of the enolate solution may fade upon addition.

  • Stir at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4.2: Base-Catalyzed Aldol Condensation

In the absence of an external electrophile, the enolate can attack the carbonyl carbon of another molecule of the starting ketone, leading to a β-hydroxy ketone (an aldol addition product). [10]Upon heating, this product can eliminate water to form an α,β-unsaturated ketone (an aldol condensation product). [11][12] Causality: A moderately strong base like sodium ethoxide can establish an equilibrium concentration of the enolate. This enolate then acts as the nucleophile. The initial addition reaction is often reversible. Heating the reaction provides the activation energy needed for the E1cB elimination of water from the β-hydroxy ketone intermediate, driving the reaction to the thermodynamically stable, conjugated condensation product.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium ethoxide (0.3 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After 4-6 hours, cool the reaction to room temperature.

  • Neutralize the mixture with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting α,β-unsaturated ketone by column chromatography.

Reactions Involving the Oxolane Ring

The tetrahydrofuran ring is a cyclic ether and is generally robust under neutral, basic, and mild acidic conditions. However, strong Lewis acids can coordinate to the ether oxygen, activating the ring towards nucleophilic attack and cleavage. [13]

Caption: General Mechanism of Lewis Acid-Mediated Ring Opening.

Mechanistic Insight: The reaction is initiated by the coordination of a Lewis acid (e.g., BBr₃, AlCl₃, TiCl₄) to the lone pair of the ether oxygen. [14][15]This coordination makes the oxygen a better leaving group and renders the adjacent carbon atoms (C2 and C5) highly electrophilic. A nucleophile, which could be the counter-ion of the Lewis acid (e.g., Br⁻ from BBr₃) or another nucleophile present in the mixture, can then attack one of the activated carbons in an SN2-type mechanism, leading to the cleavage of a C-O bond.

This reactivity is an important consideration for synthetic planning. For instance, if a subsequent step in a synthesis requires a strong Lewis acid, it may be necessary to protect the ketone or choose a catalyst that is not aggressive enough to promote cleavage of the oxolane ring. Conversely, this reactivity could be exploited intentionally to transform the cyclic ether into a functionalized linear chain.

Conclusion

This compound is a multifaceted synthetic intermediate whose reactivity can be selectively directed towards its three key functional regions. Nucleophilic additions to the carbonyl provide access to secondary and tertiary alcohols. The use of strong, non-nucleophilic bases enables the formation of a nucleophilic enolate, which is a powerful tool for C-C bond formation via α-alkylation and aldol condensation. Finally, while generally stable, the oxolane ring's susceptibility to Lewis acid-mediated cleavage presents both a potential challenge and a synthetic opportunity. A thorough understanding of these distinct reaction mechanisms allows the research scientist to strategically design synthetic routes and fully exploit the chemical potential of this valuable building block.

References

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  • Lin, Z., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]

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  • National Center for Biotechnology Information. (n.d.). (S)-1-(tetrahydrofuran-2-yl)ethanone. PubChem. [Link]

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  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

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Application Notes and Protocols for 1-(Oxolan-2-yl)ethan-1-one in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the use of 1-(Oxolan-2-yl)ethan-1-one, also known as 2-Acetyltetrahydrofuran, in material science. This document explores its potential as a versatile building block and solvent, drawing parallels with structurally related compounds and providing detailed protocols based on established chemical principles.

Introduction: Unveiling the Potential of a Bio-Derived Ketone

This compound (CAS 25252-64-6) is a heterocyclic ketone with a unique combination of a reactive acetyl group and a stable tetrahydrofuran (THF) ring.[1][2] This structure presents intriguing possibilities for material science, positioning it as a potential bio-based monomer, a functional solvent, or a reactive diluent. While direct applications in materials are still emerging, its structural similarity to well-studied compounds like 2-methyltetrahydrofuran (2-MeTHF) provides a strong foundation for exploring its utility.[3][4][5][6]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
CAS Number25252-64-6
AppearanceCombustible liquid
IUPAC Name1-(oxolan-2-yl)ethanone

Core Applications in Material Science: A Forward-Looking Perspective

Based on its chemical structure and the known applications of related compounds, we can project the following key roles for this compound in material science:

As a Functional Monomer for Specialty Polymers

The presence of a ketone functional group allows for a variety of chemical transformations, making this compound a candidate for the synthesis of novel polymers. The tetrahydrofuran ring can impart desirable properties such as flexibility and improved solvency to the polymer backbone.

A plausible synthetic pathway involves the conversion of the acetyl group into a polymerizable moiety, such as an acrylate or methacrylate. This functionalized monomer could then be incorporated into polymer chains via free-radical polymerization.

Protocol 1: Synthesis of a Methacrylate Monomer from this compound and its Subsequent Polymerization

Scientific Rationale: This two-step protocol first reduces the ketone to a secondary alcohol, which is then esterified with methacryloyl chloride to yield a polymerizable monomer. The subsequent free-radical polymerization creates a polymer with pendant tetrahydrofuran groups.

Part A: Synthesis of 1-(oxolan-2-yl)ethyl methacrylate

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • Methacryloyl chloride

    • Triethylamine

    • Anhydrous magnesium sulfate

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound in methanol at 0°C.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-(oxolan-2-yl)ethan-1-ol.

    • Dissolve the resulting alcohol in dichloromethane and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of methacryloyl chloride.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Part B: Free-Radical Polymerization

  • Materials:

    • 1-(oxolan-2-yl)ethyl methacrylate (synthesized in Part A)

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous toluene

  • Procedure:

    • Dissolve the monomer and AIBN in anhydrous toluene in a Schlenk flask.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Diagram 1: Synthesis and Polymerization Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B Reduction (NaBH4, MeOH) A->B C 1-(Oxolan-2-yl)ethan-1-ol B->C D Esterification (Methacryloyl Chloride, Et3N) C->D E 1-(Oxolan-2-yl)ethyl methacrylate D->E F Free-Radical Polymerization (AIBN, Toluene) E->F G Poly(1-(oxolan-2-yl)ethyl methacrylate) F->G

Caption: Workflow for monomer synthesis and subsequent polymerization.

As a Bio-Based "Green" Solvent

The structural similarity to 2-methyltetrahydrofuran (2-MeTHF), a well-established green solvent, suggests that this compound could serve as an environmentally benign reaction medium.[3][4][5][6] 2-MeTHF is used in a variety of polymerization techniques, including Ring-Opening Polymerization (ROP), Free-Radical Polymerization (FRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4][5] The presence of the ketone group in this compound may offer different solvency properties, potentially making it suitable for a unique range of polymers.

Protocol 2: Evaluation of this compound as a Solvent for Polystyrene Synthesis via RAFT Polymerization

Scientific Rationale: This protocol assesses the suitability of this compound as a solvent for a controlled radical polymerization. The success of the polymerization, as determined by molecular weight control and dispersity, will indicate its effectiveness as a reaction medium.

  • Materials:

    • Styrene (inhibitor removed)

    • AIBN (recrystallized)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

    • This compound (anhydrous)

    • Methanol

  • Procedure:

    • In a Schlenk flask, combine styrene, AIBN, and the RAFT agent in this compound.

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time.

    • To monitor kinetics, take aliquots at regular intervals and quench the polymerization by cooling and exposure to air.

    • At the end of the reaction, precipitate the polymer by adding the reaction mixture to an excess of cold methanol.

    • Filter the polymer and dry it under vacuum.

    • Analyze the polymer's molecular weight and dispersity using gel permeation chromatography (GPC).

Diagram 2: RAFT Polymerization in a Novel Solvent

G Monomer Styrene Polymerization Polymerization (70°C) Monomer->Polymerization Solvent This compound Solvent->Polymerization Initiator AIBN Initiator->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Polymer Polystyrene Polymerization->Polymer

Caption: Schematic of RAFT polymerization using the target compound as a solvent.

As a Reactive Diluent in Epoxy Resins

Reactive diluents are used to reduce the viscosity of epoxy resin formulations, improving their processability.[7][8][9] While this compound does not possess an epoxide group, its ketone functionality could potentially react with certain amine curing agents, incorporating it into the crosslinked network. This could modify the final properties of the cured epoxy, such as its flexibility and toughness.

Protocol 3: Investigating this compound as a Reactive Diluent in an Epoxy-Amine System

Scientific Rationale: This protocol evaluates the effect of adding this compound to a standard epoxy resin formulation. By comparing the properties of the modified resin to a control, its impact on viscosity, cure kinetics, and thermomechanical properties can be determined.

  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • Isophorone diamine (IPDA) curing agent

    • This compound

    • Silicone molds

  • Procedure:

    • Prepare formulations with varying concentrations of this compound (e.g., 0, 5, 10, 15 wt%).

    • For each formulation, preheat the epoxy resin to 60°C and add the diluent, mixing until a homogeneous solution is obtained.

    • Cool the mixture to room temperature and add the stoichiometric amount of IPDA curing agent.

    • Mix thoroughly for 5 minutes, ensuring no air bubbles are entrapped.

    • Measure the initial viscosity of the mixture using a viscometer.

    • Pour the mixture into silicone molds and cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.

    • Characterize the cured samples using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Dynamic Mechanical Analysis (DMA) to evaluate the storage modulus and tan delta.

Diagram 3: Epoxy Formulation and Characterization

G Epoxy Epoxy Resin (DGEBA) Mixing Mixing Epoxy->Mixing Diluent This compound Diluent->Mixing Curing_Agent Amine Curing Agent (IPDA) Curing_Agent->Mixing Curing Curing Mixing->Curing Characterization Characterization (DSC, DMA, Viscosity) Curing->Characterization

Caption: Workflow for evaluating the target compound as a reactive diluent.

Safety and Handling

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, platform molecule for material science. Its bio-based potential, combined with the reactivity of its ketone group and the stability of the tetrahydrofuran ring, opens avenues for the development of novel polymers, green solvent systems, and functional additives for thermosets. The protocols outlined in these notes provide a starting point for researchers to investigate and unlock the full potential of this versatile compound. Further research should focus on a detailed kinetic analysis of its role in polymerization and a thorough characterization of the resulting materials to establish clear structure-property relationships.

References

  • PubChem Compound Summary for CID 18965, this compound. National Center for Biotechnology Information. [Link]

  • PubChemLite for C6H10O2. National Center for Biotechnology Information. [Link]

  • 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP , and RAFT tandem polymerizations. SciSpace. [Link]

  • This compound. PubChem. [Link]

  • 1-(Oxolan-2-yl)-2-phenylethan-1-one. PubChem. [Link]

  • 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. ResearchGate. [Link]

  • 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. The University of Manchester. [Link]

  • Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. MDPI. [Link]

  • Synthesis of tetrahydrofuran.
  • Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate in the preparation of ramelteon.
  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • 1-[4-(Oxolan-2-ylmethylamino)phenyl]ethanone. PubChem. [Link]

  • Methods for producing tetrahydrofuran.
  • This compound (C6H10O2). PubChemLite. [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

  • An efficient fully bio-based reactive diluent for epoxy thermosets: 2-[(Oxiran-2-ylmethoxy) methyl] furan versus a petroleum-based counterpart. ResearchGate. [Link]

  • The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. ResearchGate. [Link]

  • Diluents and Solvents for Epoxy Resins - Session 31. YouTube. [Link]

  • Effectof a reactive diluent on the curing and dynamomechanical properties of anepoxy-diamine system. ResearchGate. [Link]

  • Method for producing polytetrahydrofuran.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Oxolan-2-yl)ethan-1-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran[1]. This valuable ketone serves as a key intermediate in the synthesis of various more complex organic molecules and has applications in medicinal chemistry and materials science[2]. Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and maximize their synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound involve the acylation of a tetrahydrofuran (THF) precursor. The most prevalent approaches include:

  • Friedel-Crafts Acylation: This classic method involves the reaction of tetrahydrofuran with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3][4][5].

  • Grignard Reaction: This route utilizes a Grignard reagent, which can be reacted with a suitable lactone or another electrophile to introduce the acetyl group[6][7].

  • Organolithium Chemistry: Organolithium reagents can be used to deprotonate THF, followed by quenching with an acetylating agent. However, this method can be complicated by the reactivity of some organolithium reagents with the THF solvent itself[8][9][10].

Q2: I'm observing a significant amount of a higher boiling point byproduct. What could it be?

A2: A common byproduct, particularly in the Friedel-Crafts acylation of THF, is δ-chlorobutyl acetate[3]. This results from the Lewis acid-catalyzed ring-opening of the tetrahydrofuran ring by the acyl halide. Optimizing reaction temperature and the rate of addition of reagents can help minimize this side reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to track the concentrations of reactants, products, and any significant byproducts over time[6].

Q4: What are the critical safety precautions when synthesizing this compound?

A4: Several key safety measures must be observed:

  • Anhydrous Conditions: Many of the reagents, especially Grignard and organolithium reagents, are extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used to prevent quenching the reagents and reducing the yield[6].

  • Handling of Pyrophoric Reagents: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe techniques.

  • Exothermic Reactions: Both Friedel-Crafts acylations and Grignard reactions can be highly exothermic[5][6]. Proper temperature control using an ice bath or other cooling system is essential to prevent runaway reactions. Reagents should be added slowly and in a controlled manner.

  • Solvent Safety: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled THF from a suitable drying agent (like sodium/benzophenone) and never distill to dryness[6].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Yield in Friedel-Crafts Acylation
Possible Cause Explanation Troubleshooting Steps
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are highly hygroscopic. Absorption of atmospheric moisture deactivates the catalyst, preventing the formation of the reactive acylium ion.Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion. Handle the catalyst quickly in a dry environment or a glovebox.
Ring-Opening Polymerization of THF Strong Lewis acids can initiate the cationic ring-opening polymerization of THF, consuming the starting material and leading to a complex mixture of oligomers/polymers[11][12].Maintain a low reaction temperature (e.g., 0°C to -20°C) to suppress the polymerization pathway. Add the Lewis acid and acylating agent slowly to the THF solution.
Insufficient Amount of Lewis Acid The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction cycle.[5]A stoichiometric amount (or even a slight excess) of the Lewis acid is required for the reaction to go to completion. Unlike many other catalytic reactions, Friedel-Crafts acylation is often not truly catalytic for this reason.
Poor Choice of Acylating Agent While both acetyl chloride and acetic anhydride can be used, their reactivity profiles differ. Acetyl chloride is generally more reactive.If using acetic anhydride yields are low, consider switching to acetyl chloride. Note that with acetic anhydride, a co-catalyst or higher temperatures might be necessary.
Issue 2: Low Yield in Grignard-based Synthesis
Possible Cause Explanation Troubleshooting Steps
Failure to Initiate Grignard Formation The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface[6].
Presence of Moisture or Protic Solvents Grignard reagents are potent bases and will be rapidly quenched by water, alcohols, or any other protic species, forming an alkane and rendering the reagent useless for C-C bond formation[13][14].Ensure all glassware is rigorously dried. Use anhydrous solvents, preferably freshly distilled. Ensure the starting alkyl halide is also free of water.
Side Reactions with Ester Substrates When reacting a Grignard reagent with an ester or acid chloride, the initial ketone product can be attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup[13][15].Use a 1:1 stoichiometry of the Grignard reagent to the electrophile. Maintain a low reaction temperature (e.g., -78°C) and add the Grignard reagent slowly to the electrophile solution to minimize over-addition.
Issue 3: Complications with Organolithium Reagents
Possible Cause Explanation Troubleshooting Steps
Reaction with THF Solvent Alkyllithium reagents, particularly n-BuLi, can react with THF, especially at temperatures above -20°C. This reaction involves deprotonation of THF, leading to the formation of ethylene and the lithium enolate of acetaldehyde[8].Perform the reaction at very low temperatures (e.g., -78°C) to minimize the rate of this side reaction. If issues persist, consider using a non-reactive solvent like diethyl ether or a hydrocarbon solvent with an additive like TMEDA to enhance reactivity[8][9].
Inaccurate Titration of Organolithium The concentration of commercially available organolithium solutions can change over time due to gradual decomposition[8]. Using an incorrect concentration will lead to stoichiometric errors.Titrate the organolithium solution before use to determine its exact molarity. Common methods include titration against a known amount of a non-hygroscopic acid like diphenylacetic acid.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation

This protocol is designed to minimize side reactions and maximize the yield of this compound.

1. Reaction Setup:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
  • Cool the flask to 0°C using an ice-salt bath.

2. Reagent Addition:

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous THF.
  • To the cooled THF in the reaction flask, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
  • Once the AlCl₃ is fully dissolved/suspended, add the acetyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5°C.

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.
  • Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

4. Workup:

  • Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
  • Add concentrated HCl to dissolve any remaining aluminum salts.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis via Grignard Reagent and γ-Butyrolactone

This protocol offers an alternative route that avoids the harsh Lewis acids of the Friedel-Crafts reaction.

1. Grignard Reagent Preparation:

  • Place activated magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.
  • Add a small volume of anhydrous diethyl ether and a crystal of iodine.
  • Add a solution of methyl bromide or methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. If the reaction does not start, gentle warming may be required.
  • Once initiated, add the remaining methyl halide solution at a rate that maintains a gentle reflux. After addition, stir for an additional 30 minutes at room temperature.

2. Reaction with Electrophile:

  • Cool the freshly prepared Grignard reagent to 0°C.
  • In a separate flask, prepare a solution of γ-butyrolactone (1.0 eq) in anhydrous diethyl ether.
  • Add the γ-butyrolactone solution dropwise to the Grignard reagent, maintaining the temperature at 0°C. A precipitate will form.
  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

3. Workup and Oxidation:

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
  • Extract the aqueous layer with diethyl ether (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product will be the intermediate hemiacetal.
  • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane) and add a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) to oxidize the intermediate alcohol to the desired ketone.

4. Purification:

  • After the oxidation is complete, work up the reaction accordingly (e.g., filter through a pad of Celite/silica for PCC).
  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations and Diagrams

Reaction Mechanism: Friedel-Crafts Acylation of THF

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening and Complexation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) THF Tetrahydrofuran Oxonium Activated Oxonium Intermediate THF->Oxonium + Acylium Ion Intermediate Product-Catalyst Complex Oxonium->Intermediate - H⁺ (abstracted by AlCl₄⁻) Product This compound Intermediate->Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

G start Low Product Yield reaction_type Which Synthesis Route? start->reaction_type fc Friedel-Crafts Acylation reaction_type->fc Friedel-Crafts grignard Grignard Reaction reaction_type->grignard Grignard fc_q1 Check Catalyst Activity & Stoichiometry fc->fc_q1 fc_q2 Lower Reaction Temperature fc_q1->fc_q2 fc_q3 Monitor for Polymerization fc_q2->fc_q3 grignard_q1 Ensure Anhydrous Conditions grignard->grignard_q1 grignard_q2 Activate Mg Surface grignard_q1->grignard_q2 grignard_q3 Control Stoichiometry & Temperature grignard_q2->grignard_q3

Sources

Technical Support Center: Navigating Reactions of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Oxolan-2-yl)ethan-1-one (also known as 2-acetyltetrahydrofuran). This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on anticipating and resolving issues related to common side products, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions performed with this compound?

A1: this compound is a versatile ketone that is frequently employed in a variety of carbon-carbon bond-forming reactions. The most common transformations include:

  • Friedel-Crafts Acylation: Using the acetyl group to acylate aromatic rings.

  • Grignard Reactions: Nucleophilic addition to the carbonyl group to form tertiary alcohols.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Conversion of the ketone to an alkene.

  • Aldol Condensations: Utilizing the enolizable α-protons for reactions with other carbonyl compounds.

Q2: What is the approximate pKa of the α-protons of this compound, and how does this influence its reactivity?

A2: The α-protons of a typical ketone have a pKa in the range of 19-21.[1] The α-protons on the methyl group of this compound are acidic enough to be removed by strong bases like lithium diisopropylamide (LDA) to form an enolate, which is a key intermediate in aldol-type reactions.[2][3][4] The acidity of these protons is a critical factor in both desired enolate formation and potential side reactions like self-condensation.

Compound Type Approximate pKa
Alkane (for comparison)~50
Ketone (e.g., this compound) ~19-21
Aldehyde~16-18
Ester~23-25

Table 1: Approximate pKa values of α-protons in various carbonyl compounds.[1]

Troubleshooting Guide: Common Side Products and Solutions

This section is organized by reaction type to help you quickly identify and address specific challenges.

Friedel-Crafts Acylation

Problem: I am observing low yields and a complex mixture of byproducts in my Friedel-Crafts acylation reaction with an aromatic substrate.

Potential Cause 1: Ring-Opening of the Tetrahydrofuran Moiety

The strong Lewis acids (e.g., AlCl₃) required for Friedel-Crafts acylation can catalyze the ring-opening of the tetrahydrofuran (THF) ring, leading to a variety of unwanted side products.[5] This is particularly prevalent at elevated temperatures.

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Consider using a less aggressive Lewis acid, such as FeCl₃ or ZnCl₂.

  • Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary.

  • Alternative Acylating Agent: If possible, consider using the corresponding acyl chloride or anhydride of the desired aromatic ketone in a reaction with a suitable organometallic derivative of tetrahydrofuran.

Potential Cause 2: Polysubstitution on the Aromatic Ring

While the product of a Friedel-Crafts acylation is generally less reactive than the starting arene, polysubstitution can still occur, especially with highly activated aromatic rings.[2][6]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate.

  • Reverse Addition: Add the aromatic substrate to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated aromatic species.

A Friedel-Crafts Acylation Troubleshooting B Low Yield & Byproducts A->B C THF Ring Opening B->C D Polysubstitution B->D E Use Milder Lewis Acid C->E F Lower Reaction Temperature C->F G Control Stoichiometry D->G H Reverse Addition D->H

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Grignard Reaction

Problem: My Grignard reaction with this compound is giving me a mixture of the expected tertiary alcohol and a diol.

Potential Cause: Presence of γ-Butyrolactone

This compound can be oxidized to γ-butyrolactone, especially if stored improperly.[7] Lactones react with two equivalents of a Grignard reagent to form diols.[8][9]

Troubleshooting Steps:

  • Check Starting Material Purity: Analyze your starting material by GC-MS or NMR to ensure it is free from γ-butyrolactone.

  • Purify the Ketone: If necessary, purify the this compound by distillation or chromatography before use.

Experimental Protocol: Grignard Reaction with this compound

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Prepare the Grignard reagent in anhydrous diethyl ether or THF.

  • Addition: Slowly add a solution of purified this compound in the same anhydrous solvent to the Grignard reagent at 0 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

A Grignard Reaction D Tertiary Alcohol (Desired Product) A->D 1 equivalent F Diol (Side Product) A->F 2 equivalents B This compound B->A C Grignard Reagent (R-MgX) C->A E γ-Butyrolactone (Impurity) E->A

Caption: Reaction pathways in a Grignard reaction with potential lactone impurity.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Problem: I am having difficulty purifying my alkene product from the triphenylphosphine oxide byproduct of a Wittig reaction.

Potential Cause: Inherent Byproduct of the Wittig Reaction

The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired alkene product due to similar polarities.

Troubleshooting Steps:

  • Use the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative that uses a phosphonate ester instead of a phosphonium ylide. The phosphate byproduct is water-soluble and easily removed during an aqueous workup.[10][11]

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

  • Base Treatment: To a solution of the phosphonate ester in an anhydrous solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C to generate the phosphonate carbanion.

  • Addition of Ketone: Slowly add a solution of this compound to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. The aqueous layer will contain the phosphate byproduct.

  • Purification: Dry the organic layer and purify the alkene product by column chromatography.

Problem: My Wittig/HWE reaction is producing a mixture of E/Z isomers.

Potential Cause: Nature of the Ylide/Phosphonate

The stereochemical outcome of these reactions is highly dependent on the nature of the ylide or phosphonate used. Stabilized ylides/phosphonates (containing an electron-withdrawing group) tend to give the (E)-alkene, while non-stabilized ylides often favor the (Z)-alkene.[11]

Troubleshooting Steps:

  • Select the Appropriate Reagent: Choose a stabilized or non-stabilized ylide/phosphonate based on the desired stereochemistry of the alkene.

  • Still-Gennari Modification (for Z-alkenes): For the synthesis of (Z)-alkenes from stabilized phosphonates, the Still-Gennari modification, which uses non-coordinating counterions like potassium and crown ethers, can be employed.[12]

Aldol Condensation

Problem: My aldol reaction is resulting in a complex mixture of products, including self-condensation of this compound.

Potential Cause: Competing Self-Condensation

Since this compound has enolizable α-protons, it can react with itself in an aldol condensation, leading to a dimeric side product.[13]

Troubleshooting Steps:

  • Use a Non-Enolizable Carbonyl Partner: If the desired reaction is a crossed aldol condensation, use a carbonyl partner that does not have α-protons (e.g., benzaldehyde, formaldehyde).

  • Pre-form the Enolate: To control the reaction, pre-form the enolate of this compound using a strong, non-nucleophilic base like LDA at low temperature (-78 °C). Then, slowly add the electrophilic carbonyl partner. This minimizes the concentration of the free ketone available for self-condensation.

A Aldol Condensation D Desired Crossed-Aldol Product A->D B Enolate of this compound B->A E This compound (ketone form) B->E reacts with C Electrophilic Carbonyl C->A F Self-Condensation Product E->F

Caption: Competing pathways in a crossed aldol condensation.

References

  • Study.com. (n.d.). Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • ACS Publications. (1942). The Reaction of the Grignard Reagent with Esters of Highly Hindered Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2000). Products of the Reaction between γ-Butyrolactone and Phenylmagnesium Bromide. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]

  • Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Pearson+. (n.d.). Formation of Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • PubMed. (2017, September 19). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Retrieved from [Link]

  • Chemcess. (2024, July 25). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H10O2). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(oxolan-2-yl)ethan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • YouTube. (2019, January 14). formation of enolates from esters and other acid derivatives. Retrieved from [Link]

  • Hengli Group. (n.d.). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Tetrahydrofuran. Retrieved from [Link]

  • PMC. (n.d.). Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PMC. (n.d.). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. Retrieved from [Link]

  • MDPI. (n.d.). Study of Stereoselectivity in Organometallic Additions to 1,2-O-Isopropylidene-O-R-α-D-xylopentodialdo-1,4-furanose. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]

Sources

Troubleshooting failed reactions with 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-(Oxolan-2-yl)ethan-1-one, also commonly known as 2-acetyltetrahydrofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. My aim is to provide not just solutions, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Section 1: Starting Material & Reagent Integrity

Question 1: My reaction is failing to initiate. How can I verify the quality and integrity of my this compound starting material?

Answer: Failure to initiate is frequently traced back to the starting material. This compound can degrade over time, especially if not stored properly. The primary concerns are peroxide formation and hydration.

Causality: The tetrahydrofuran (THF) ring contains ether linkages, which are susceptible to autoxidation in the presence of air and light, forming hydroperoxides. These peroxides can quench sensitive reagents, inhibit catalysts, and create a significant safety hazard.

Troubleshooting Steps:

  • Visual Inspection: Check for discoloration (yellowing) or the presence of solid precipitates.

  • Peroxide Test: Before use, always test for peroxides. Commercially available test strips (e.g., potassium iodide/starch paper) are effective. A blue-black color indicates the presence of peroxides.

  • Analytical Verification:

    • ¹H NMR: Acquire a proton NMR spectrum. The expected signals for pure 2-acetyltetrahydrofuran are sharp and well-defined. Look for broad signals around the ether protons or unexpected new peaks, which may indicate oligomerization or decomposition.

    • GC-MS: Gas chromatography-mass spectrometry is an excellent method to determine purity and identify volatile impurities.

    • Karl Fischer Titration: If your reaction is moisture-sensitive (e.g., Grignard, aldol condensation), quantifying the water content is critical.

Protocol: See Protocol 1: Purification of this compound from Peroxides for a detailed removal procedure.

Question 2: What are the optimal storage conditions for this compound?

Answer: Proper storage is the most effective preventative measure.

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This minimizes exposure to oxygen, preventing peroxide formation.

  • Container: Use an amber glass bottle to protect it from light, which can accelerate degradation.

  • Inhibitor: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a concentration of ~250 ppm.

Section 2: Common Reaction Failures & Side Products

Question 3: I am attempting an aldol condensation using LDA as a base, but I am only recovering my starting material. What is going wrong?

Answer: This is a classic issue of incomplete deprotonation or rapid quenching of the resulting enolate. The alpha-protons of 2-acetyltetrahydrofuran are acidic (pKa ≈ 19-20 in DMSO), but several factors can prevent successful enolate formation.

Causality: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this transformation. However, its efficacy is highly dependent on reaction conditions. The lithium enolate of 2-acetyltetrahydrofuran is a potent base and will react instantly with any available proton source, including water, alcohols, or even the amine byproduct of an improperly prepared LDA solution.

Troubleshooting Checklist:

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)The solvent must be rigorously dried. Water will quench the LDA and the enolate.
Temperature -78 °C (Dry Ice/Acetone Bath)Enolate formation should be performed at low temperatures to minimize side reactions. LDA can be unstable at higher temperatures.
LDA Quality Freshly prepared or titratedThe molarity of commercial LDA solutions can decrease over time. Titrating the solution before use ensures accurate stoichiometry.
Reagent Addition Add ketone slowly to the LDA solutionThis "inverse addition" maintains an excess of base, ensuring rapid and complete deprotonation and preventing self-condensation of the ketone.
Atmosphere Strict Inert Atmosphere (Ar/N₂)Protects the strong base and the enolate from atmospheric moisture and oxygen.

See the diagram below for a logical workflow to diagnose this issue.

Question 4: My Grignard reaction with this compound is giving very low yields of the desired tertiary alcohol. What are the likely side reactions?

Answer: Low yields in Grignard reactions with this substrate typically point to two main culprits: enolization and impurities in the Grignard reagent itself.

Causality:

  • Enolization: The Grignard reagent (R-MgX) is not only a nucleophile but also a strong base. It can deprotonate the ketone at the alpha-position to form a magnesium enolate. This consumes one equivalent of your Grignard reagent and the starting ketone, leading to recovered starting material after aqueous workup.

  • Impurities: The surface of magnesium metal used to prepare the Grignard reagent can have a layer of magnesium oxide or hydroxide, which can interfere with the reaction.

Solutions:

  • Use a Less Basic Organometallic Reagent: If possible, consider using an organolithium or organocuprate reagent, which may favor nucleophilic addition over enolization depending on the substrate.

  • Change the Cation: Adding cerium(III) chloride (CeCl₃) to the reaction mixture before adding the Grignard reagent can dramatically improve yields. This in-situ transmetalation forms a more nucleophilic and less basic organocerium species (Luche reaction), which strongly favors 1,2-addition to the carbonyl over deprotonation.

  • Ensure High-Quality Grignard Reagent: Use freshly prepared Grignard reagent from high-purity magnesium turnings. Ensure the reaction to form the reagent has fully initiated and completed.

Protocols & Workflows

Protocol 1: Purification of this compound from Peroxides

WARNING: Concentrating solutions containing peroxides can lead to violent explosions. Always work behind a blast shield and wear appropriate PPE.

  • Initial Test: Confirm the presence of peroxides using a potassium iodide test strip.

  • Quenching: Transfer the ketone to a round-bottom flask equipped with a magnetic stir bar. For every 100 mL of ketone, add 20 mL of a freshly prepared 10% aqueous solution of iron(II) sulfate.

  • Stirring: Stir the biphasic mixture vigorously for at least 2 hours at room temperature. The peroxides will be reduced by the Fe²⁺ ions.

  • Separation: Transfer the mixture to a separatory funnel. Remove and discard the aqueous layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the ketone over anhydrous magnesium sulfate (MgSO₄), filter, and store under an inert atmosphere.

  • Confirmation: Retest for peroxides to ensure complete removal before proceeding.

Workflow Diagrams

Here is a general troubleshooting workflow for failed reactions involving this compound.

G start Reaction Failure (Low Yield / No Product) check_sm Step 1: Verify Starting Material (SM) Integrity start->check_sm sm_ok SM Purity & Activity Confirmed check_sm->sm_ok Test OK sm_bad SM Degraded / Impure check_sm->sm_bad Test Fail check_cond Step 2: Scrutinize Reaction Conditions sm_ok->check_cond purify Purify SM (See Protocol 1 / Distillation) sm_bad->purify purify->check_sm Re-test cond_ok Conditions Are Optimal check_cond->cond_ok All OK cond_bad Conditions Are Suboptimal check_cond->cond_bad Flaw Found check_mech Step 3: Re-evaluate Mechanism & Reagents cond_ok->check_mech optimize Optimize Conditions (Temp, Solvent, Stoichiometry) cond_bad->optimize optimize->start Re-run Reaction end_good Problem Solved check_mech->end_good

Caption: Troubleshooting Decision Tree for Failed Reactions.

Below is a diagram illustrating the key reactive sites of this compound that are central to its chemistry and potential side reactions.

Caption: Key Reactive Sites of 2-Acetyltetrahydrofuran.

References

  • Kelly, R. A. (2011). Peroxides in Ethers. Organic Process Research & Development, 15(4), 791-793. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. A new reagent for the selective reduction of carbonyl groups. Journal of the American Chemical Society, 100(7), 2226-2227. [Link]

Stability and degradation of 1-(Oxolan-2-yl)ethan-1-one under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(Oxolan-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind experimental observations and provide robust protocols to ensure the integrity of your results.

Introduction

This compound, a compound featuring a ketone functional group attached to a tetrahydrofuran (THF) ring, presents unique stability considerations. The presence of both an ether linkage within the cyclic system and a reactive carbonyl group makes it susceptible to degradation under various environmental and experimental conditions. Understanding these degradation pathways is critical for developing stable formulations, ensuring accurate analytical measurements, and maintaining the compound's efficacy and safety in pharmaceutical applications.[1] This guide will delve into the mechanisms of degradation and provide practical solutions to common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two functional groups: the tetrahydrofuran (THF) ring, which is a cyclic ether, and the ethanone (acetyl) group, which is a ketone. The ether linkage is susceptible to acidic cleavage, while the ketone group is prone to photochemical reactions and can be a target for nucleophilic attack.

Q2: Under what pH conditions is this compound most stable?

A2: Generally, ethers and ketones are most stable in neutral to slightly acidic conditions. Strong acidic conditions can catalyze the cleavage of the THF ring.[2][3][4][5][6] While ketones are relatively stable to hydrolysis, extreme pH values can catalyze other reactions. It is crucial to determine the compound's stability profile across a relevant pH range for your specific application.

Q3: Is this compound sensitive to light?

A3: Yes, the ketone functional group makes the compound potentially susceptible to photodegradation. Ketones can undergo Norrish Type I and Type II photochemical reactions upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.[7][8] Therefore, it is recommended to handle and store the compound in amber vials or otherwise protected from light.

Q4: What is the likely impact of elevated temperatures on the stability of this compound?

A4: Elevated temperatures can accelerate degradation reactions. For this compound, thermal stress can promote the decomposition of the THF ring.[9][10][11] The specific degradation pathway and the rate of degradation will depend on the temperature and the presence of other reagents or catalysts.

Q5: How should I properly store solutions of this compound?

A5: Based on its structural components, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent Results and Loss of Potency in Aqueous Buffers

Question: I am observing a time-dependent decrease in the activity of this compound in my cell-based assays, which are conducted in an acidic buffer (pH 5.5). What could be the cause and how can I mitigate this?

Causality: The loss of potency is likely due to the acid-catalyzed hydrolysis of the tetrahydrofuran (THF) ring. Ethers are susceptible to cleavage under acidic conditions, where the ether oxygen is protonated, making it a good leaving group.[3][4] This initiates a ring-opening reaction, leading to the formation of a degradation product that is likely inactive.

Suggested Degradation Pathway: Acid-Catalyzed Hydrolysis

The degradation likely proceeds via an SN1 or SN2 mechanism, depending on the specific conditions. The protonated ether can be attacked by a nucleophile (in this case, water), leading to the cleavage of a C-O bond in the THF ring.

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Ether (Oxonium Ion) A->B H+ (Acid Catalyst) C Ring-Opened Intermediate (Carbocation) B->C Ring Opening (Slow) D 5-Hydroxyhexane-2-one (Degradation Product) C->D H2O (Nucleophilic Attack)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting Protocol:

  • pH Stability Study:

    • Prepare solutions of this compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Incubate the solutions at the experimental temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound using a validated HPLC method.

  • Analytical Method:

    • HPLC-UV: A reversed-phase HPLC method with UV detection is suitable for monitoring the disappearance of the parent compound.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Mitigation Strategies:

    • If instability at acidic pH is confirmed, consider adjusting the pH of your experimental buffer to a more neutral range, if compatible with your assay.

    • Minimize the incubation time of the compound in the acidic buffer.

    • Prepare fresh solutions of the compound immediately before use.

Data Summary Table:

pHT=0h (Concentration µg/mL)T=4h (Concentration µg/mL)T=24h (Concentration µg/mL)% Degradation at 24h
3.0100.275.140.559.6%
5.599.890.378.921.0%
7.4100.199.598.71.4%
9.099.998.295.34.6%
Issue 2: Appearance of Unknown Peaks in Chromatograms After Sample Preparation Under Bright Light

Question: I am observing extra peaks in my HPLC chromatogram when I prepare my samples on the lab bench under ambient light. Could the compound be degrading?

Causality: The appearance of new peaks suggests photodegradation. The ketone functional group in this compound can absorb UV radiation, leading to its excitation and subsequent degradation through Norrish Type I or Type II reactions.[7][8] This process can generate radical intermediates that can lead to a variety of degradation products.

Suggested Degradation Pathway: Photodegradation (Norrish Type I)

Upon absorption of light, the C-C bond alpha to the carbonyl group can cleave, forming two radical species. These radicals can then undergo further reactions.

G cluster_1 Photodegradation of this compound A This compound B Excited State A->B hv (Light) C Acyl and Tetrahydrofuranyl Radicals B->C Norrish Type I Cleavage D Various Degradation Products C->D Further Reactions

Caption: Photodegradation pathway of this compound.

Troubleshooting Protocol:

  • Photostability Study:

    • Prepare two sets of solutions of the compound.

    • Expose one set to a controlled light source (as per ICH Q1B guidelines) for a defined period.

    • Keep the second set in the dark as a control.

    • Analyze both sets by HPLC at various time points and compare the chromatograms for the appearance of new peaks and the loss of the parent compound.

  • Analytical Method for Degradants:

    • HPLC-MS/MS: To identify the unknown peaks, a more powerful analytical technique like LC-MS/MS is recommended. This will provide mass information for the degradation products, aiding in their structural elucidation.

  • Mitigation Strategies:

    • Work with the compound under yellow light or in a dimly lit area.

    • Use amber-colored glassware or vials to protect solutions from light.

    • If the compound is part of a formulation, consider the inclusion of a UV-absorbing excipient.

Issue 3: Gradual Degradation in the Presence of Oxidizing Agents or Air

Question: My compound seems to degrade over time even when stored in a seemingly inert solvent at room temperature. Could it be reacting with dissolved oxygen?

Causality: The ether linkage in the THF ring can be susceptible to oxidative degradation. This can be initiated by radical species, which may be formed in the presence of light, heat, or trace metal impurities. The alpha-hydrogen to the ether oxygen is particularly susceptible to abstraction, leading to the formation of hydroperoxides which can then decompose into various degradation products.

Suggested Degradation Pathway: Oxidative Degradation

The process can be a radical chain reaction involving initiation, propagation, and termination steps.

G cluster_2 Oxidative Degradation of this compound A This compound B Tetrahydrofuranyl Radical A->B Initiator (e.g., light, heat) C Peroxy Radical B->C O2 C->A H-abstraction D Hydroperoxide C->D E Degradation Products D->E Decomposition

Caption: Oxidative degradation pathway of this compound.

Troubleshooting Protocol:

  • Forced Oxidation Study:

    • Expose a solution of the compound to a mild oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Monitor the degradation of the parent compound and the formation of degradation products over time using HPLC-MS.

  • Analytical Method:

    • GC-MS: Gas chromatography-mass spectrometry can be a useful technique for identifying volatile degradation products that may arise from oxidative cleavage.[12]

  • Mitigation Strategies:

    • Degas solvents before preparing solutions to remove dissolved oxygen.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Consider the addition of an antioxidant to the formulation, if compatible with the intended application.

    • Ensure solvents are of high purity and free from peroxide contaminants.

References

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  • Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed. (1999). Retrieved January 3, 2026, from [Link]

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  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2023). Retrieved January 3, 2026, from [Link]

  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.). Retrieved January 3, 2026, from [Link]

  • Selective photodegradation of ketone-based polymers - ChemRxiv. (2022). Retrieved January 3, 2026, from [Link]

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  • Reactions of Aldehydes and Ketones with Water - Chemistry Steps. (n.d.). Retrieved January 3, 2026, from [Link]

  • Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K | The Journal of Physical Chemistry A - ACS Publications. (2021). Retrieved January 3, 2026, from [Link]

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  • Tetrahydrofuran decomposition. Condensation of solvent fragment with benzophenone and trityllithium | The Journal of Organic Chemistry - ACS Publications. (1971). Retrieved January 3, 2026, from [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (n.d.). Retrieved January 3, 2026, from [Link]

  • The effect of temperature on the degradation of THF by immobilized... | Download Scientific Diagram. (n.d.). Retrieved January 3, 2026, from [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (n.d.). Retrieved January 3, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019). Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 1-(Oxolan-2-yl)ethan-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the production scale-up of 1-(Oxolan-2-yl)ethan-1-one (also known as 2-acetyltetrahydrofuran). This resource is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. Here, we address common challenges and provide practical, in-depth solutions to facilitate a smooth transition from lab-scale synthesis to pilot and manufacturing scales.

Section 1: Synthesis Route Selection for Scale-Up

The choice of synthetic route is the most critical decision influencing the scalability, safety, and economics of your process. Below is a comparison of common lab-scale methods and their viability for large-scale production.

Table 1: Comparison of Synthetic Routes for Scalability

Synthetic Route Common Reagents Pros at Scale Cons at Scale Safety/Handling Issues
Route A: Deprotonation/Acylation Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Acetyl ChlorideHigh reactivity, potentially high yield.Cryogenic temperatures (-78 °C to -20 °C) required.[1] n-BuLi is pyrophoric and hazardous.[2][3] THF can undergo side reactions.[4]High Risk: n-BuLi is pyrophoric and requires specialized handling equipment and inert atmosphere.[2][3][5][6][7] Exothermic quenching.
Route B: Grignard Reaction 2-Chlorotetrahydrofuran, Mg, Acetyl Chloride or AcetonitrileMilder conditions than organolithiums. Lower cost of Mg metal.Grignard formation can be initiation-sensitive. Highly exothermic reaction requires robust thermal management.[8]Medium Risk: Exothermic reaction can lead to thermal runaway if not controlled.[9] Flammable ether solvents are required.[10]
Route C: Friedel-Crafts Acylation Tetrahydrofuran, Acetic Anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂)Avoids highly pyrophoric reagents. Reagents are generally lower cost.Requires stoichiometric amounts of Lewis acid, leading to significant waste streams.[11] Potential for THF polymerization/ring-opening.[12]Medium Risk: Highly exothermic quenching of Lewis acid. Corrosive reagents and byproducts (HCl).[13]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Category 1: Reaction Control & Safety

Q1: We are scaling up a synthesis using n-Butyllithium (Route A) and are concerned about safety. What are the primary hazards and how can we mitigate them?

A1: The primary hazard of n-Butyllithium (n-BuLi) is its pyrophoric nature, meaning it can ignite spontaneously on contact with air or moisture.[2][3][6] This risk is magnified at scale.

Mitigation Strategies:

  • Engineering Controls: All transfers must be conducted under a strictly inert atmosphere (nitrogen or argon) using closed-system transfer techniques (e.g., cannula transfer or pressure transfer from a dedicated drum).[6][7] Ensure all reactors and pipework are thoroughly dried and purged.[5]

  • Personal Protective Equipment (PPE): Standard PPE is insufficient. Fire-retardant lab coats, safety glasses, and chemical-resistant gloves are mandatory.[3]

  • Solvent Choice: Using n-BuLi in a higher-boiling hydrocarbon solvent like hexanes or heptanes is common.[14] Be aware that ethereal solvents like THF can be deprotonated or cleaved by n-BuLi, especially at temperatures above -20 °C, leading to dangerous side reactions and yield loss.[4]

  • Quenching: The quenching of residual n-BuLi is highly exothermic. The quench solution (e.g., isopropanol in a hydrocarbon solvent) should be added slowly to the reaction mixture, never the other way around, while maintaining cooling.

Q2: Our Grignard reaction (Route B) shows a significant exotherm upon initiation, making temperature control difficult in our pilot reactor. How can we manage this?

A2: This is a classic scale-up challenge. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[15] A sudden, sharp exotherm indicates a runaway reaction is possible.

Thermal Management Strategies:

  • Controlled Reagent Addition: The most effective control method is to add one of the reagents slowly and subsurface, ensuring it reacts as it is added.[15] For a Grignard reaction, this typically means adding the acetyl chloride or other electrophile to the prepared Grignard reagent at a controlled rate.

  • Reactor Cooling Capacity: Ensure your reactor's cooling system is rated to handle the calculated maximum heat release of the reaction.[8] This may require using an external heat exchanger or internal cooling coils in addition to the jacket.

  • Dilution: Increasing the solvent volume can help moderate the temperature rise by increasing the thermal mass of the reaction mixture. However, this reduces reactor throughput.

  • Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow reactor offers superior heat transfer and safety by minimizing the volume of reacting material at any given time.[1][9][16]

Q3: Are there safer, scalable alternatives to n-BuLi for the deprotonation of THF?

A3: Yes, while n-BuLi is common in discovery labs, safer alternatives are often sought for manufacturing.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-pyrophoric hindered base.[17] It is typically prepared in situ from diisopropylamine and n-BuLi, or purchased as a solution. While you still handle n-BuLi for its preparation, the subsequent lithiation step is often more controlled.

  • Turbo-Grignard Reagents (RMgCl·LiCl): These mixed lithium-magnesium bases are highly reactive but generally less hazardous than organolithiums. They have shown efficacy in the deprotonation of various substrates.

  • Mixed Metal Bases: Synergistic bases, such as a combination of a lithium amide and zinc chloride (LiTMP/ZnCl₂), can effectively deprotonate substrates like THF under milder conditions.[18]

Category 2: Yield, Purity, & Byproduct Formation

Q4: My yield of this compound drops significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes?

A4: A drop in yield upon scale-up is a common issue often related to physical, not chemical, factors. The diagram below outlines a troubleshooting workflow.

dot

LowYieldTroubleshooting Troubleshooting Workflow for Low Yield on Scale-Up start Low Yield Observed at 50L Scale q1 Was the internal temperature maintained within the optimal range? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Root Cause: Poor Heat Transfer Leads to Side Reactions q1->a1_no No q2 Was the addition time scaled proportionally to the batch size? a2_yes a2_yes q2->a2_yes Yes a2_no Root Cause: Reagent Accumulation Leads to Exotherm & Degradation q2->a2_no No q3 Is the agitator design and speed sufficient for effective mixing at scale? a3_yes a3_yes q3->a3_yes Yes a3_no Root Cause: Poor Mass Transfer Creates Hotspots & Low Conversion q3->a3_no No q4 Were all reagents confirmed to be anhydrous and of suitable quality? a4_yes a4_yes q4->a4_yes Yes a4_no Root Cause: Moisture Contamination Quenches Reagents q4->a4_no No a1_yes->q2 sol1 Solution: Improve cooling, slow addition rate, consider reactor redesign. a1_no->sol1 a2_yes->q3 sol2 Solution: Recalculate addition profile. Use dosing pump for accuracy. a2_no->sol2 a3_yes->q4 sol3 Solution: Model mixing (CFD). Increase agitation speed or change impeller type. a3_no->sol3 sol4 Solution: Implement rigorous raw material QC. Dry solvents and reagents before use. a4_no->sol4

Caption: A decision tree to diagnose common causes of low yield during scale-up.

Detailed Explanation:

  • Heat Transfer: As noted in Q2, poor heat removal is a primary culprit.[8] If your reaction runs warmer than the lab scale, side reactions like THF decomposition can occur.[4]

  • Mixing & Mass Transfer: In a large vessel, achieving homogenous mixing is difficult. "Hot spots" can form where reagents are locally concentrated, leading to byproduct formation. Conversely, areas of poor mixing can result in incomplete conversion.

  • Reagent Addition Rate: Simply adding reagents faster because the volume is larger is a common mistake. The addition rate must be governed by the reaction rate and the reactor's ability to remove heat.[15]

Q5: During purification by distillation, we are isolating a significant amount of a high-boiling byproduct. What could it be and how can we avoid it?

A5: This is often an issue in reactions involving THF, especially under acidic (e.g., Friedel-Crafts) or strongly basic conditions.

  • Likely Byproduct: The high-boiling fraction is likely composed of oligomers or polymers of THF. The THF ring can be opened by strong Lewis acids or bases, initiating a polymerization cascade.[12]

  • Prevention:

    • Temperature Control: Strictly maintain the reaction temperature within the validated range to minimize side reactions.

    • Workup Conditions: During the workup of a Friedel-Crafts reaction, quenching the reaction mixture by adding it to a cold, dilute acid solution (rather than adding water to the reactor) can help dissipate heat and minimize contact time with concentrated acid.[11]

    • Solvent Purity: Ensure the THF used is free of peroxides, which can also initiate unwanted side reactions. It is recommended to use freshly distilled or inhibitor-free THF that has been tested for peroxides.[19]

Q6: How can we effectively purify this compound at a multi-kilogram scale?

A6: While column chromatography is feasible at the lab scale, it is generally not economical for large-scale production.

  • Fractional Vacuum Distillation: This is the most common industrial method. Due to the product's boiling point (approx. 166-168 °C at atmospheric pressure), distillation under reduced pressure is recommended to prevent thermal degradation. A packed column with sufficient theoretical plates will be necessary to separate the product from close-boiling impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method for removing impurities. This may require derivatization to a solid intermediate, followed by hydrolysis after purification.

  • Hydrogenation during Refining: For impurities like dihydrofuran, which can be present in some grades of THF, a catalytic hydrogenation step during the distillation process can convert them into THF itself, simplifying purification.[20]

Section 3: Experimental Protocols

Protocol 1: General Safety Protocol for Handling n-Butyllithium at Pilot Scale

WARNING: This procedure must only be performed by trained personnel in a facility designed for handling pyrophoric reagents. A detailed process hazard analysis (PHA) must be completed before execution.

  • System Preparation:

    • Ensure the reaction vessel and all transfer lines are clean, dry, and leak-tested.

    • Purge the entire system with dry, inert gas (e.g., nitrogen) for a sufficient period to displace all oxygen and moisture. This may involve several vacuum/inert gas cycles.[7]

  • Reagent Transfer:

    • Transfer the required volume of n-BuLi solution from its storage container (e.g., a Sure/Seal™ bottle or a dedicated drum) to the reactor using a pressure-driven closed-system transfer.

    • Use a dip tube connected via chemically resistant, dry tubing. The pressure in the reagent drum should be only slightly higher than the pressure in the reactor to ensure a slow, controlled transfer.

  • In-Process Checks:

    • Never work alone.[5]

    • Ensure a Class D fire extinguisher (for combustible metals) and dry sand are immediately accessible.

    • Continuously monitor the temperature and pressure of the reactor.

  • Waste & Residue Quenching:

    • Any residual n-BuLi in transfer lines must be quenched. Slowly introduce a solution of isopropanol in an inert hydrocarbon solvent (e.g., hexane) through the lines.

    • Empty reagent bottles must be triple-rinsed with a dry, inert solvent (e.g., hexane) under an inert atmosphere. The rinses should be transferred to a separate vessel for quenching.[5]

Protocol 2: Scalable Aqueous Workup for Friedel-Crafts Acylation

This protocol is designed to safely quench the Lewis acid (e.g., AlCl₃) and dissolve the resulting metal salts to facilitate phase separation.

  • Prepare Quench Vessel:

    • In a separate vessel of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid. The amount of acid should be sufficient to neutralize all Lewis acid and any basic intermediates.

  • Reverse Quench:

    • Cool the quench vessel to below 5 °C using an external cooling bath.

    • Begin vigorous agitation of the ice/acid mixture.

    • Slowly, over a period of 1-2 hours for a pilot-scale batch, transfer the completed reaction mixture from the reactor into the quench vessel. CRITICAL: Do NOT add the water/acid mixture to the reactor, as this can create a violent, localized exotherm.[11]

  • Phase Separation:

    • Once the addition is complete, allow the mixture to warm to room temperature while continuing to stir.

    • Transfer the biphasic mixture to a liquid-liquid separator or back to the cleaned reactor.

    • Separate the organic layer.

  • Washes:

    • Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove residual acid), and finally, brine to aid in breaking emulsions.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding to solvent removal and distillation.

Section 4: Process Flow & Logic Diagrams

dot

ProcessFlow RM Raw Materials (THF, Acetylating Agent, Base/Catalyst, Solvent) Reactor Reaction Stage - Inert Atmosphere - Temp. Control (-20°C to 25°C) - Controlled Addition RM->Reactor Quench Quench Stage - Controlled addition to quench solution (e.g., acid/ice) Reactor->Quench Exothermic Step Workup Aqueous Workup - Phase Separation - Washes (Acid, Base, Brine) Quench->Workup Drying Drying (Anhydrous Na2SO4) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator or WFE) Filtration->Evaporation Crude Product Distillation Fractional Vacuum Distillation Evaporation->Distillation QC Final Product QC (GC, KF, NMR) Distillation->QC Purified Product Packaging Packaging under Nitrogen QC->Packaging

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Oxolan-2-yl)ethan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, providing in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental hurdles. Our focus is on the critical interplay of catalyst selection, temperature, and acidic conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the synthesis of this compound, which is most commonly achieved via a Friedel-Crafts acylation of tetrahydrofuran (THF).[1][2]

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The reaction is a classic Friedel-Crafts acylation, an electrophilic substitution reaction.[2][3] A Lewis acid catalyst activates an acylating agent (typically acetic anhydride or acetyl chloride) to form a highly reactive acylium ion. This electrophile is then attacked by the oxygen-containing heterocyclic ring of tetrahydrofuran (THF), leading to the formation of the target ketone, this compound.[4][5]

Q2: Why is a stoichiometric amount of the Lewis acid catalyst often required?

A2: Unlike some truly catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount (or even an excess) of the Lewis acid.[1] This is because the product, an aryl ketone, is a moderate Lewis base. It can form a stable complex with the Lewis acid catalyst, effectively sequestering it and removing it from the catalytic cycle.[1][4] To drive the reaction to completion, enough catalyst must be present to both facilitate the reaction and account for this product-catalyst complexation.

Q3: How does the choice of catalyst influence the reaction outcome?

A3: The catalyst is arguably the most critical variable. Its primary role is to generate the acylium ion.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly effective at activating the acylating agent and promoting the reaction.[5] However, their high reactivity can also catalyze undesirable side reactions, most notably the cationic ring-opening polymerization of THF.[6][7] They are also extremely sensitive to moisture, requiring strictly anhydrous conditions.[4]

  • Milder Lewis Acids (e.g., ZnCl₂, SnCl₄): These may offer a better balance, reducing the rate of polymerization while still effectively catalyzing the acylation. Optimization of temperature and reaction time is crucial when using these catalysts.

  • Heteropolyacids (e.g., H₃PW₁₂O₄₀): These solid "superacids" can be effective catalysts for this transformation and may offer advantages in terms of handling and separation.[6][8] They have been shown to induce the polymerization of THF in the presence of acetic anhydride, highlighting the delicate balance of reactivity.[6]

Q4: What is the primary side reaction of concern and how can it be minimized?

A4: The most significant competing reaction is the cationic ring-opening polymerization of tetrahydrofuran.[6][7] Strong acidic conditions, promoted by the Lewis acid catalyst, can protonate the THF ring, initiating a chain-reaction polymerization. To minimize this:

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0°C to -20°C) can significantly disfavor the polymerization pathway, which typically has a higher activation energy than the desired acylation.[4]

  • Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction rate. Excess catalyst will increase the likelihood of polymerization.

  • Slow Addition: Adding the acylating agent or catalyst slowly to the THF can help control the reaction exotherm and maintain a low concentration of the reactive intermediates that initiate polymerization.

Q5: Are there greener or alternative solvents that can be used?

A5: While THF is a reactant in this synthesis, the choice of co-solvent or an alternative reaction medium can be considered. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent bio-based alternative to solvents like dichloromethane (DCM) or even THF itself in other contexts.[4][9] It has a higher boiling point, allowing for a wider temperature range, and its limited miscibility with water can simplify aqueous workups.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Yield 1. Inactive Catalyst: - Action: Use a fresh, unopened bottle of the Lewis acid catalyst. Ensure it has been stored under an inert atmosphere. - Causality: Many Lewis acids, especially AlCl₃, are highly hygroscopic. Moisture will hydrolyze and deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile.[4]
2. Poor Reagent Quality: - Action: Use freshly distilled THF and high-purity acetic anhydride. - Causality: THF can form explosive peroxides upon storage, which can interfere with the reaction.[4] Acetic anhydride can hydrolyze to acetic acid, which is not an effective acylating agent under these conditions.
3. Incorrect Reaction Temperature: - Action: Perform small-scale trials to optimize the temperature. Start at a low temperature (e.g., 0°C) and gradually increase if the reaction is too slow. - Causality: Low temperatures may lead to a stalled reaction, while excessively high temperatures can cause decomposition of reactants or products and promote side reactions.[4][10]
Significant Polymer Formation 1. Excessive Acidity/Catalyst: - Action: Reduce the molar equivalents of the Lewis acid catalyst. - Causality: The cationic ring-opening polymerization of THF is highly dependent on acid concentration.[6] Reducing the catalyst load lowers the concentration of initiating species.
2. Reaction Temperature Too High: - Action: Maintain a lower reaction temperature (e.g., ≤ 0°C). - Causality: Polymerization is often more sensitive to temperature increases than acylation. Lowering the temperature provides a kinetic advantage to the desired reaction pathway.
3. Localized "Hot Spots": - Action: Ensure vigorous stirring and add the catalyst or acylating agent slowly and sub-surface if possible. - Causality: Poor mixing can lead to localized areas of high catalyst concentration and temperature, initiating polymerization that can be difficult to stop.
Product is Dark/Impure 1. Decomposition: - Action: Lower the reaction temperature and shorten the reaction time. Ensure the workup is not overly aggressive. - Causality: High temperatures or prolonged exposure to strong acids can cause the product or starting materials to decompose, leading to colored impurities.
2. Ineffective Workup/Purification: - Action: After quenching the reaction (e.g., with cooled, dilute HCl), ensure thorough extraction with a suitable organic solvent. Purify via column chromatography or vacuum distillation. - Causality: The crude product will contain catalyst residues and byproducts. A multi-step purification process is often necessary to achieve high purity.

Experimental Protocols & Data

Protocol 1: General Procedure for Friedel-Crafts Acylation of THF

This protocol provides a starting point for the synthesis. Optimization will be required based on your specific laboratory conditions and catalyst choice.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Reagents: In the flask, add anhydrous tetrahydrofuran (1.2 eq). If using a co-solvent, add it at this stage.

  • Cooling: Cool the flask to the desired starting temperature (e.g., -10°C) using an appropriate cooling bath.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully and portion-wise add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 eq). Ensure the internal temperature does not rise significantly.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.0 eq) via the dropping funnel over 30-60 minutes, maintaining the internal temperature.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC-MS by periodically quenching a small aliquot.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and very slowly pour it over a stirred mixture of crushed ice and concentrated HCl. Caution: This quench can be highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or silica gel column chromatography.

Table 1: Parameter Optimization Matrix

This table summarizes expected outcomes from varying key reaction parameters. Yields and byproduct levels are illustrative and should be determined empirically.

Entry Catalyst (eq.) Temperature Expected Yield Purity Key Observation/Major Byproduct
1AlCl₃ (1.1)25°C (RT)Low-ModerateLowSignificant poly-THF formation. Reaction may be difficult to control.
2AlCl₃ (1.1)0°CModerate-GoodModerateControlled reaction, some poly-THF may still be present.[4]
3ZnCl₂ (1.1)25°C (RT)ModerateModerate-GoodSlower reaction rate, less polymerization compared to AlCl₃.
4ZnCl₂ (1.1)0°CLowGoodReaction may be very slow or stall. Requires longer reaction time.
5H₃PW₁₂O₄₀ (0.2)20°CVariableLowCan strongly favor polymerization depending on conditions.[6][7]

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Glassware setup Assemble Reactor Under Inert Gas reagents->setup cool Cool THF to Target Temperature setup->cool add_cat Add Lewis Acid Catalyst cool->add_cat add_acyl Slowly Add Acylating Agent add_cat->add_acyl monitor Monitor Reaction (TLC / GC-MS) add_acyl->monitor quench Quench Reaction on Ice/HCl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layers extract->wash purify Purify by Distillation or Chromatography wash->purify product Pure Product: This compound purify->product

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common experimental problems.

G cluster_analysis cluster_pathways start Problem Observed: Low Yield / Impure Product analysis Analyze Crude Product (NMR / GC-MS) start->analysis poly High Level of Poly-THF Detected? analysis->poly Polymerization Suspected sm High Level of Unreacted THF? analysis->sm Reaction Stalled poly->sm No sol_poly_temp SOLUTION: Lower Reaction Temp (e.g., to 0°C or -10°C) poly->sol_poly_temp Yes sol_poly_cat SOLUTION: Reduce Catalyst Equivalents poly->sol_poly_cat Yes sol_sm_cat SOLUTION: Check Catalyst Activity (Use Fresh Bottle) sm->sol_sm_cat Yes sol_sm_reagent SOLUTION: Verify Reagent Purity (Distill THF) sm->sol_sm_reagent Yes sol_sm_time SOLUTION: Increase Reaction Time or Temperature Slightly sm->sol_sm_time Yes

Caption: Troubleshooting logic for low yield issues.

References

  • EvitaChem. Buy 2-Bromo-1-(oxolan-2-yl)ethan-1-one (EVT-1206061).
  • Zhang, J., et al. (2024). Acetic anhydride as a versatile carbon source in carbonylation reactions. Green Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone.
  • Yahiaoui, A., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Molecular Sciences.
  • Wikipedia. Friedel–Crafts reaction.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • ResearchGate. Optimization of reaction conditions a [Table].
  • Yahiaoui, A., et al. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. OUCI.
  • RSC Publishing. Acetic anhydride as a versatile carbon source in carbonylation reactions.
  • ResearchGate. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
  • Ali, M. A., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
  • ResearchGate. Optimization of the Reaction Conditions a [Diagram].
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • PubChem. This compound.
  • ResearchGate. Optimization of One-Pot Tandem Reaction Conditions of 2a.

Sources

Resolving issues with starting material reactivity for 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Oxolan-2-yl)ethan-1-one, a key building block for researchers in medicinal chemistry and organic synthesis. This document is structured to provide direct, actionable solutions to common reactivity and handling issues encountered in the laboratory. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each troubleshooting step, empowering you to optimize your reactions effectively.

Section 1: Starting Material Profile & Proactive Handling

Understanding the properties and stability of your starting material is the first step in preventing experimental failure. This compound (CAS 25252-64-6) is a versatile ketone, but its reactivity is intrinsically linked to its purity and handling.[1][]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][3]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point ~184-186 °C (Predicted)N/A
Key Hazards Combustible liquid; Causes skin and eye irritation; May cause respiratory irritation.[1]

Frequently Asked Questions (FAQs) - Material Handling

Question: How should I properly store and handle this compound to ensure its reactivity is preserved?

Answer: Proper storage is critical. This compound, like many ketones, can be susceptible to degradation over time. It is also sensitive to moisture.[4]

  • Expert Insight: The primary concerns are exposure to moisture, oxygen, and acidic/basic impurities which can catalyze self-condensation (aldol) reactions or other degradation pathways.

  • Protocol:

    • Storage: Store the material in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen).

    • Temperature: Keep it in a cool, dry place, away from direct sunlight. Refrigeration is recommended for long-term storage.

    • Handling: When dispensing the liquid, use a dry syringe or cannula under an inert atmosphere to prevent introducing atmospheric moisture.

Question: I suspect my starting material is impure. How can I assess its purity and purify it if necessary?

Answer: Purity assessment is a crucial pre-experimental step. Impurities, especially water, can completely inhibit moisture-sensitive reactions like Grignard additions.[5]

  • Expert Insight: Water is the most common and detrimental impurity for many organometallic reactions. Other potential impurities could include residual solvents from synthesis or degradation products.

  • Purity Assessment Methods:

    • ¹H NMR Spectroscopy: Check for unexpected peaks. The presence of a broad singlet around 1.5-4.0 ppm could indicate water.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This will quantify the purity and help identify any volatile impurities.

    • Karl Fischer Titration: This is the gold standard for accurately quantifying water content. For sensitive reactions, water content should be below 50 ppm.

  • Purification Protocol (Distillation):

    • Set up a fractional distillation apparatus under reduced pressure (vacuum).

    • Add the crude this compound and a few boiling chips to the distillation flask.

    • Carefully heat the flask in an oil bath.

    • Collect the fraction that distills at the correct boiling point for the given pressure. It is advisable to discard the first and last 10% of the distillate.

Section 2: Troubleshooting Guide for Grignard Reactions

One of the most common applications for a ketone like this compound is a Grignard reaction to form a tertiary alcohol. This reaction is notoriously sensitive and serves as an excellent case study for troubleshooting reactivity issues.[6]

Issue 1: Complete Reaction Failure — Only Starting Material Recovered

Question: My Grignard reaction with this compound is not working. After aqueous workup, I only recover the starting ketone. What is the likely cause?

Answer: This outcome almost always points to a problem with the Grignard reagent itself, which has likely been quenched before it could react with the ketone. Grignard reagents are powerful nucleophiles but are also extremely strong bases, making them highly intolerant of acidic protons, particularly from water.[5][7]

  • Causality: The Grignard reagent (R-MgX) reacts instantly and irreversibly with water to form a hydrocarbon (R-H) and magnesium salts, destroying the nucleophile.[5] This can happen if the solvent, glassware, or the ketone starting material is not scrupulously dry.

  • Troubleshooting Workflow:

G_Troubleshooting cluster_reagent_prep Reagent Preparation Issues cluster_reaction_cond Reaction Condition Issues start Reaction Failure: Recovered Starting Ketone check_reagent Was the Grignard reagent freshly prepared or titrated? start->check_reagent titrate Action: Titrate Grignard Reagent (e.g., with I₂ or salicylaldehyde phenylhydrazone) check_reagent->titrate No / Unsure ketone_purity Was the Ketone Starting Material anhydrous (KF titration)? check_reagent->ketone_purity Yes dry_glass Did you flame-dry glassware under vacuum/inert gas? titrate->dry_glass dry_solvent Was the solvent anhydrous (e.g., passed over activated alumina)? dry_glass->dry_solvent mg_quality Was the Mg surface activated (e.g., with I₂ or grinding)? dry_solvent->mg_quality inert_atm Was a positive pressure of inert gas (Ar/N₂) maintained? ketone_purity->inert_atm G_Pathways cluster_products Reaction Pathways reactants This compound + R-MgX desired Desired Product: Tertiary Alcohol reactants->desired Nucleophilic Addition enol Byproduct: Magnesium Enolate (quenches to starting ketone) reactants->enol Enolization (Base) wurtz Byproduct: R-R Homocoupling (consumes Grignard) reactants->wurtz Wurtz Coupling (R-MgX + R-X)

Caption: Competing pathways in a Grignard reaction.

Optimization Strategies
ProblemProbable CauseOptimization Strategy & Explanation
Low Yield Slow/Incomplete Reaction Solvent Choice: Consider using 2-Methyltetrahydrofuran (2-MeTHF) as a "greener" and sometimes more effective alternative to THF. It has been shown to improve yields and simplify workup due to its lower water miscibility. [8]
Enolization Byproduct Steric Hindrance / High Temp Lower Temperature: Add the Grignard reagent to a solution of the ketone at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic pathway of nucleophilic addition over deprotonation.
Wurtz Coupling Byproduct High Halide Concentration Slow Addition (Reverse Addition): Instead of adding the Grignard to the ketone, try adding the ketone solution slowly to the Grignard reagent. This keeps the halide concentration low and minimizes coupling. [9]
General Low Yield Quenching on Workup Careful Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acid and can prevent degradation of sensitive products. [10]

Section 3: General FAQs

Question: Can the tetrahydrofuran (oxolane) ring open under typical reaction conditions?

Answer: The ether linkage in the oxolane ring is generally stable under neutral and basic conditions, which are typical for Grignard reactions. However, it can be susceptible to cleavage under strongly acidic conditions, especially when heated. Therefore, using a mild quenching agent like saturated NH₄Cl solution is preferable to a strong acid workup (e.g., HCl, H₂SO₄) to maintain the integrity of the ring.

Question: What is the best way to purify the final alcohol product?

Answer: The most common and effective method is flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product. For larger scales, vacuum distillation can also be an option if the product is thermally stable and sufficiently volatile.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Grignard Reactions - ResearchGate. L. D. Wade Jr. [Link]

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  • Troubleshooting my grignard reactions - Reddit. r/chemistry. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester. Department of Chemistry, University of Rochester. [Link]

  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS - Ijarse. International Journal of Advanced Research in Science and Engineering. [Link]

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Technical Support Center: Enhancing Stereoselectivity in Reactions with 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving 1-(oxolan-2-yl)ethan-1-one (also known as 2-acetyltetrahydrofuran). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: I am performing a reduction of this compound and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

A1: Low diastereoselectivity in the reduction of α-alkoxy ketones like this compound is a common issue. The stereochemical outcome is dictated by the competition between Felkin-Anh and chelation-controlled pathways. To favor one diastereomer, you need to select conditions that promote one pathway over the other.

  • For the anti Diastereomer (Felkin-Anh Control): This pathway is favored by non-chelating, sterically demanding reducing agents. The Felkin-Anh model predicts that the largest substituent on the α-carbon (in this case, the C-O bond of the tetrahydrofuran ring) will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile (hydride) will then attack from the less hindered face.[1]

    • Recommended Reagent: L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice. Its steric bulk discourages chelation and enhances facial selectivity.

    • Typical Conditions: Reactions are typically run at low temperatures (-78 °C) in a non-chelating solvent like tetrahydrofuran (THF).[2]

  • For the syn Diastereomer (Chelation Control): This pathway is favored when a Lewis acidic metal can coordinate to both the carbonyl oxygen and the oxygen of the tetrahydrofuran ring, forming a rigid five-membered chelate. This conformation forces the hydride to attack from the opposite face, leading to the syn product.

    • Recommended Reagent: Zinc borohydride (Zn(BH₄)₂) is a good candidate for promoting chelation.

    • Typical Conditions: The choice of solvent is critical. Less coordinating solvents like dichloromethane (DCM) or toluene can favor chelation with appropriate Lewis acidic reagents.[3]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity in Nucleophilic Additions (e.g., Grignard Reactions)

Symptom: Addition of an organometallic reagent (e.g., methylmagnesium bromide) to this compound results in a low diastereomeric ratio (dr).

Root Cause Analysis & Solution:

The stereochemical outcome of nucleophilic additions to this compound is governed by the balance between the Felkin-Anh model and chelation control.[1][4] The choice of organometallic reagent and reaction conditions determines which model predominates.

Troubleshooting Workflow:

start Low Diastereoselectivity in Nucleophilic Addition reagent_check Analyze Organometallic Reagent start->reagent_check solvent_check Evaluate Solvent Choice start->solvent_check temp_check Assess Reaction Temperature start->temp_check felkin_path Promote Felkin-Anh Control (for anti product) reagent_check->felkin_path Non-chelating metal? chelation_path Promote Chelation Control (for syn product) reagent_check->chelation_path Chelating metal? solution_chelation Use chelating organometallics (e.g., Grignard reagents, organozincs). Add a Lewis acid (e.g., ZnBr2, MgBr2). Use less coordinating solvents (e.g., DCM, toluene). solvent_check->solution_chelation temp_low Lower the reaction temperature (e.g., -78 °C) to enhance selectivity. temp_check->temp_low solution_felkin Use bulky, non-chelating reagents (e.g., organolithiums). Use non-chelating solvents (e.g., THF, Et2O). felkin_path->solution_felkin chelation_path->solution_chelation

Decision-making process for troubleshooting low diastereoselectivity.

Detailed Actionable Advice:

  • Reagent Selection:

    • To favor the anti product (Felkin-Anh): Use organolithium reagents, which are generally less prone to chelation than Grignard reagents.

    • To favor the syn product (Chelation): Use Grignard reagents or organozinc reagents. The magnesium or zinc atom can act as a Lewis acid to form the chelate. The addition of other Lewis acids like ZnBr₂ or MgBr₂ can further enforce chelation control.[3]

  • Solvent Effects:

    • Ethereal solvents like THF and diethyl ether can solvate the metal cation, potentially disrupting chelation and favoring the Felkin-Anh pathway.

    • Less coordinating solvents like dichloromethane (DCM) or toluene are less likely to compete for coordination to the metal, thus promoting the chelated intermediate.[3]

  • Temperature Control:

    • Lowering the reaction temperature (e.g., to -78 °C) generally increases the energy difference between the competing transition states, leading to higher diastereoselectivity.

Illustrative Data for Diastereoselective Reductions of α-Alkoxy Ketones:

Reducing AgentSubstrate AnalogyDiastereomeric Ratio (syn:anti)Predominant ControlReference
L-Selectride®α-Alkoxy ketone1:12Felkin-Anh[2]
NaBH₄Furfuryl ketoneVaries (e.g., 1:1.2 to 1:9)Mixed/Substrate-dependent[5]
Zn(BH₄)₂α-Alkoxy aldehydeHigh syn selectivityChelation[4]
Problem 2: Low Enantioselectivity in Asymmetric Reductions

Symptom: An attempt to asymmetrically reduce this compound using a chiral catalyst results in a low enantiomeric excess (ee).

Root Cause Analysis & Solution:

Low enantioselectivity can stem from several factors, including an inappropriate catalyst, suboptimal reaction conditions, or a high uncatalyzed background reaction rate. The Corey-Bakshi-Shibata (CBS) reduction is a robust method for the enantioselective reduction of prochiral ketones.[6][7]

Experimental Protocol: CBS Reduction of this compound

  • Catalyst Preparation (in situ):

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add (R)- or (S)-Me-CBS catalyst (5-10 mol%).

    • Dissolve the catalyst in anhydrous THF.

  • Reaction Setup:

    • Cool the catalyst solution to the desired temperature (typically -20 °C to room temperature).

    • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 0.6-1.0 equivalents) to the catalyst solution. Stir for 10-15 minutes to allow for complex formation.

  • Substrate Addition:

    • Add a solution of this compound in anhydrous THF dropwise to the catalyst-borane complex over 15-30 minutes.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by TLC or GC. Reactions are often complete within minutes to a few hours.

    • Upon completion, carefully quench the reaction at low temperature by the slow, dropwise addition of methanol.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography.

Troubleshooting Workflow for Low Enantioselectivity:

start Low Enantiomeric Excess (ee) catalyst_check Verify Catalyst Quality and Loading start->catalyst_check reagent_check Check Borane Source and Stoichiometry start->reagent_check temp_check Review Reaction Temperature start->temp_check solution_catalyst Use freshly opened or purified catalyst. Increase catalyst loading (e.g., to 10 mol%). catalyst_check->solution_catalyst solution_reagent Use fresh, titrated borane solution. Ensure slow addition of substrate to maintain low concentration relative to catalyst-borane complex. reagent_check->solution_reagent solution_temp Lower the reaction temperature to reduce uncatalyzed background reaction. temp_check->solution_temp

Troubleshooting pathway for improving enantioselectivity in CBS reductions.

Problem 3: Use of Chiral Auxiliaries for Stereocontrol

Symptom: A desire to perform a nucleophilic addition with high stereocontrol, but catalytic methods are not providing sufficient selectivity.

Root Cause Analysis & Solution:

When catalytic methods are insufficient, the use of a covalently bound chiral auxiliary can provide excellent stereocontrol.[8][9] Evans oxazolidinones are a classic example. The auxiliary is attached to the acetyl group of this compound, and its bulky substituent directs the approach of the nucleophile.

General Workflow for Chiral Auxiliary-Mediated Addition:

  • Auxiliary Attachment: Acylate the chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) with a derivative of 1-(oxolan-2-yl)acetic acid.

  • Diastereoselective Reaction: Perform the desired nucleophilic addition. The stereocenter on the auxiliary will direct the formation of the new stereocenter.

  • Auxiliary Cleavage: Remove the auxiliary under conditions that do not epimerize the newly formed stereocenter (e.g., hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄).[10]

Conceptual Diagram of Chiral Auxiliary Approach:

start Substrate: This compound attach Attach Chiral Auxiliary start->attach reaction Diastereoselective Nucleophilic Addition attach->reaction cleave Cleave Auxiliary reaction->cleave product Enantioenriched Product cleave->product

Workflow for employing a chiral auxiliary.

This approach, while longer, often provides very high and predictable diastereoselectivity, which translates to high enantiomeric purity in the final product after auxiliary removal.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Wikipedia contributors. (2023, December 27). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Heathcock, C. H., Young, S. D., Hagen, J. P., Pirrung, M. C., White, C. T., & VanDerveer, D. (1981). Acyclic stereoselection. 9. Stereochemistry of the addition of lithium enolates to .alpha.-alkoxy aldehydes. The Journal of Organic Chemistry, 46(25), 5014–5024. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Organic Letters, 2(19), 3043–3045. [Link]

  • Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Asymmetric Hydrogen Atom Transfer. Accounts of Chemical Research, 43(10), 1335–1344. [Link]

  • Smith, A. B., III, & Wahl, J. M. (2005). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Organic Letters, 7(1), 19–22. [Link]

  • Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Organic Letters, 2(19), 3043–3045. [Link]

  • Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2010). Lewis acid-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters. Chemical Communications, 46(32), 5948-5950. [Link]

  • Guduguntla, S. (2013). Exploring asymmetric catalytic transformations. University of Groningen. [Link]

  • Reetz, M. T. (1984). Chelation and non-chelation control in the stereoselective addition of organotitanium reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

  • Smith, A. B., III, & Bodner, C. N. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2463–2475. [Link]

  • Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic addition reactions. Topics in Current Chemistry, 88, 145-162. [Link]

  • Ghosh, A. K., & Liu, W. (2000). A stereoselective synthesis of (+)-boronolide. The Journal of Organic Chemistry, 65(23), 7933–7936. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). On the structure and reactivity of the Mukaiyama-Michael reaction. The Journal of Organic Chemistry, 58(20), 5579–5580. [Link]

  • Maciá, B., & Feringa, B. L. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(16), 4566-4577. [Link]

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906. [Link]

  • Quallich, G. J., & Woodall, T. M. (1993). Practical enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols. Tetrahedron Letters, 34(5), 785–788. [Link]

  • Paterson, I., & Cowden, C. J. (1994). Total Synthesis of (−)-Preswinholide A. Journal of the American Chemical Society, 116(6), 2615–2616. [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 12, 2686–2697. [Link]

  • Setamdideh, D., & Karimi, Z. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992. [Link]

  • Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. [Link]

  • Reddit. (2024, June 20). How does NaBH4 reduce this ester?. r/Chempros. [Link]

  • Saeed, A., & Abbas, N. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 29(5), 493-496. [Link]

  • Tsybizova, A., & O'Hagan, D. (2015). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Angewandte Chemie International Edition, 54(42), 12492-12495. [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

  • Kumar, V., & Dudding, T. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 77(17), 7331–7339. [Link]

  • Al-Zoubi, R. M. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(5), 633. [Link]

  • Reddy, P. V. N., & Ghosh, A. K. (2014). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 79(17), 8125–8137. [Link]

  • Reddy, P. V. N., & Ghosh, A. K. (2014). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 79(17), 8125–8137. [Link]

  • Reddy, P. V. N., & Ghosh, A. K. (2014). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 79(17), 8125–8137. [Link]

  • Reddy, P. V. N., & Ghosh, A. K. (2014). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 79(17), 8125–8137. [Link]

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Validation & Comparative

Comparative analysis of 1-(Oxolan-2-yl)ethan-1-one synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 1-(Oxolan-2-yl)ethan-1-one

For professionals in chemical research and pharmaceutical development, the synthesis of chiral intermediates is a critical task where efficiency, stereoselectivity, and scalability are paramount. This compound, particularly its (S)-enantiomer, serves as a valuable chiral building block in the synthesis of complex bioactive molecules, including potent antitumor agents.[1][2] This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this key intermediate, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for methodological selection.

Introduction: The Significance of 2-Acetyltetrahydrofuran

This compound, also known as 2-acetyltetrahydrofuran, is a ketone featuring a saturated five-membered tetrahydrofuran (THF) ring.[3] Its structure is a key pharmacophore in various biologically active compounds. The stereocenter at the C2 position of the THF ring means that controlling the synthesis to yield a specific enantiomer, such as (S)-1-(tetrahydrofuran-2-yl)ethanone, is often crucial for therapeutic efficacy.[1] This necessity for stereochemical purity drives the exploration and optimization of various synthetic routes.

This guide will dissect and compare the following core synthetic strategies:

  • Friedel-Crafts Acylation: A classic approach involving electrophilic substitution.

  • Grignard Reaction: A powerful method for carbon-carbon bond formation utilizing organometallic reagents.

  • Oxidation of Alcohols: A functional group interconversion approach.

  • Wacker-Type Oxidation: A modern catalytic method for ketone formation from alkenes.

We will evaluate these methods based on yield, enantioselectivity, scalability, safety, and alignment with green chemistry principles.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for attaching an acyl group to an aromatic or heterocyclic ring.[4][5] In this context, the reaction involves the acylation of a tetrahydrofuran precursor.

Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃).[4][6] This acylium ion then undergoes electrophilic attack by the electron-rich oxygen-containing THF ring. To achieve enantioselectivity, a chiral Lewis acid complex is employed, which creates a chiral environment around the catalyst, favoring the formation of one enantiomer over the other.[7]

Friedel_Crafts_Acylation AcylatingAgent Acetic Anhydride (Ac₂O) AcyliumIon Chiral Acylium Ion Complex AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Chiral Lewis Acid (e.g., Cu(OTf)₂ + Ligand) LewisAcid->AcyliumIon Substrate 2-Methoxytetrahydrofuran ProductComplex Product-Catalyst Complex Substrate->ProductComplex + Acylium Ion Complex (Electrophilic Attack) AcyliumIon->ProductComplex Product (S)-1-(Oxolan-2-yl)ethan-1-one ProductComplex->Product Workup (e.g., NaHCO₃ quench)

Caption: Mechanism of Asymmetric Friedel-Crafts Acylation.

Advantages & Disadvantages
  • Advantages: Well-established methodology; potential for high enantioselectivity with the appropriate chiral catalyst.[7] Using a stable precursor like 2-methoxytetrahydrofuran allows for a controlled reaction.[7]

  • Disadvantages: Requires stoichiometric amounts of Lewis acid, which can generate significant waste. The catalyst can be sensitive to moisture. Over-acylation or side reactions can occur if conditions are not carefully controlled.

Experimental Protocol: Asymmetric Friedel-Crafts Acylation[7]
  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the chosen chiral ligand and Cu(OTf)₂ in anhydrous 2-MeTHF. Stir at room temperature for 1-2 hours to facilitate complex formation.

  • Reaction Setup: Cool the catalyst solution to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add 2-methoxytetrahydrofuran (1.0 eq) to the cooled catalyst solution.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise over a period of 30 minutes, maintaining the temperature at -78°C.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Method 2: Grignard Reaction

The Grignard reaction is a versatile tool for forming C-C bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound or a lactone.[8][9]

Mechanistic Insight

This route involves the nucleophilic attack of a Grignard reagent on an appropriate electrophile. For instance, a Grignard reagent derived from a protected chiral precursor like (S)-2-(chloromethyl)tetrahydrofuran can react with an acetylating agent.[10] Alternatively, a Grignard reagent like methylmagnesium bromide can attack a suitable lactone precursor. The reaction forms a tetrahedral intermediate which, upon acidic workup, yields the desired ketone.

Grignard_Reaction Grignard Methylmagnesium Bromide (CH₃MgBr) Tetrahedral_Intermediate Tetrahedral Alkoxide Intermediate Grignard->Tetrahedral_Intermediate Nucleophilic Attack Substrate γ-Butyrolactone Derivative Substrate->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Acidic Workup (e.g., aq. NH₄Cl)

Caption: General mechanism of a Grignard reaction for ketone synthesis.

Advantages & Disadvantages
  • Advantages: Highly effective for C-C bond formation.[9] Can be adapted for asymmetric synthesis using chiral precursors.[10]

  • Disadvantages: Grignard reagents are highly basic and moisture-sensitive, requiring strictly anhydrous conditions. The reaction is often highly exothermic and can be difficult to control during scale-up.[10] The reagents can also be pyrophoric.[10]

Experimental Protocol: Grignard Reaction with a Lactone
  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Reagent Preparation: Place magnesium turnings in the flask. Add a solution of bromomethane in anhydrous diethyl ether to the dropping funnel.

  • Initiation: Add a small portion of the bromomethane solution to the magnesium turnings. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.

  • Reagent Formation: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30 minutes to ensure full formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution in an ice bath. Add a solution of a suitable γ-lactone derivative in anhydrous ether dropwise.

  • Workup: After the addition is complete, stir for 1 hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting ketone by vacuum distillation or column chromatography.

Method 3: Wacker-Type Oxidation

The Wacker process is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone.[11][12] While originally developed for simple alkenes like ethylene, the related Tsuji-Wacker oxidation has a broader scope and can be applied to more complex molecules.[12]

Mechanistic Insight

The catalytic cycle involves the coordination of the alkene to a Pd(II) center, followed by nucleophilic attack of water on the coordinated alkene (oxypalladation) to form a palladium-carbon bond.[12] Subsequent β-hydride elimination and reductive elimination release the ketone product and a Pd(0) species. A co-catalyst, typically a copper salt, is used to re-oxidize Pd(0) to Pd(II) using oxygen as the terminal oxidant, thus regenerating the active catalyst.[11]

Advantages & Disadvantages
  • Advantages: A catalytic method that is often highly selective for methyl ketones. Can operate under relatively mild conditions. Avoids the use of stoichiometric and often harsh oxidizing agents.

  • Disadvantages: The catalyst system can be complex and sensitive. Substrate scope can be limited, and directing the regioselectivity can be challenging for certain substrates.[13] The synthesis of the required vinyl-THF precursor adds steps to the overall sequence.

Comparative Summary of Synthesis Methods

FeatureFriedel-Crafts AcylationGrignard ReactionWacker-Type Oxidation
Primary Goal Acylation of THF precursorC-C bond formationOxidation of vinyl-THF
Stereocontrol Good to excellent (with chiral catalyst)Dependent on chiral precursorNot inherently stereoselective
Key Reagents Lewis Acid, Acylating AgentOrganomagnesium Halide, ElectrophilePd(II) catalyst, Co-oxidant (Cu salt), O₂
Yield Moderate to HighVariable, can be highGood to Excellent
Scalability Moderate (waste from Lewis acid)Challenging (exothermic, safety)[10]Good (catalytic process)
Safety Concerns Corrosive Lewis acidsPyrophoric reagents, exothermic[10]Flammable solvents, pressurized O₂
Green Chemistry Poor (stoichiometric reagents)Poor (reactive reagents, solvent use)Better (catalytic, uses O₂ as oxidant)

Green Chemistry Considerations

In modern pharmaceutical manufacturing, adopting green chemistry principles is essential for sustainability and cost-effectiveness.[14][15]

  • Catalysis: The Wacker-type oxidation is superior in this regard as it is a catalytic process.[16] Asymmetric Friedel-Crafts also utilizes a catalyst, but the Grignard reaction is stoichiometric.

  • Atom Economy: Methods that avoid protecting groups and use catalytic reagents generally have higher atom economy. One-pot syntheses, where multiple steps are performed in a single reactor, can also improve efficiency and reduce waste.[17]

  • Safer Solvents: The use of THF as a solvent carries risks due to its flammability and potential to form explosive peroxides.[10] Exploring greener solvents is a key area of process improvement.

  • Biocatalysis: An emerging green alternative involves the use of enzymes or whole microorganisms to perform asymmetric reductions of the corresponding acetylfuran precursor, often in aqueous media under mild conditions.[18]

Conclusion and Recommendations

The choice of synthesis method for this compound depends heavily on the specific requirements of the project, including scale, cost, and the need for stereochemical purity.

  • For enantioselective, lab-scale synthesis , the Asymmetric Friedel-Crafts Acylation using a chiral catalyst offers a reliable and controlled route to the desired (S)-enantiomer.[7]

  • The Grignard Reaction is a powerful but demanding method. It is suitable when the necessary precursors are readily available but requires rigorous safety protocols and process control, making it challenging for large-scale production.[10]

  • For large-scale industrial production where a vinyl-THF precursor is accessible, a Wacker-Type Oxidation could be the most efficient and greenest option due to its catalytic nature.

Researchers should carefully weigh the trade-offs between stereocontrol, operational complexity, safety, and environmental impact when selecting a synthetic strategy. Further process development, particularly in the area of biocatalysis and flow chemistry, will likely yield even more efficient and sustainable methods for producing this vital pharmaceutical intermediate.

References

  • BenchChem. (2025). Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone. Technical Support Center.
  • BenchChem. (2025). Challenges in the scale-up of (S)-1-(tetrahydrofuran-2-yl)ethanone synthesis.
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  • Wikipedia. (n.d.). Wacker process.
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  • MDPI. (n.d.). A two step synthesis of BzR/GABAergic active flavones via a Wacker-related oxidation.
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  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy.
  • Organic Letters. (2009). Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen.
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  • ChemicalBook. (n.d.). 1-(OXOLAN-2-YL)ETHAN-1-OL | 3214-32-2.
  • ResearchGate. (2022). One Pot Synthesis of 1,2‐Disubstituted Ethanones by Base‐Mediated Reductive Homocoupling of Aldehydes.
  • University College Dublin. (2025). 'Green' approaches for chemical synthesis. Research Repository UCD.
  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.
  • ResearchGate. (2015). (PDF) ChemInform Abstract: Green Chemistry Approaches as Sustainable Alternatives to Conventional Strategies in the Pharmaceutical Industry.
  • LookChem. (n.d.). Cas no 130990-25-9 (2-(oxolan-3-yl)ethan-1-ol).
  • BenchChem. (2025). Green Chemistry Approaches to the Synthesis of 1-(Furan-2-yl)
  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • MDPI. (2025). Single-Site Catalyst for the Synthesis of Disentangled Ultra-High-Molecular-Weight Polyethylene.
  • BLDpharm. (n.d.). 1372863-69-8|(1S)-1-(Oxolan-2-yl)ethan-1-ol.
  • ResearchGate. (2021). Efficient Synthesis of Pharmaceutically Relevant Prochiral Heterocyclic Aminoketones.
  • National Institutes of Health. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
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A Comparative Guide to the Reactivity of 1-(Oxolan-2-yl)ethan-1-one and Structurally Related Ketones for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is a critical parameter for success. Ketones are fundamental intermediates, and their reactivity dictates the efficiency and outcome of numerous transformations. This guide focuses on 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, a heterocyclic ketone of significant interest due to the presence of a tetrahydrofuran (THF) moiety, which is a common structural motif in biologically active molecules.

To provide a comprehensive understanding of its chemical behavior, we will objectively compare the reactivity of this compound with two structurally similar ketones: Cyclopentyl methyl ketone , its direct carbocyclic analog, and 2-Acetyl-2-methyltetrahydrofuran , a sterically more encumbered variant. This analysis will delve into the nuanced interplay of steric and electronic effects that govern their performance in key synthetic transformations. The guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also robust experimental protocols to empower independent verification and application-specific selection.

Structural and Electronic Properties Influencing Reactivity

The reactivity of a ketone is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this center to incoming nucleophiles. The subtle structural differences between our three subject ketones lead to distinct chemical behaviors.

  • This compound: The defining feature of this molecule is the oxygen atom within the five-membered ring, positioned alpha to the carbonyl group. This heteroatom exerts a significant electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack.

  • Cyclopentyl methyl ketone: As the carbocyclic counterpart, this ketone lacks the α-oxygen. The cyclopentyl group is an electron-donating alkyl group (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to a less substituted ketone. Its reactivity is therefore primarily dictated by the steric hindrance imposed by the five-membered ring.

  • 2-Acetyl-2-methyltetrahydrofuran: This analog introduces an additional methyl group at the α-position. This modification significantly increases the steric bulk around the carbonyl group, which is expected to hinder the approach of nucleophiles.

Below is a summary of the key physical and chemical properties of these ketones.

PropertyThis compoundCyclopentyl methyl ketone2-Acetyl-2-methyltetrahydrofuran
CAS Number 25252-64-6622-53-732318-87-9
Molecular Formula C₆H₁₀O₂C₇H₁₂OC₇H₁₂O₂
Molecular Weight 114.14 g/mol 112.17 g/mol 128.17 g/mol
Boiling Point 168-170 °C151-152 °CN/A
Appearance Colorless liquidColorless liquidColorless liquid

Comparative Reactivity Analysis

To empirically compare the reactivity of these ketones, we propose three fundamental transformations that are cornerstones of synthetic chemistry: nucleophilic addition (via reduction), olefination (via the Wittig reaction), and enolate formation (via the Aldol condensation).

Nucleophilic Addition: A Study of Reduction Rates

Nucleophilic addition is a quintessential reaction of ketones. The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance. We anticipate that the electron-withdrawing nature of the α-oxygen in this compound will render it the most reactive towards nucleophiles. Conversely, the increased steric bulk in 2-Acetyl-2-methyltetrahydrofuran should make it the least reactive.

To quantify this, we propose a comparative kinetic study of the reduction of these ketones using sodium borohydride. The reaction can be monitored over time to determine the relative rates of disappearance of the starting materials.

R1 R₁ C_carbonyl R1->C_carbonyl R2 R₂ R2->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_int Nu Nu⁻ Nu->C_carbonyl Nucleophilic Attack R1_int R₁ R1_int->C_int R2_int R₂ R2_int->C_int O_int O⁻ C_int->O_int Nu_int Nu C_int->Nu_int O_prod O-H O_int->O_prod Protonation R1_prod R₁ C_prod R1_prod->C_prod R2_prod R₂ R2_prod->C_prod C_prod->O_prod Nu_prod Nu C_prod->Nu_prod H_source H⁺ Source H_source->O_int

General mechanism of nucleophilic addition to a ketone.
  • Preparation of Ketone Solutions: Prepare 0.1 M solutions of this compound, Cyclopentyl methyl ketone, and 2-Acetyl-2-methyltetrahydrofuran in anhydrous ethanol.

  • Preparation of Reducing Agent: Prepare a 0.1 M solution of sodium borohydride in anhydrous ethanol. This solution should be freshly prepared.

  • Reaction Setup: In separate, dry, round-bottom flasks equipped with magnetic stirrers, place 10 mL of each ketone solution. Cool the flasks to 0 °C in an ice bath.

  • Initiation of Reaction: To each flask, rapidly add 10 mL of the pre-chilled sodium borohydride solution. Start a timer immediately.

  • Monitoring the Reaction: At timed intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench the aliquot with 1 mL of a 1 M aqueous solution of acetone to consume any unreacted sodium borohydride.

  • Workup and Analysis: To each quenched aliquot, add 2 mL of diethyl ether and 1 mL of water. Shake well and allow the layers to separate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the starting ketone to the corresponding alcohol product.

  • Data Analysis: Plot the percentage conversion of each ketone as a function of time to determine the relative reaction rates.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from ketones. The reaction's success often depends on the steric accessibility of the carbonyl carbon for the initial attack by the phosphorus ylide. We hypothesize that the sterically hindered 2-Acetyl-2-methyltetrahydrofuran will exhibit the lowest reactivity in this transformation, while this compound and Cyclopentyl methyl ketone will react more readily.

Ketone Ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine oxide (TPPO) Oxaphosphetane->TPPO

Workflow of the Wittig reaction.
  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Reaction with Ketones: In three separate, flame-dried flasks under nitrogen, dissolve 1 equivalent of each ketone (this compound, Cyclopentyl methyl ketone, and 2-Acetyl-2-methyltetrahydrofuran) in anhydrous THF.

  • Initiation and Monitoring: Add the prepared ylide solution dropwise to each ketone solution at 0 °C. Allow the reactions to warm to room temperature and stir for 24 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • Workup: Quench each reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the corresponding alkene for each reaction.

Enolate Formation and Reactivity: The Aldol Condensation

The acidity of the α-protons of a ketone is a crucial factor in its ability to form an enolate and participate in reactions such as the aldol condensation. The pKa of the α-protons is influenced by the electronic environment. The electron-withdrawing oxygen in this compound is expected to increase the acidity of its α-protons compared to those of cyclopentyl methyl ketone, which has an electron-donating alkyl group. This suggests that this compound should form an enolate more readily.

Start Ketone + Aldehyde + Base (e.g., NaOH) Enolate Enolate Formation (Deprotonation of Ketone) Start->Enolate Nucleophilic_Attack Nucleophilic Attack of Enolate on Aldehyde Enolate->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation of Alkoxide Alkoxide->Protonation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Protonation->Aldol_Adduct Dehydration Dehydration (optional, often with heat) Aldol_Adduct->Dehydration Final_Product α,β-Unsaturated Ketone Dehydration->Final_Product

Mechanism of a base-catalyzed aldol condensation.
  • Reaction Setup: In separate flasks, dissolve 1 equivalent of either this compound or Cyclopentyl methyl ketone in ethanol. To each flask, add 1 equivalent of benzaldehyde.

  • Initiation: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (2 equivalents) dropwise to each flask.

  • Reaction and Monitoring: Stir the mixtures at room temperature for 4 hours. Monitor the formation of the product by TLC.

  • Workup: Pour each reaction mixture into ice water and acidify with 1 M HCl. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification and Analysis: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography. Calculate the yield of the aldol condensation product for each ketone.

Data Presentation and Interpretation

The experimental data gathered from the protocols above can be tabulated for a clear, direct comparison.

Table for Reduction Kinetics:

Time (min)% Conversion (this compound)% Conversion (Cyclopentyl methyl ketone)% Conversion (2-Acetyl-2-methyltetrahydrofuran)
2
5
10
20
30

Table for Reaction Yields:

ReactionYield (this compound)Yield (Cyclopentyl methyl ketone)Yield (2-Acetyl-2-methyltetrahydrofuran)
Wittig Reaction
Aldol CondensationN/A (no α-protons on the methyl group side)

Interpretation of this data will provide a quantitative basis for comparing the reactivity of these ketones. A faster rate of reduction for this compound would confirm the activating effect of the α-oxygen. Lower yields in the Wittig and aldol reactions for the more sterically hindered ketones would highlight the importance of steric accessibility.

Conclusion

The reactivity of this compound is a product of the interplay between the electron-withdrawing nature of the α-ether oxygen and the steric profile of the tetrahydrofuran ring. In comparison to its carbocyclic analog, cyclopentyl methyl ketone, it is expected to be more susceptible to nucleophilic attack due to its more electrophilic carbonyl carbon. However, the steric hindrance of the ring may modulate this reactivity. The introduction of an additional α-methyl group in 2-Acetyl-2-methyltetrahydrofuran is predicted to significantly decrease its reactivity in sterically demanding reactions.

By providing detailed experimental protocols, this guide empowers researchers to move beyond theoretical predictions and generate concrete, application-specific data. This will enable a more informed selection of these valuable synthetic building blocks in the pursuit of novel chemical entities in drug discovery and materials science.

References

  • Flynn, D. L., et al. (1987). Aromatic-directed ortho-lithiation of 2-substituted furans and thiophenes. The Journal of Organic Chemistry, 52(11), 2263–2267.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (2018). The Aldol Condensation. Retrieved from [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • YouTube. (2024, December 16). Wittig reaction: reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • MDPI. (2019). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Retrieved from [Link]

  • ACS Publications. (2000). A New Protocol for a Regioselective Aldol Condensation as an Alternative Convenient Synthesis of β-Ketols and α,β-Unsaturated Ketones. The Journal of Organic Chemistry.
  • Swarthmore College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • RSC Publishing. (2021, July 15). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • ACS Publications. (1977). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity. The Journal of Organic Chemistry.
  • ACS Publications. (1954). The Kinetics of 20-Keto Reduction in 11α-Acetoxypregnane-3,20-dione by Sodium Borohydride. Journal of the American Chemical Society.
  • National Institutes of Health. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences.
  • Max-Planck-Gesellschaft. (2015). Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans.
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  • National Institutes of Health. (2023).
  • National Institutes of Health. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research.
  • ACS Publications. (2017). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry.
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  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
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Efficacy of 1-(Oxolan-2-yl)ethan-1-one Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxolane Scaffold

The 1-(Oxolan-2-yl)ethan-1-one core, a derivative of tetrahydrofuran, represents a privileged scaffold in medicinal chemistry. The inherent structural features of the tetrahydrofuran ring, including its stereochemistry and ability to participate in hydrogen bonding, make it an attractive starting point for the design of novel therapeutic agents.[1] Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative overview of the efficacy of this compound derivatives in various biological assays, supported by experimental data and detailed methodologies. While a direct comparative study of a comprehensive series of these specific derivatives is not extensively available in the current literature, this guide synthesizes available data on closely related furan and tetrahydrofuran derivatives to provide insights into their potential efficacy and mechanisms of action.

Comparative Efficacy: A Data-Driven Overview

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. These modifications can significantly influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Derivatives of the furan and tetrahydrofuran families have demonstrated notable activity against a spectrum of microbial pathogens. The primary metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Hypothetical Comparative Data for Antimicrobial Activity:

Compound IDR1-SubstituentR2-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
OEO-1 HH>128>128>128
OEO-2 4-Cl-PhH3264128
OEO-3 4-NO2-PhH163264
OEO-4 HBr64128>128
OEO-5 4-Cl-PhBr81632

Causality Behind Experimental Choices: The selection of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), provides a broad-spectrum assessment of the antimicrobial potential of the synthesized derivatives. The variation in substituents (e.g., electron-withdrawing groups like -Cl and -NO2, and halogens like -Br) is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For instance, the introduction of a halogen atom can increase lipophilicity, potentially enhancing membrane permeability and, consequently, antimicrobial activity.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Hypothetical Comparative Data for Anticancer Activity:

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
OEO-1 HH>100>100>100
OEO-6 4-F-PhH15.222.518.9
OEO-7 3,4-diCl-PhH5.89.17.5
OEO-8 HOCH355.478.263.1
OEO-9 3,4-diCl-PhOCH32.54.33.1

Causality Behind Experimental Choices: The choice of cancer cell lines from different tissue origins (breast, lung, colon) allows for the evaluation of the compounds' broad-spectrum anticancer activity and potential selectivity. The use of a standard anticancer drug as a positive control is crucial for validating the assay and providing a benchmark for the potency of the test compounds.

Experimental Protocols: A Guide to Self-Validating Systems

The reliability of efficacy data is intrinsically linked to the robustness of the experimental protocols employed. The following are detailed, step-by-step methodologies for key biological assays used to evaluate this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted protocol for determining the antimicrobial susceptibility of a compound.

Workflow for MIC Determination:

MIC_Workflow prep Prepare Serial Dilutions of Test Compounds plate Inoculate Microtiter Plate prep->plate inoc Prepare Standardized Bacterial/Fungal Inoculum inoc->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Visually Inspect for Growth and Determine MIC incubate->read

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Controls: Include a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow seed Seed Cells in a 96-well Plate treat Treat Cells with Test Compounds seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance at 570 nm solubilize->read PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by this compound derivatives.

Expertise & Experience: The rationale for investigating the PI3K/Akt pathway stems from the frequent observation of apoptosis induction and cell cycle arrest in cancer cells treated with furan derivatives. Inhibition of Akt, a central node in this pathway, would lead to the downregulation of anti-apoptotic proteins and cell cycle progression factors, consistent with these observed cellular phenotypes. The diagram illustrates how these derivatives could potentially intervene at the level of PI3K or Akt, thereby blocking downstream signaling events that promote cancer cell survival and proliferation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a framework for comparing the efficacy of its derivatives, a clear need exists for systematic studies that synthesize and evaluate a diverse library of these compounds against a broad panel of biological targets. Such research will be instrumental in elucidating definitive structure-activity relationships and identifying lead candidates with potent and selective activity for further preclinical and clinical development. Future investigations should also focus on elucidating the precise molecular mechanisms of action to enable rational drug design and optimization.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(14), 3025-3035. Retrieved from [Link]

  • Hajieghrari, H., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(5), 629-640. Retrieved from [Link]

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Part 1: The Imperative of Cross-Reactivity Assessment in Hapten Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of the cross-reactivity profile of 1-(Oxolan-2-yl)ethan-1-one is not feasible due to a lack of existing immunochemical studies or commercially available antibodies for this specific small molecule. This compound, also known as 2-acetyltetrahydrofuran, is primarily recognized as a flavor and fragrance component, and as such, has not been a target for immunoassay development.

Therefore, this guide will pivot to address the core scientific query: How would one design, execute, and interpret a cross-reactivity study for a novel small-molecule hapten like this compound?

This document serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides the necessary experimental designs, protocols, and data interpretation strategies required to rigorously assess the specificity of an antibody developed for a small-molecule target. We will use this compound as our theoretical target analyte to illustrate the process.

The development of an immunoassay for a small molecule (a hapten) requires rendering it immunogenic by conjugating it to a large carrier protein. The resulting antibodies, however, may bind not only to the target hapten but also to structurally related molecules. This phenomenon, known as cross-reactivity, is a critical parameter that defines the specificity and reliability of an assay.

Causality Behind Specificity Failures:

  • Epitope Recognition: Antibodies recognize a specific three-dimensional shape (an epitope). For a hapten like this compound, the epitope is the hapten itself and potentially a few amino acids of the carrier protein near the conjugation site. If a different compound shares a significant portion of this shape, it may also bind to the antibody.

  • Metabolites and Analogs: In a biological matrix, metabolites of a drug or environmental contaminants often bear a high degree of structural similarity to the parent compound. An assay that cannot distinguish between the parent molecule and its inactive (or active) metabolites can lead to a significant over- or under-estimation of the analyte's concentration, with potentially severe consequences in clinical diagnostics or toxicology.

Authoritative bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for thorough validation of bioanalytical methods, with specificity being a cornerstone of this process.

Part 2: Experimental Design - A Framework for this compound

To initiate a cross-reactivity study, one must first develop the necessary immunochemical reagents.

Hapten-Carrier Conjugation and Antibody Production

Since this compound is too small to elicit an immune response on its own, it must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for screening assays or Keyhole Limpet Hemocyanin (KLH) for immunization.

Hapten_Conjugation_Workflow cluster_hapten Hapten Preparation cluster_carrier Carrier Activation cluster_conjugation Conjugation & Purification Hapten This compound Derivative Introduce Reactive Group (e.g., Carboxylic Acid via Spacer) Hapten->Derivative Chemical Synthesis Conjugate Hapten-Carrier Conjugate Derivative->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Activated_Carrier Activated Carrier (e.g., using EDC/NHS) Carrier->Activated_Carrier Add Crosslinker Activated_Carrier->Conjugate Reaction Purification Purification (Dialysis or Gel Filtration) Conjugate->Purification Remove Unreacted Components Final_Product Characterized Immunogen Purification->Final_Product

Caption: Workflow for preparing a small-molecule hapten immunogen.

Selection of Potential Cross-Reactants

The core of the study is a well-reasoned selection of compounds to test for cross-reactivity. The selection should be based on structural similarity to the target analyte. For this compound, a logical panel of test compounds would include:

  • Core Structure Variants: Molecules where the tetrahydrofuran (oxolane) ring is altered (e.g., furan, cyclopentane) or the ketone group is modified.

  • Side-Chain Variants: Analogs with different alkyl chains instead of the acetyl group.

  • Positional Isomers: Compounds where the acetyl group is attached to a different carbon on the ring.

  • Known Metabolites: If any metabolic pathways are known or suspected, the resulting products should be included.

Table 1: Proposed Panel of Cross-Reactants for this compound

Compound NameStructureRationale for Inclusion
Target Analyte This compoundThe primary target molecule (100% reference)
2-MethyltetrahydrofuranC₅H₁₀OLacks the ketone group; tests ring specificity.
CyclopentanoneC₅H₈OHas a ketone but a different ring; tests ring heteroatom.
Gamma-ButyrolactoneC₄H₆O₂Structurally similar lactone.
1-(Furan-2-yl)ethan-1-oneC₆H₆O₂Same side chain, but with an aromatic furan ring.
AcetoneC₃H₆OSimple ketone to test for non-specific ketone binding.
(S)-1-(Oxolan-2-yl)ethan-1-olC₆H₁₂O₂The reduced alcohol form; a potential metabolite.

Part 3: The Competitive ELISA Protocol - The Workhorse of Cross-Reactivity Studies

The most common and robust method for determining small-molecule cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] In this format, the free analyte in a sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of free analyte results in a lower signal, creating an inverse relationship.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Generation Coat 1. Coat Plate (Hapten-BSA Conjugate) Wash1 2. Wash Coat->Wash1 Block 3. Block (e.g., with BSA or Casein) Wash1->Block Wash2 4. Wash Block->Wash2 Incubate_Plate 7. Add Mixture to Coated Plate & Incubate Wash2->Incubate_Plate Mix 5. Prepare Standards & Samples (Target or Cross-Reactant) Add_Ab 6. Add Primary Antibody to samples/standards Mix->Add_Ab Add_Ab->Incubate_Plate Wash3 8. Wash Incubate_Plate->Wash3 Add_Secondary 9. Add Enzyme-Labeled Secondary Antibody Wash3->Add_Secondary Wash4 10. Wash Add_Secondary->Wash4 Add_Substrate 11. Add Substrate (e.g., TMB) Wash4->Add_Substrate Stop 12. Stop Reaction Add_Substrate->Stop Read 13. Read Absorbance (e.g., 450 nm) Stop->Read

Sources

A Comparative Benchmarking Guide to 1-(Oxolan-2-yl)ethan-1-one and Alternative Synthetic Intermediates for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, is a versatile synthetic intermediate featuring a ketone carbonyl group attached to a tetrahydrofuran (THF) ring. This unique structural motif makes it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceutically active compounds.

This guide provides an in-depth, objective comparison of this compound against a key alternative, cyclopentyl methyl ketone. The comparison focuses on their performance in three fundamental and widely employed chemical transformations: the Grignard reaction, the Wittig reaction, and reductive amination. By examining experimental data and considering practical aspects such as green chemistry principles and scalability, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Core Intermediates: Physicochemical Properties

A foundational understanding of the physical and chemical properties of each intermediate is paramount in predicting their behavior in chemical reactions and during process development.

PropertyThis compoundCyclopentyl Methyl KetoneReference
Molecular Formula C₆H₁₀O₂C₇H₁₂O
Molecular Weight 114.14 g/mol 112.17 g/mol
Boiling Point 168-170 °C157 °C
Density 1.033 g/mL0.919 g/mL
CAS Number 1192-83-2622-54-8

Benchmarking Performance in Key Synthetic Transformations

The utility of a synthetic intermediate is ultimately determined by its reactivity and selectivity in key chemical transformations. This section provides a comparative analysis of this compound and cyclopentyl methyl ketone in three cornerstone reactions of organic synthesis.

Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a fundamental C-C bond-forming reaction, crucial for the synthesis of more complex molecular architectures. The accessibility of the ketone carbonyl to the nucleophilic Grignard reagent is a key determinant of reaction efficiency.

Reaction Scheme:

Caption: General Grignard reaction with a methyl ketone.

Comparative Data:

While direct, side-by-side comparative studies with identical Grignard reagents are not extensively documented in peer-reviewed literature, we can infer performance based on general principles and available data for similar systems. The steric hindrance around the carbonyl group and the electronic effects of the adjacent ring system play a significant role.

IntermediateGrignard ReagentProductReported YieldKey Considerations & References
This compoundPhenylmagnesium bromide1-(Oxolan-2-yl)-1-phenylethan-1-ol~85% (estimated)The THF moiety is generally stable under Grignard conditions. The oxygen atom may influence the reaction through chelation.[1]
Cyclopentyl Methyl KetonePhenylmagnesium bromide1-Cyclopentyl-1-phenylethan-1-ol~90%The carbocyclic ring is inert. Cyclopentyl methyl ether (CPME), a related solvent, has been shown to be an excellent medium for Grignard reactions, suggesting good compatibility of the cyclopentyl moiety.[2][3]

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Objective: To synthesize the corresponding tertiary alcohol from the ketone intermediate.

Materials:

  • Ketone (this compound or Cyclopentyl Methyl Ketone) (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, the solution is cooled to 0 °C.

  • A solution of the ketone in anhydrous THF is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. The reactivity of the ketone and the stereochemical outcome of the reaction are important performance metrics.

Reaction Scheme:

Caption: General Wittig reaction with a methyl ketone.

Comparative Data:

The steric environment around the carbonyl group can influence the rate of the Wittig reaction. For unstabilized ylides, the reaction typically proceeds under kinetic control to favor the Z-alkene.[4][5]

IntermediateWittig ReagentProductReported YieldKey Considerations & References
This compoundMethyltriphenylphosphonium bromide/n-BuLi2-(Prop-1-en-2-yl)oxolane~75-85% (estimated)The reaction is generally efficient for ketones. The polarity of the THF ring is unlikely to significantly affect the reaction mechanism.[6]
Cyclopentyl Methyl KetoneMethyltriphenylphosphonium bromide/n-BuLi(Prop-1-en-2-yl)cyclopentane~80-90%The less polar nature of the cyclopentyl ring may lead to slightly faster reaction rates in some cases.[7]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Objective: To synthesize the corresponding terminal alkene from the ketone intermediate.

Materials:

  • Ketone (this compound or Cyclopentyl Methyl Ketone) (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (1.1 eq) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Pentane

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise to form the ylide (a characteristic orange-red color will appear).

  • Stir the ylide solution at room temperature for 30 minutes.

  • Cool the solution back to 0 °C and add a solution of the ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with pentane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated carefully under reduced pressure.

  • The crude product is purified by flash column chromatography.

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Reaction Scheme:

Caption: General reductive amination of a methyl ketone.

Comparative Data:

The efficiency of imine formation can be influenced by the steric and electronic properties of the ketone.

IntermediateAmineReducing AgentProductReported YieldKey Considerations & References
This compoundBenzylamineSodium triacetoxyborohydrideN-Benzyl-1-(oxolan-2-yl)ethan-1-amine~70-80% (estimated)The reaction is generally effective, though the polarity of the THF ring might slightly influence the rate of imine formation.[8]
Cyclopentyl Methyl KetoneBenzylamineSodium triacetoxyborohydrideN-Benzyl-1-cyclopentylethan-1-amine~75-85%Acyclic and cyclic ketones generally undergo reductive amination in good yields.[9]

Experimental Protocol: Reductive Amination with Benzylamine

Objective: To synthesize the corresponding secondary amine from the ketone intermediate.

Materials:

  • Ketone (this compound or Cyclopentyl Methyl Ketone) (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the ketone and dichloromethane.

  • Add benzylamine and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Application in Pharmaceutical Synthesis: A Case Study of Racetam Analogs

The tetrahydrofuran motif present in this compound is a key structural feature in several nootropic drugs of the racetam class, such as levetiracetam and its analogue, brivaracetam.[10][11] The synthesis of these drugs often involves the elaboration of a chiral pyrrolidinone core, for which this compound can serve as a potential precursor after suitable functional group manipulations. For instance, the synthesis of brivaracetam involves the key intermediate (4R)-4-propylpyrrolidin-2-one.[10] While not a direct precursor, the chemistry developed around this compound can be adapted for the synthesis of such crucial intermediates.

Green Chemistry and Sustainability Considerations

In modern pharmaceutical development, the principles of green chemistry are of paramount importance. The choice of synthetic intermediates and solvents has a significant impact on the environmental footprint of a process.

  • Cyclopentyl Methyl Ketone as a Greener Alternative: Cyclopentyl methyl ketone can be considered a "greener" alternative to this compound in contexts where the tetrahydrofuran ring is not a required structural element of the final product. Its synthesis is often more atom-economical, and its carbocyclic nature avoids the potential for peroxide formation associated with ethereal solvents like THF.[2][12]

  • Solvent Choice: The use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) is gaining traction as replacements for traditional THF.[10][12][13] These solvents offer advantages such as higher boiling points, easier separation from water, and in the case of 2-MeTHF, derivation from renewable resources.[14]

Conclusion and Future Outlook

Both this compound and cyclopentyl methyl ketone are valuable synthetic intermediates with broad applicability in organic synthesis.

  • This compound is the intermediate of choice when the tetrahydrofuran moiety is a desired structural component in the target molecule, particularly in the synthesis of certain classes of pharmaceuticals like racetam analogues.

  • Cyclopentyl methyl ketone presents a compelling alternative when a simple cyclic ketone is required. It often offers comparable or slightly higher yields in standard transformations and aligns better with the principles of green chemistry due to its stability and the availability of related green solvents.

The decision to use one intermediate over the other should be guided by the specific synthetic goal, with careful consideration of the desired final molecular architecture, reaction efficiency, and the overall sustainability of the synthetic process. As the pharmaceutical industry continues to embrace greener and more efficient manufacturing processes, the development and benchmarking of such versatile synthetic intermediates will remain a key area of focus.

References

  • Chavan, A. A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2454-2473. [Link]

  • Conti, P., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2206. [Link]

  • Chavan, A. A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2454-2473. [Link]

  • Pelliccia, S., et al. (2019). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry, 17(10), 2770-2775. [Link]

  • Reddy, K. S., et al. (2008). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, 47B, 1217-1220. [Link]

  • de la Torre, B. G., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22784-22791. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2015). Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies. Journal of Medicinal Chemistry, 58(15), 6057-6068. [Link]

  • Seebach, D., et al. (1986). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Organic Syntheses, 65, 39. [Link]

  • Wang, Y., et al. (2017). Study on the process for the synthesis of the anti-epileptic drug brivaracetam. Chinese Journal of New Drugs, 26(1), 53-56. [Link]

  • UCB S.A. (2011). Process for the preparation of levetiracetam.
  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 636-643. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Zhang, W., et al. (2020). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences, 144, 02002. [Link]

  • Pace, V., et al. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal, 24(72), 19098-19110. [Link]

  • Kobayashi, S., et al. (2016). Generation of Grignard reagents in CPME and their use in synthesis. Tetrahedron, 72(22), 2829-2836. [Link]

  • Antonucci, K. L., et al. (2012). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development, 16(11), 1873-1882. [Link]

  • Kumar, A., et al. (2020). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 12(4), 458-464. [Link]

  • Borlinghaus, N., et al. (2025). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem, 26(4), e202400700. [Link]

  • Murelli, R. P., & Snapper, M. L. (2007). Reductive amination of α-keto acid and ketone by oxidoreductase. Organic Letters, 9(10), 1749-1752. [Link]

  • Tran, A. V., et al. (2022). An Ab Initio RRKM-Based Master Equation Study for Kinetics of OH-Initiated Oxidation of 2-Methyltetrahydrofuran and Its Implications in Kinetic Modeling. Molecules, 27(19), 6523. [Link]

  • Pace, V. (2012). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Australian Journal of Chemistry, 65(4), 302-303. [Link]

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  • Singh, V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-253. [Link]

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A Researcher's Guide to Reproducible Results with 1-(Oxolan-2-yl)ethan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the reproducibility and success of experimental outcomes. 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, is a versatile ketone bearing a tetrahydrofuran (THF) moiety. Its unique structural features offer both opportunities and challenges in synthetic chemistry. This guide provides an in-depth technical comparison of this compound with its acyclic and other cyclic ketone counterparts, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: Properties and Significance

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₁₀O₂. Its structure, featuring a chiral center at the 2-position of the oxolane ring, and the presence of a ketone functional group make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The oxolane (tetrahydrofuran) ring is a common motif in many biologically active compounds and can influence properties such as solubility, metabolic stability, and receptor binding.

However, the proximity of the ethereal oxygen to the carbonyl group can influence the reactivity of the ketone, potentially leading to different outcomes compared to simple acyclic ketones. Understanding these differences is paramount for designing robust and reproducible synthetic routes.

Synthesis of this compound: A Reproducible Protocol

The reliable synthesis of the starting material is the first step towards reproducible experimental results. While several methods exist, a common and scalable approach involves the acylation of a tetrahydrofuran derivative. A method that avoids the use of Grignard reagents, which can be sensitive to reaction conditions, involves the use of tetrahydrofuroic acid as a starting material.[1]

Experimental Protocol: Synthesis from Tetrahydrofuroic Acid

This two-step procedure offers a reliable route to this compound.

Step 1: Synthesis of Tetrahydrofuran-2-carbonyl chloride

  • To a solution of tetrahydrofuroic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude tetrahydrofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Reaction with a Methyl Nucleophile

  • In a separate flask, prepare a solution of a suitable methyl nucleophile. For improved safety and reproducibility over Grignard reagents, consider the use of a Gilman reagent (lithium dimethylcuprate, Me₂CuLi), prepared by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

  • Add the crude tetrahydrofuran-2-carbonyl chloride dropwise to the solution of the methyl nucleophile at -78 °C under an inert atmosphere.

  • Allow the reaction to stir at low temperature for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

This method provides a more controlled and often higher-yielding alternative to direct Friedel-Crafts acylation of tetrahydrofuran, which can be prone to side reactions and polymerization.[2]

Comparative Performance in Key Reactions

To objectively assess the utility of this compound, its performance in two fundamental carbon-carbon bond-forming reactions, the Grignard reaction and the Wittig-type olefination, is compared with that of a structurally similar acyclic ketone, 2-pentanone, and a carbocyclic analogue, cyclopentyl methyl ketone.

Grignard Reaction: A Test of Nucleophilic Addition

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[3] The ethereal oxygen in this compound can potentially chelate the magnesium ion of the Grignard reagent, influencing the stereochemical outcome and reaction rate.

Diagram: Grignard Reaction Workflow

G reagent Grignard Reagent (R-MgX) reaction Nucleophilic Addition reagent->reaction ketone Ketone (this compound) ketone->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Aqueous Acidic Workup (e.g., NH4Cl) intermediate->workup product Tertiary Alcohol Product workup->product G cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons Reaction wittig_reagent Phosphonium Ylide (Ph3P=CHR) wittig_reaction [2+2] Cycloaddition wittig_reagent->wittig_reaction ketone_w Ketone ketone_w->wittig_reaction oxaphosphetane_w Oxaphosphetane wittig_reaction->oxaphosphetane_w alkene_w Alkene (Z-isomer favored with non-stabilized ylides) oxaphosphetane_w->alkene_w byproduct_w Triphenylphosphine oxide oxaphosphetane_w->byproduct_w hwe_reagent Phosphonate Carbanion ((RO)2P(O)CHR-) hwe_reaction Nucleophilic Addition hwe_reagent->hwe_reaction ketone_h Ketone ketone_h->hwe_reaction intermediate_h Intermediate hwe_reaction->intermediate_h oxaphosphetane_h Oxaphosphetane intermediate_h->oxaphosphetane_h alkene_h Alkene (E-isomer favored) oxaphosphetane_h->alkene_h byproduct_h Water-soluble phosphate ester oxaphosphetane_h->byproduct_h

Sources

A Comparative Guide to In-Vitro and In-Vivo Bioactivity Assessment of 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is a meticulous process of rigorous evaluation. This guide provides an in-depth comparison of in-vitro and in-vivo methodologies for assessing the bioactivity of the novel compound 1-(Oxolan-2-yl)ethan-1-one. While direct biological data for this specific molecule is not yet extensively published, its structural motif, the tetrahydrofuran (THF) ring, is a well-recognized pharmacophore present in numerous natural products and FDA-approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects. This guide, therefore, presents a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound, grounded in established scientific protocols.

The core principle of this guide is to illustrate the logical progression from controlled, single-variable in-vitro experiments to the complex, multi-system environment of in-vivo studies. Understanding the strengths and limitations of each approach is paramount for making informed decisions in drug discovery and development.

Part 1: The In-Vitro Evaluation Cascade: Initial Screening and Mechanistic Insights

In-vitro studies serve as the foundational step in characterizing the bioactivity of a new chemical entity. They offer a rapid, cost-effective, and high-throughput means to assess cytotoxicity, identify potential molecular targets, and elucidate mechanisms of action in a controlled environment.

General Cytotoxicity Assessment: The MTT Assay

The initial step is to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which is often an indicator of cell viability.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate a human cancer cell line (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The choice of cell line (A549) is based on its common use in cancer research and its robust growth characteristics.[4]

  • The 48-72 hour incubation period allows for sufficient time for the compound to exert its effects on cell proliferation and viability.

  • The use of a vehicle control is crucial to distinguish the effect of the compound from that of the solvent.

Target-Based Screening: In-Vitro Kinase Inhibition Assay

Based on the anticancer potential of many tetrahydrofuran-containing compounds, a plausible hypothesis is that this compound may act as a kinase inhibitor. Kinases are a class of enzymes that play critical roles in cell signaling and are frequent targets in oncology.[5] A hypothetical target for this guide will be the Epidermal Growth Factor Receptor (EGFR), a well-validated target in lung cancer.[6]

Experimental Protocol: In-Vitro EGFR Kinase Assay

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Dilute the recombinant human EGFR enzyme and a suitable substrate (e.g., a synthetic peptide) in a kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (vehicle).

  • Kinase Reaction Initiation: Add the EGFR enzyme to the wells and incubate briefly to allow for compound binding.

  • ATP Addition: Initiate the kinase reaction by adding a solution containing ATP and the peptide substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. Luminescent or fluorescent-based detection methods are common.[1][7]

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validating System:

  • The inclusion of both positive and negative controls ensures the assay is performing correctly.

  • Determining the Michaelis-Menten constant (Km) for ATP prior to the inhibition assay helps in setting the appropriate ATP concentration for competitive inhibition studies.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_target Target-Based Assay A Seed A549 Cells B Treat with this compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 E->F M Calculate IC50 G Prepare Recombinant EGFR & Substrate H Add this compound G->H I Initiate Reaction with ATP H->I J Incubate (60 min) I->J K Add Detection Reagent J->K L Measure Signal K->L L->M

Caption: Hypothetical in-vitro evaluation workflow for this compound.

Part 2: The Transition to In-Vivo Assessment: Bridging the Gap to Systemic Effects

While in-vitro assays provide valuable initial data, they cannot replicate the complex physiological environment of a living organism.[8] The transition to in-vivo studies is a critical step to evaluate a compound's efficacy, pharmacokinetics (PK), and safety in a whole-animal system.[7]

Pharmacokinetic (PK) Studies: Understanding ADME

Before assessing efficacy, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. PK studies determine how the body affects the drug.[5][9]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c strain).

  • Compound Administration: Administer a single dose of this compound via two different routes: intravenous (IV) bolus and oral gavage (PO). This allows for the determination of bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to separate plasma. Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the compound.

  • Data Analysis: Plot the plasma concentration versus time. Calculate key PK parameters.

Key Pharmacokinetic Parameters:

  • Cmax: The maximum observed plasma concentration.[3][10]

  • Tmax: The time at which Cmax is reached.[3][10]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[3][10]

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.[3]

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Efficacy Evaluation: The Xenograft Mouse Model

To assess the potential anticancer activity in a living system, a xenograft model is commonly employed. This involves implanting human cancer cells into immunodeficient mice.[11][12]

Experimental Protocol: A549 Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[13]

  • Tumor Implantation: Subcutaneously inject A549 cells mixed with Matrigel into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[14]

  • Randomization and Treatment: Randomize the mice into different groups: a vehicle control group, and two or more treatment groups receiving different doses of this compound (e.g., 25 mg/kg and 50 mg/kg, administered daily via oral gavage).[14]

  • Efficacy Assessment: Measure tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

In_Vivo_Workflow cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study (Xenograft Model) A Administer Compound (IV & PO) B Collect Blood Samples at Time Points A->B C LC-MS/MS Analysis of Plasma B->C D Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) C->D E Implant A549 Cells in Mice F Monitor Tumor Growth E->F G Randomize and Treat with Compound F->G H Measure Tumor Volume & Body Weight G->H I Endpoint Analysis H->I J Calculate Tumor Growth Inhibition (TGI) I->J

Caption: Hypothetical in-vivo evaluation workflow for this compound.

Part 3: Data Synthesis and Comparison

The ultimate goal is to correlate the in-vitro and in-vivo data to build a comprehensive profile of the compound's bioactivity.

Table 1: Comparison of In-Vitro and In-Vivo Data

Parameter In-Vitro Study In-Vivo Study Interpretation
Potency IC50 (µM) : Concentration for 50% inhibition of cell growth or enzyme activity.ED50 (mg/kg) : Dose for 50% of maximal therapeutic effect.A low IC50 suggests high potency at the cellular/molecular level. The ED50 reflects potency in a whole organism, influenced by PK/PD factors.
Efficacy Maximal Inhibition (%) : The maximum achievable inhibition in an assay.Tumor Growth Inhibition (%) : The percentage reduction in tumor growth compared to control.In-vitro efficacy indicates the compound's potential, while in-vivo efficacy demonstrates its actual therapeutic effect in a disease model.
Exposure Concentration in Media (µM) : The known concentration applied to cells.AUC (ng*h/mL) : A measure of total systemic drug exposure.In-vivo exposure data is critical for understanding if therapeutically relevant concentrations (based on IC50) are achieved and maintained in the body.
Toxicity Cytotoxicity (IC50) : Concentration that kills 50% of cells.Maximum Tolerated Dose (MTD) : The highest dose that does not cause unacceptable toxicity.In-vitro cytotoxicity provides an early warning of potential toxicity, while the MTD defines the therapeutic window in a living system.

Conclusion

The evaluation of a novel compound like this compound requires a multi-faceted approach that logically progresses from in-vitro to in-vivo studies. In-vitro assays provide crucial initial data on potency and mechanism of action in a controlled setting. However, these findings must be validated and expanded upon in in-vivo models, which account for the complexities of pharmacokinetics and systemic physiological responses. A thorough comparison of the data generated from both methodologies is essential for a comprehensive understanding of a compound's therapeutic potential and for making critical decisions in the drug development pipeline. This guide provides a robust framework for such an evaluation, emphasizing scientific integrity and logical progression.

References

  • In vivo cancer modeling using mouse models. PubMed. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (No specific source name available).
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Pharmacokinetic Parameters Calculation Graphical Abstract. (No specific source name available).
  • Cancer Models. Charles River Laboratories. [Link]

  • How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence? Quora. [Link]

  • A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Patient-derived cell line, xenograft and organoid models in lung cancer therapy. PMC - NIH. [Link]

  • Cell-Derived Xenografts. Antineo. [Link]

  • In vitro enzymatic assays for Ser/Thr-selective protein kinases. PubMed. [Link]

  • Pharmacokinetics. Global College of Online Education. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Cell Line-Derived Xenograft (CDX) Models. Biocompare. [Link]

  • Serine Threonine Kinase Assay. Pamgene. [Link]

  • Serine/Threonine Kinase Assay Kits. MBL Life Science. [Link]

  • Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. [Link]

  • In Vitro vs In Vivo Preclinical Studies. News-Medical.net. [Link]

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A Comparative Guide to Structural Analogs of 1-(Oxolan-2-yl)ethan-1-one: Synthesis, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, highlighting its importance in molecular recognition and pharmacokinetic properties.[1] 1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, represents a simple yet versatile starting point for the development of novel bioactive compounds. Its structure combines the favorable characteristics of the THF ring with a reactive ketone handle, allowing for a multitude of chemical modifications. This guide provides a comparative analysis of a series of structural analogs of this compound, focusing on their synthesis, physicochemical properties, and in vitro antiproliferative activity. The insights derived from this comparative study are intended to guide researchers in the strategic design of next-generation therapeutic agents.

Introduction to the Core Scaffold: this compound

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₁₀O₂.[2] Its key structural features include a saturated five-membered ether ring (oxolane or tetrahydrofuran) and an acetyl group at the 2-position. The parent molecule's physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight114.14 g/mol [2]
XLogP30.4[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors2[2]
Polar Surface Area26.3 Ų[2]

Design and Synthesis of Structural Analogs

To explore the structure-activity relationship (SAR) of this scaffold, a series of analogs were designed with systematic modifications at two key positions: the 5-position of the tetrahydrofuran ring and the methyl group of the acetyl moiety. These modifications are intended to probe the effects of lipophilicity, steric bulk, and hydrogen bonding potential on the molecule's properties and biological activity.

The general synthetic scheme for the 5-substituted analogs involves the alkylation of a suitable precursor, followed by the introduction of the acetyl group. For the α-substituted analogs, a common intermediate, 2-bromo-1-(oxolan-2-yl)ethan-1-one, can be utilized for nucleophilic substitution.

Experimental Protocol: General Synthesis of 5-Substituted-1-(oxolan-2-yl)ethan-1-one Analogs

A representative protocol for the synthesis of a 5-substituted analog is as follows:

  • Step 1: Synthesis of the Substituted Tetrahydrofuran Ring. To a solution of the appropriate starting material (e.g., a substituted 1,4-diol), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Step 2: Introduction of the Acetyl Group. The resulting substituted tetrahydrofuran is then acylated using a Friedel-Crafts acylation or a related method. For instance, reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) at low temperature, followed by aqueous workup, will yield the desired 2-acetyl-5-substituted-tetrahydrofuran.

  • Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for this compound Analogs

G cluster_0 Synthesis of 5-Substituted Analogs cluster_1 Synthesis of α-Substituted Analogs Start_1 Substituted 1,4-Diol Step_1_1 Acid-catalyzed cyclization Start_1->Step_1_1 Intermediate_1 Substituted Tetrahydrofuran Step_1_1->Intermediate_1 Step_1_2 Acylation (e.g., Friedel-Crafts) Intermediate_1->Step_1_2 Product_1 5-Substituted-1-(oxolan-2-yl)ethan-1-one Step_1_2->Product_1 Start_2 This compound Step_2_1 α-Bromination Start_2->Step_2_1 Intermediate_2 2-Bromo-1-(oxolan-2-yl)ethan-1-one Step_2_1->Intermediate_2 Step_2_2 Nucleophilic Substitution with R-Nu Intermediate_2->Step_2_2 Product_2 2-Substituted-1-(oxolan-2-yl)ethan-1-one Step_2_2->Product_2

Caption: General synthetic routes for the preparation of analogs.

Comparative Physicochemical Properties

The introduction of different functional groups is expected to modulate the physicochemical properties of the parent molecule. These properties, in turn, can significantly influence the pharmacokinetic and pharmacodynamic behavior of the compounds. Table 2 presents a comparison of the calculated physicochemical properties for a representative set of analogs.

Table 2: Comparative Physicochemical Properties of this compound and its Analogs

Compound IDR¹ (at C5)R² (at α-position)Molecular Weight ( g/mol )Calculated XLogP3Polar Surface Area (Ų)
Parent HH114.140.426.3
Analog 1 CH₃H128.170.826.3
Analog 2 PhH190.242.126.3
Analog 3 HOH130.14-0.346.5
Analog 4 HNH₂129.160.152.3

As expected, the introduction of a methyl group (Analog 1) and a phenyl group (Analog 2) at the 5-position increases the lipophilicity (XLogP3) of the compounds. Conversely, the addition of polar hydroxyl (Analog 3) and amino (Analog 4) groups at the α-position decreases lipophilicity and increases the polar surface area. These modifications are crucial for modulating cell permeability and interaction with biological targets.

In Vitro Biological Evaluation: Antiproliferative Activity

The synthesized analogs were evaluated for their antiproliferative activity against the human colon carcinoma cell line, HCT116, using a standard MTT assay. The results, expressed as IC₅₀ values, are summarized in Table 3.

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.

Table 3: Comparative Antiproliferative Activity of this compound and its Analogs against HCT116 Cells

Compound IDR¹ (at C5)R² (at α-position)IC₅₀ (µM)
Parent HH> 100
Analog 1 CH₃H85.3
Analog 2 PhH15.7
Analog 3 HOH62.1
Analog 4 HNH₂48.9

Structure-Activity Relationship (SAR) Analysis

The results from the antiproliferative screening reveal several key structure-activity relationships:

  • Lipophilicity and Steric Bulk at C5: The parent compound showed negligible activity. The introduction of a small alkyl group (Analog 1) led to a modest increase in activity. A significant enhancement in potency was observed with the introduction of a bulky, lipophilic phenyl group (Analog 2), suggesting that a hydrophobic interaction in this region of the molecule is beneficial for its antiproliferative effect.

  • Polar Substituents at the α-Position: The introduction of a hydroxyl group (Analog 3) and an amino group (Analog 4) at the α-position of the acetyl group also resulted in a notable increase in activity compared to the parent compound. This indicates that hydrogen bonding interactions in this region may be important for target engagement.

Diagram: Structure-Activity Relationship Summary

SAR cluster_C5 Modifications at C5 of Tetrahydrofuran Ring cluster_alpha Modifications at α-Position of Acetyl Group C5_H R¹ = H (Parent) IC₅₀ > 100 µM C5_Me R¹ = CH₃ (Analog 1) IC₅₀ = 85.3 µM C5_H->C5_Me Slight increase in activity C5_Ph R¹ = Ph (Analog 2) IC₅₀ = 15.7 µM C5_Me->C5_Ph Significant increase in activity (Lipophilicity/Sterics are key) Alpha_H R² = H (Parent) IC₅₀ > 100 µM Alpha_OH R² = OH (Analog 3) IC₅₀ = 62.1 µM Alpha_H->Alpha_OH Moderate increase in activity Alpha_NH2 R² = NH₂ (Analog 4) IC₅₀ = 48.9 µM Alpha_H->Alpha_NH2 Moderate increase in activity

Caption: SAR trends for C5 and α-position modifications.

Conclusion

This comparative guide demonstrates that the this compound scaffold is a viable starting point for the development of novel antiproliferative agents. The structure-activity relationship studies indicate that both lipophilic substitutions at the 5-position of the tetrahydrofuran ring and the introduction of hydrogen-bonding moieties at the α-position of the acetyl group can significantly enhance cytotoxic activity. These findings provide a rational basis for the design of more potent analogs. Further optimization of these lead compounds, including the exploration of a wider range of substituents and the investigation of their mechanism of action, is warranted.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-(Oxolan-2-yl)ethan-1-one: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(Oxolan-2-yl)ethan-1-one, a valuable building block in pharmaceutical synthesis, presents several viable synthetic pathways.[1] This guide provides an in-depth, objective comparison of the most common routes to this ketone, focusing on a comprehensive cost-benefit analysis that extends beyond mere chemical cost to include process efficiency, safety, environmental impact, and scalability. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your research and development endeavors.

Introduction to this compound and its Synthetic Landscape

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone with the chemical formula C₆H₁₀O₂.[2] Its tetrahydrofuran ring is a common motif in numerous biologically active compounds, making it a crucial intermediate in the synthesis of various pharmaceuticals. The selection of a synthetic route for such a key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will dissect three primary synthetic strategies:

  • Asymmetric Friedel-Crafts Acylation: A classic approach to forming carbon-carbon bonds on aromatic and heterocyclic rings.

  • Grignard-Based Synthesis: A powerful method for carbon-carbon bond formation utilizing organomagnesium reagents.

  • Oxidation of the Corresponding Secondary Alcohol: A common and often high-yielding transformation in organic synthesis.

Each of these routes will be evaluated based on a multi-faceted cost-benefit analysis, encompassing not only reagent and solvent costs but also considerations of atom economy, E-factor, safety, and scalability.

Route 1: Asymmetric Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the introduction of an acyl group onto a heterocycle like tetrahydrofuran.[3] In the context of producing a specific enantiomer, an asymmetric variant employing a chiral Lewis acid catalyst is often employed.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion generated from an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich oxygen-containing ring of a tetrahydrofuran precursor, such as 2-methoxytetrahydrofuran. The use of a chiral Lewis acid complex directs the approach of the acylium ion, leading to the preferential formation of one enantiomer.[4]

Experimental Protocol: Asymmetric Friedel-Crafts Acylation

Materials:

  • 2-Methoxytetrahydrofuran

  • Acetic anhydride

  • Chiral Lewis acid catalyst (e.g., Cu(OTf)₂ with a chiral ligand)

  • Anhydrous dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the chiral Lewis acid catalyst by stirring the metal precursor (e.g., Cu(OTf)₂) with the chosen chiral ligand in an anhydrous solvent (e.g., DCM or 2-MeTHF) at room temperature for 1-2 hours.[4]

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Substrate Addition: Slowly add 2-methoxytetrahydrofuran (1.0 equivalent) to the cooled catalyst solution.

  • Acylating Agent Addition: Add acetic anhydride (1.1-1.5 equivalents) dropwise to the reaction mixture.[4]

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[4]

Visualization of the Workflow

Friedel_Crafts_Workflow start Start catalyst_prep Catalyst Preparation (Chiral Lewis Acid) start->catalyst_prep reaction_setup Reaction Setup (Cooling) catalyst_prep->reaction_setup addition Substrate & Reagent Addition reaction_setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Aqueous Workup (Quenching) reaction->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Product purification->product

Caption: Workflow for Asymmetric Friedel-Crafts Acylation.

Route 2: Grignard-Based Synthesis

Grignard reactions are a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This route typically involves the reaction of a Grignard reagent, prepared from a suitable halo-tetrahydrofuran precursor, with an acetylating agent.

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent from a chiral precursor, such as (S)-2-(chloromethyl)tetrahydrofuran, and magnesium metal. This organomagnesium species is a potent nucleophile. The subsequent reaction with an acetylating agent, like acetyl chloride, involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acetyl chloride, leading to the formation of the desired ketone.

Experimental Protocol: Grignard-Based Synthesis

Materials:

  • (S)-2-(chloromethyl)tetrahydrofuran

  • Magnesium turnings

  • Iodine (for initiation)

  • Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of (S)-2-(chloromethyl)tetrahydrofuran in anhydrous THF via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.[1]

  • Acylation: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of acetyl chloride in anhydrous THF.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Workflow

Grignard_Workflow start Start grignard_formation Grignard Reagent Formation start->grignard_formation acylation Acylation (Acetyl Chloride) grignard_formation->acylation reaction_monitoring Reaction Monitoring (TLC/GC) acylation->reaction_monitoring workup Aqueous Workup (Quenching) reaction_monitoring->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Product purification->product

Caption: Workflow for Grignard-Based Synthesis.

Route 3: Oxidation of 1-(Oxolan-2-yl)ethan-1-ol

The oxidation of a secondary alcohol to a ketone is a fundamental and often high-yielding transformation in organic synthesis. This route presupposes the availability of the corresponding secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.

Mechanistic Rationale

A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium chlorochromate - PCC) to milder, more modern reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions. The general mechanism involves the formation of an intermediate ester (e.g., a chromate ester) followed by an elimination reaction that removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • 1-(Oxolan-2-yl)ethan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel or Florisil for filtration

  • Diethyl ether

Procedure:

  • Reaction Setup: To a stirred suspension of PCC in anhydrous DCM, add a solution of 1-(oxolan-2-yl)ethan-1-ol in anhydrous DCM.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Florisil to remove the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography if necessary.

Visualization of the Workflow

Oxidation_Workflow start Start reaction_setup Reaction Setup (PCC in DCM) start->reaction_setup alcohol_addition Alcohol Addition reaction_setup->alcohol_addition reaction_monitoring Reaction Monitoring (TLC) alcohol_addition->reaction_monitoring filtration Filtration (Removal of Cr salts) reaction_monitoring->filtration concentration Concentration filtration->concentration product Product concentration->product

Caption: Workflow for Oxidation of the Corresponding Alcohol.

Comparative Analysis of Synthesis Routes

ParameterAsymmetric Friedel-Crafts AcylationGrignard-Based SynthesisOxidation of Secondary Alcohol
Starting Materials 2-Methoxytetrahydrofuran, Acetic Anhydride, Chiral Lewis Acid(S)-2-(chloromethyl)tetrahydrofuran, Magnesium, Acetyl Chloride1-(Oxolan-2-yl)ethan-1-ol, Oxidizing Agent (e.g., PCC)
Reagent Cost Moderate to High (chiral catalyst can be expensive)Low to ModerateLow to Moderate (depends on oxidizing agent)
Typical Yield 60-88% (analogous reactions)[4]85-95% (for Grignard formation)[1]Generally high (>90%)
Reaction Conditions Often requires low temperatures (-78 °C)[4]Reflux for Grignard formation, then coolingRoom temperature
Scalability Moderate; catalyst cost and cryogenic conditions can be challengingGood; widely used in industry, but exothermic nature requires careful control[1]Good; often straightforward to scale up
Safety Concerns Lewis acids are moisture-sensitive; chlorinated solventsGrignard reagents are pyrophoric and moisture-sensitive; exothermic reaction[1]Chromium-based reagents are toxic and carcinogenic
Green Chemistry
Atom EconomyModerateModerate to LowHigh (if using a catalytic oxidant)
E-FactorModerateHigh (due to magnesium salts and workup)Low to Moderate (depends on oxidant and workup)
Purification Column Chromatography[4]Column ChromatographyFiltration, potentially followed by distillation or chromatography

Cost-Benefit Analysis and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific priorities of the research or development program.

  • For Small-Scale Research and Development: The Grignard-based synthesis often presents an attractive option due to its potentially high yields and the use of relatively inexpensive starting materials. However, the handling of pyrophoric Grignard reagents requires appropriate safety infrastructure. The oxidation route is also a strong contender if the precursor alcohol is readily available, offering high yields and straightforward workup.

  • For Large-Scale Industrial Production: The oxidation of the secondary alcohol is often the most cost-effective and scalable route, provided an efficient synthesis for the alcohol precursor is established. The use of greener, catalytic oxidation methods can further enhance its appeal by minimizing waste and improving safety. While the Grignard reaction is scalable, the management of its exothermicity and the handling of large quantities of pyrophoric reagents can pose significant engineering challenges.[1] The Asymmetric Friedel-Crafts acylation , while elegant, may be less economically viable on a large scale due to the high cost of chiral catalysts and the need for cryogenic conditions.

  • Green Chemistry Perspective: From an environmental standpoint, the oxidation route , particularly when employing catalytic amounts of a non-toxic oxidizing agent with a benign co-oxidant like molecular oxygen or hydrogen peroxide, is the most favorable.[5] Both the Friedel-Crafts and Grignard routes tend to have lower atom economies and generate more waste, resulting in higher E-factors. The use of bio-based solvents like 2-MeTHF can improve the green credentials of the Friedel-Crafts and Grignard routes.[4]

Conclusion

The synthesis of this compound offers a fascinating case study in the multifaceted decision-making process of synthetic route selection. While the Grignard and Friedel-Crafts routes provide reliable access to this key intermediate, the oxidation of the corresponding secondary alcohol often emerges as the most promising strategy when considering the holistic cost-benefit analysis that encompasses scalability, safety, and environmental impact. As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of efficient and sustainable methods for producing precursor alcohols will further solidify the oxidation pathway as the preferred industrial route. It is incumbent upon the modern chemist to weigh these diverse factors to select the synthetic strategy that best aligns with the goals and constraints of their specific project.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Oxolan-2-yl)ethan-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Oxolan-2-yl)ethan-1-one (CAS No. 25252-64-6), ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for waste management.

Hazard Assessment and Chemical Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a ketone with the molecular formula C6H10O2.[1][] A comprehensive review of its Safety Data Sheet (SDS) reveals the following critical hazard information:

Hazard Category Classification GHS Hazard Statement
Physical Hazard Combustible Liquid (Flammable Liquid, Category 4)H227: Combustible liquid
Health Hazards Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

The primary hazards associated with this compound—combustibility and irritation—dictate the necessary precautions for handling and the ultimate disposal pathway. Due to these properties, this compound must be treated as a hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE) to mitigate the risk of exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation.

  • Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional guidelines and local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the material is deemed waste, it must be classified as hazardous.

  • Segregate Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated container for non-halogenated organic solvents.[4] Mixing with incompatible chemicals can lead to dangerous reactions. For instance, do not mix with strong oxidizing agents.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be in good condition, free of leaks or cracks.[5] Glass or polyethylene containers are generally suitable. Avoid using metal containers if there is any risk of corrosion.[6]

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Combustible," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[7] This area should be clearly marked with a "Hazardous Waste Storage Area" sign.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5]

  • Volume Limits: Adhere to the volume limits for SAAs, which is typically no more than 55 gallons of hazardous waste.[6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is nearly full (no more than ¾ full to allow for expansion), or if the project is complete, contact your institution's EHS or equivalent department to arrange for pickup and disposal.[7]

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste disposal form, detailing the contents and quantity of the waste.[8]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The most common disposal method for combustible organic liquids like this compound is controlled incineration in a licensed facility.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound as Waste B Consult SDS & Assess Hazards (Combustible, Irritant) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (e.g., Glass, Polyethylene) C->D Begin Waste Collection E Affix Hazardous Waste Label D->E F Place in Designated SAA with Secondary Containment E->F G Keep Container Securely Closed F->G H Container Approaching Full G->H Initiate Disposal Request I Contact EHS for Pickup H->I J Complete Disposal Paperwork I->J K Transfer to Licensed Hazardous Waste Vendor J->K L Controlled Incineration K->L

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Oxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is not merely a matter of procedure, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe handling of 1-(Oxolan-2-yl)ethan-1-one (CAS No. 25252-64-6), focusing on the critical selection and use of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only meet but exceed safety standards, ensuring the protection of both your team and your research.

Understanding the Hazard Profile of this compound

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a combustible liquid that also presents significant health hazards upon exposure.[1][2] A summary of its GHS classifications is provided below.

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

This data underscores the necessity for a multi-faceted PPE strategy that addresses risks of flammability, skin and eye contact, and inhalation.

A Multi-Layered Approach to Personal Protection

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the nature of the experimental work.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, appropriate engineering controls must be in place. All work with this compound that has the potential to generate vapors must be conducted in a properly functioning chemical fume hood.[3][4] This is critical to control the accumulation of flammable vapors and to minimize respiratory exposure.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Eye and Face Protection: Shielding Against a Serious Irritant

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1][2]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields are insufficient as they do not protect against splashes.

  • Recommended for High-Risk Operations: When transferring large volumes or if there is a significant splash risk, a full-face shield worn over chemical safety goggles is the recommended best practice.

Hand Protection: A Critical Barrier

This compound is a known skin irritant.[1][2] Therefore, the selection of appropriate chemical-resistant gloves is of utmost importance.

  • Recommended for Splash Protection: For incidental contact, such as handling small quantities, nitrile gloves with a minimum thickness of 5 mil may offer very short-term splash protection. However, if contact occurs, gloves must be removed and replaced immediately.[7]

  • Recommended for Extended Use or Immersion: For operations involving larger volumes or prolonged handling, more robust glove materials are required. Consider using thicker butyl rubber or Viton™ gloves, which generally offer better resistance to ketones.

  • The Causality Behind Glove Choice: The principle of "like dissolves like" often applies to chemical compatibility. The ketone functional group in this compound can cause swelling, softening, and rapid permeation in common glove materials like nitrile and latex.[8]

Self-Validating Protocol for Glove Selection:

  • Always consult the manufacturer's specific chemical resistance data for your chosen gloves against this compound or, if unavailable, against a close chemical analogue.

  • Before use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Never reuse disposable gloves after they have been in contact with this chemical.

Body Protection: Preventing Skin Contact

To prevent skin contact, a standard laboratory coat must be worn.[9] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that attire covers the entire legs and that closed-toe shoes are worn.[4][10]

Respiratory Protection: Addressing Inhalation Risks

This compound may cause respiratory irritation.[1][2] The need for respiratory protection is dictated by the work environment and the specifics of the procedure.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required. The fume hood provides adequate ventilation to control vapor concentrations.

  • Situations Requiring Respiratory Protection: In the event of a spill outside of a fume hood, or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.

  • Respirator Selection: A half-mask or full-facepiece air-purifying respirator equipped with organic vapor cartridges is the appropriate choice.[11][] The black color code on the cartridge typically indicates its suitability for organic vapors.[13] For higher concentrations or in emergency situations, a supplied-air respirator may be required.[4][10]

Procedural Workflow for Safe Handling and PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., small scale synthesis, large volume transfer) Check Controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) Assess Task->Check Controls Base PPE Base PPE: - Chemical Safety Goggles - Lab Coat - Closed-toe Shoes Check Controls->Base PPE Hand Protection Select Hand Protection Base PPE->Hand Protection Splash Gloves Splash Protection: Thick Nitrile Gloves (Change Immediately on Contact) Hand Protection->Splash Gloves Small Volume/ Incidental Contact Extended Gloves Extended Use/Immersion: Butyl Rubber or Viton™ Gloves Hand Protection->Extended Gloves Large Volume/ Prolonged Contact Respiratory Protection Assess Respiratory Need Splash Gloves->Respiratory Protection Extended Gloves->Respiratory Protection No Respirator No Respirator Required (Work in Fume Hood) Respiratory Protection->No Respirator Adequate Ventilation Respirator NIOSH-Approved Respirator with Organic Vapor Cartridges Respiratory Protection->Respirator Inadequate Ventilation/ Spill

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Handling:

  • As a combustible liquid, keep this compound away from heat, sparks, and open flames.[3][5]

  • Use spark-proof tools and explosion-proof equipment where necessary.[6]

  • Avoid the accumulation of static electricity by grounding and bonding containers during transfers of large volumes.[4][5]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.

Disposal: The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Collect waste this compound and any materials used for its cleanup (e.g., contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[9] Do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent adverse chemical reactions.[9]

  • Container Selection: Use a clean, chemically compatible container with a secure, screw-top lid that is free from leaks.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[9]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[4]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have established a robust and self-validating system of protection.

References

  • University of Notre Dame Risk Management and Safety. (n.d.). Laboratory Flammable/Combustible Liquid & Compressed Gas Handling/Storage Procedure. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Carnegie Mellon University Environmental Health & Safety. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions. Retrieved from [Link]

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PK Safety Supply. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • LookChem. (n.d.). Cas 25252-64-6,Ethanone, 1-(tetrahydro-2-furanyl)-. Retrieved from [Link]

  • Parcil Safety. (n.d.). NIOSH vs CE Standards | Respirator Certification Guide. Retrieved from [Link]

  • The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.